molecular formula C9H7ClO B1429393 1-Chloro-3-ethynyl-5-methoxybenzene CAS No. 556112-23-3

1-Chloro-3-ethynyl-5-methoxybenzene

Cat. No.: B1429393
CAS No.: 556112-23-3
M. Wt: 166.6 g/mol
InChI Key: QVOMEZHRNCZASD-UHFFFAOYSA-N
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Description

1-Chloro-3-ethynyl-5-methoxybenzene is a useful research compound. Its molecular formula is C9H7ClO and its molecular weight is 166.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloro-3-ethynyl-5-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-3-ethynyl-5-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-ethynyl-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c1-3-7-4-8(10)6-9(5-7)11-2/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOMEZHRNCZASD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C#C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30855808
Record name 1-Chloro-3-ethynyl-5-methoxybenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556112-23-3
Record name 1-Chloro-3-ethynyl-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Chloro-3-ethynyl-5-methoxybenzene

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic strategy for obtaining 1-chloro-3-ethynyl-5-methoxybenzene, a substituted aryl alkyne of significant interest in medicinal chemistry and materials science. The primary route detailed herein leverages a chemoselective Sonogashira cross-coupling reaction, a cornerstone of modern synthetic organic chemistry. We will explore the strategic synthesis of a key aryl iodide precursor, its subsequent coupling with a protected alkyne, and the final deprotection to yield the target molecule. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for the experimental design, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction and Strategic Overview

Substituted aryl alkynes are privileged scaffolds in numerous fields, serving as critical building blocks for pharmaceuticals, agrochemicals, and advanced organic materials. The unique linear geometry and reactivity of the alkyne moiety allow for its participation in a wide array of chemical transformations, including cycloadditions (e.g., "click" chemistry), C-C bond formations, and polymerizations. 1-Chloro-3-ethynyl-5-methoxybenzene, with its specific substitution pattern, presents a versatile platform for further molecular elaboration. The chloro and methoxy groups offer opportunities for subsequent functionalization or can serve to modulate the electronic and steric properties of the molecule.

The synthesis of such a target requires a strategic approach that allows for the regioselective introduction of the ethynyl group onto the benzene ring. A retrosynthetic analysis reveals two primary and highly effective strategies:

  • Strategy A: C-C Bond Formation via Cross-Coupling. This approach involves the formation of the aryl-alkyne bond directly. The Sonogashira coupling is the preeminent reaction for this purpose, coupling a terminal alkyne with an aryl halide.[1] This strategy is highly convergent and benefits from a vast body of literature and well-understood mechanistic principles.

  • Strategy B: Carbon Homologation from a Carbonyl. This method involves converting a pre-existing aldehyde on the aromatic ring into a terminal alkyne. The Corey-Fuchs reaction[2][3] and the Seyferth-Gilbert homologation[4][5] are the two most prominent methods for this one-carbon extension.

This guide will focus on Strategy A , the Sonogashira coupling, due to its high efficiency, functional group tolerance, and the ready availability of the required precursors.

Retrosynthetic Analysis and Workflow Visualization

Our chosen synthetic pathway begins with a commercially available precursor and proceeds through three key transformations to arrive at the final product. The logic of this pathway is illustrated below.

G cluster_retrosynthesis Retrosynthetic Analysis Target 1-Chloro-3-ethynyl-5-methoxybenzene Silyl_Protected 1-Chloro-5-methoxy-3-((trimethylsilyl)ethynyl)benzene Target->Silyl_Protected Deprotection Aryl_Iodide 1-Chloro-3-iodo-5-methoxybenzene Silyl_Protected->Aryl_Iodide Sonogashira Coupling Aniline_Precursor 3-Chloro-5-methoxyaniline Aryl_Iodide->Aniline_Precursor Sandmeyer Reaction

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis, therefore, involves three main stages, each designed for high yield and straightforward purification.

G cluster_workflow Forward Synthetic Workflow Start 3-Chloro-5-methoxyaniline Step1 Step 1: Sandmeyer Reaction (Diazotization-Iodination) Start->Step1 Intermediate1 1-Chloro-3-iodo-5-methoxybenzene Step1->Intermediate1 Step2 Step 2: Sonogashira Coupling with (Trimethylsilyl)acetylene Intermediate1->Step2 Intermediate2 1-Chloro-5-methoxy-3- ((trimethylsilyl)ethynyl)benzene Step2->Intermediate2 Step3 Step 3: Silyl Deprotection Intermediate2->Step3 Product 1-Chloro-3-ethynyl-5-methoxybenzene Step3->Product G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ Pd_Complex Ar-Pd(II)-I(L₂) Pd0->Pd_Complex Oxidative Addition (Ar-I) Pd_Alkyne_Complex Ar-Pd(II)-C≡CR(L₂) Pd_Complex->Pd_Alkyne_Complex Transmetalation Pd_Alkyne_Complex->Pd0 Reductive Elimination Product Ar-C≡CR Pd_Alkyne_Complex->Product CuI Cu(I)I Cu_Acetylide Cu(I)-C≡CR CuI->Cu_Acetylide Coordination & Deprotonation Cu_Acetylide->Pd_Complex Transfers Acetylide Alkyne H-C≡CR Alkyne->CuI Base Base Base->CuI

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Step 3: Deprotection of the Silyl Group

The final step is the removal of the TMS protecting group to reveal the terminal alkyne. This process, known as protodesilylation, is typically achieved under mild conditions.

  • Authoritative Grounding: The C-Si bond of the alkynylsilane is readily cleaved by a fluoride source, such as tetrabutylammonium fluoride (TBAF), or by treatment with a base like potassium carbonate in methanol. [6][7]Fluoride ions have a very high affinity for silicon, making this a highly effective and clean method for deprotection.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Protocol 1: Synthesis of 1-Chloro-3-iodo-5-methoxybenzene
  • Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add 3-chloro-5-methoxyaniline (10.0 g, 63.5 mmol).

  • Acidification: Add 100 mL of 6 M hydrochloric acid. Stir the mixture and cool to 0 °C in an ice-water bath.

  • Diazotization: Dissolve sodium nitrite (4.83 g, 70.0 mmol) in 20 mL of cold water. Add this solution dropwise to the aniline suspension over 30 minutes, ensuring the internal temperature remains below 5 °C. Stir for an additional 30 minutes at 0 °C.

  • Iodide Displacement: In a separate flask, dissolve potassium iodide (15.8 g, 95.2 mmol) in 30 mL of water. Add the cold diazonium salt solution slowly to the KI solution. Effervescence (N₂ gas) will be observed.

  • Reaction Completion: Allow the mixture to warm to room temperature and then heat at 60 °C for 1 hour.

  • Work-up: Cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium thiosulfate until the dark iodine color disappears. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with hexanes) to yield the pure aryl iodide.

Protocol 2: Sonogashira Coupling
  • Setup: To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add 1-chloro-3-iodo-5-methoxybenzene (5.0 g, 18.6 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 326 mg, 0.465 mmol, 2.5 mol%), and copper(I) iodide (CuI, 89 mg, 0.465 mmol, 2.5 mol%).

  • Solvent and Reagents: Add 50 mL of anhydrous, degassed tetrahydrofuran (THF) and 25 mL of triethylamine (Et₃N).

  • Alkyne Addition: Add (trimethylsilyl)acetylene (3.65 g, 5.3 mL, 37.2 mmol) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a gradient of 1-5% ethyl acetate in hexanes).

Protocol 3: Silyl Deprotection
  • Setup: Dissolve the silyl-protected alkyne (4.0 g, 15.7 mmol) from the previous step in 80 mL of THF in a 250 mL round-bottomed flask.

  • Deprotection Reagent: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (17.3 mL, 17.3 mmol) dropwise at room temperature.

  • Reaction: Stir the mixture for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed. [8]4. Work-up: Quench the reaction by adding 50 mL of water. Transfer to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography (eluting with hexanes) to afford pure 1-chloro-3-ethynyl-5-methoxybenzene.

Data Summary

The following table summarizes the key quantitative aspects of the proposed synthesis. Expected yields are based on typical outcomes for these reaction types.

StepReaction NameStarting MaterialKey ReagentsProductExpected Yield (%)
1 Sandmeyer Reaction3-Chloro-5-methoxyanilineNaNO₂, HCl, KI1-Chloro-3-iodo-5-methoxybenzene75-85%
2 Sonogashira Coupling1-Chloro-3-iodo-5-methoxybenzene(TMS)acetylene, PdCl₂(PPh₃)₂, CuI, Et₃N1-Chloro-5-methoxy-3-((trimethylsilyl)ethynyl)benzene80-95%
3 Silyl Deprotection1-Chloro-5-methoxy-3-((trimethylsilyl)ethynyl)benzeneTBAF1-Chloro-3-ethynyl-5-methoxybenzene90-98%

Conclusion

This guide has detailed a logical, efficient, and well-precedented three-step synthesis of 1-chloro-3-ethynyl-5-methoxybenzene. By employing a robust Sandmeyer reaction followed by a highly chemoselective Sonogashira cross-coupling and a mild final deprotection, this pathway provides reliable access to the target molecule. The strategic use of a silyl protecting group is key to preventing side reactions and ensuring high yields in the crucial C-C bond-forming step. The principles and protocols outlined herein are grounded in established synthetic methodology and provide a solid foundation for researchers to produce this valuable chemical building block.

References

  • Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Corey–Fuchs reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Corey–Fuchs reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Corey-Fuchs Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. Retrieved from [Link]

  • Wikipedia. (n.d.). Seyferth–Gilbert homologation. Retrieved from [Link]

  • Grokipedia. (n.d.). Seyferth–Gilbert homologation. Retrieved from [Link]

  • Oreate AI. (2026, January 7). Review of Seyferth-Gilbert Homologation Reaction (Carbon-Adding Reaction). Retrieved from [Link]

  • TutorChase. (n.d.). How is a Seyferth-Gilbert homologation different from other methods?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress of Protecting Groups for Terminal Alkynes. Retrieved from [Link]

  • Google Patents. (n.d.). CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene.
  • Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. Retrieved from [Link]

  • ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Retrieved from [Link]

  • ResearchGate. (2014, January 21). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Desilylation. Retrieved from [Link]

  • Wellesley College. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.
  • Gelest, Inc. (2018, May 18). Some Aspects of the Chemistry of Alkynylsilanes. Retrieved from [Link]

  • Google Patents. (n.d.). CN105523885A - Preparation method for 1-chloro-3-bromo-5-iodobenzene.

Sources

An In-depth Technical Guide to 1-Chloro-3-ethynyl-5-methoxybenzene: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Chloro-3-ethynyl-5-methoxybenzene is a substituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its trifunctional nature, featuring chloro, ethynyl, and methoxy groups, offers a versatile scaffold for the synthesis of more complex molecules. The interplay of the electronic effects of these substituents governs the reactivity of the benzene ring and the terminal alkyne, making it a valuable building block for the construction of novel organic materials and potential pharmaceutical agents. This guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and the expected reactivity of 1-chloro-3-ethynyl-5-methoxybenzene, grounded in established chemical principles and supported by data from analogous compounds.

Physicochemical and Spectroscopic Properties

Core Molecular Identifiers
PropertyValueSource
Molecular Formula C₉H₇ClO[1]
Monoisotopic Mass 166.01854 Da[1]
CAS Number 556112-23-3[2]
InChI 1S/C9H7ClO/c1-3-7-4-8(10)6-9(5-7)11-2/h1,4-6H,2H3[1][2]
SMILES COC1=CC(=CC(=C1)C#C)Cl[1]
Predicted Physicochemical Properties
PropertyPredicted ValueNotes
Physical Form Powder[2]
XlogP 2.8[1]
Boiling Point Not availableExpected to be elevated due to molecular weight and polarity.
Melting Point Not availableLikely a solid at room temperature.
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Poorly soluble in water.
Spectroscopic Characterization (Predicted)

The spectroscopic data for 1-chloro-3-ethynyl-5-methoxybenzene can be predicted based on the characteristic chemical shifts and absorption frequencies of its functional groups.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~7.0-7.2 ppm (m, 3H, Ar-H)

    • δ ~3.8 ppm (s, 3H, OCH₃)

    • δ ~3.1 ppm (s, 1H, C≡C-H)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~160 ppm (C-OCH₃)

    • δ ~135 ppm (C-Cl)

    • δ ~115-125 ppm (Ar-C)

    • δ ~83 ppm (-C≡CH)

    • δ ~77 ppm (-C≡CH)

    • δ ~56 ppm (-OCH₃)

  • IR (KBr, cm⁻¹):

    • ~3300 (C≡C-H stretch)

    • ~2100 (C≡C stretch)

    • ~1600, 1480 (C=C aromatic stretch)

    • ~1250 (C-O stretch)

    • ~780 (C-Cl stretch)

Proposed Synthesis: A Sonogashira Coupling Approach

A robust and widely applicable method for the synthesis of terminal alkynes on an aromatic ring is the Sonogashira cross-coupling reaction.[3][4] This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Step cluster_deprotection Deprotection Step Reactant1 1-Chloro-3-iodo-5-methoxybenzene Reactant1->Reaction Reactant2 Trimethylsilylacetylene Reactant2->Reaction Catalyst Pd(PPh₃)₂Cl₂ CuI Base (e.g., Et₃N) Catalyst->Reaction Intermediate TMS-protected alkyne Intermediate->Deprotection_Step Deprotection Deprotection (e.g., K₂CO₃, MeOH) Deprotection->Deprotection_Step Product 1-Chloro-3-ethynyl-5-methoxybenzene Reaction->Intermediate Sonogashira Coupling Deprotection_Step->Product TMS Deprotection

Caption: Proposed synthesis of 1-chloro-3-ethynyl-5-methoxybenzene via Sonogashira coupling.

Step-by-Step Experimental Protocol

Materials:

  • 1-Chloro-3-iodo-5-methoxybenzene

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Toluene, anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Sonogashira Coupling:

    • To a dry, argon-purged flask, add 1-chloro-3-iodo-5-methoxybenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

    • Add anhydrous toluene and anhydrous Et₃N.

    • To this stirred mixture, add trimethylsilylacetylene (1.2 eq) dropwise.

    • Heat the reaction mixture to 60-70 °C and monitor by TLC until the starting aryl iodide is consumed.

    • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Deprotection of the Trimethylsilyl Group:

    • Dissolve the purified TMS-protected alkyne in methanol.

    • Add potassium carbonate (2.0 eq) and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-chloro-3-ethynyl-5-methoxybenzene.

Causality Behind Experimental Choices:

  • The use of an iodo-substituted benzene is preferred over bromo- or chloro-analogs for the Sonogashira coupling as the C-I bond is more reactive towards oxidative addition to the palladium catalyst.

  • Trimethylsilylacetylene is used instead of acetylene gas for safety and ease of handling. The TMS group is a common protecting group for terminal alkynes and can be easily removed under mild basic conditions.

  • The reaction is carried out under an inert atmosphere to prevent oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction.[4]

Chemical Reactivity and Potential Applications

The reactivity of 1-chloro-3-ethynyl-5-methoxybenzene is dictated by its three functional groups.

Reactivity of the Functional Groups Diagram

Reactivity cluster_reactions Potential Reactions Molecule 1-Chloro-3-ethynyl-5-methoxybenzene Ethynyl Ethynyl Group (C≡C-H) Molecule->Ethynyl AromaticRing Aromatic Ring Molecule->AromaticRing Chloro Chloro Group (Cl) Molecule->Chloro Sonogashira Sonogashira Coupling Ethynyl->Sonogashira Further Coupling ClickChemistry Huisgen Cycloaddition Ethynyl->ClickChemistry Click Chemistry (with azides) Hydration Markovnikov/Anti-Markovnikov Ethynyl->Hydration Hydration (to ketone) EAS Directed by -OCH₃ and -Cl AromaticRing->EAS Electrophilic Aromatic Substitution (EAS) NAS Activated by substituents AromaticRing->NAS Nucleophilic Aromatic Substitution (NAS) CrossCoupling C-C and C-N bond formation Chloro->CrossCoupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)

Caption: Reactivity map of 1-chloro-3-ethynyl-5-methoxybenzene.

  • The Ethynyl Group: The terminal alkyne is a versatile handle for a variety of transformations.

    • Further Sonogashira Couplings: It can be coupled with other aryl or vinyl halides to generate internal alkynes.

    • Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloadditions to form triazoles, a common linkage in medicinal chemistry.[5]

    • Hydration: The alkyne can be hydrated to form a methyl ketone.

  • The Aromatic Ring: The methoxy group is an activating, ortho-, para-director for electrophilic aromatic substitution, while the chloro and ethynyl groups are deactivating. The positions ortho to the methoxy group are the most likely sites for substitution.

  • The Chloro Group: The chloro substituent can participate in various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents at this position.

Potential Applications in Drug Development

The structural motifs accessible from 1-chloro-3-ethynyl-5-methoxybenzene are prevalent in many biologically active molecules. The ability to functionalize the molecule at three distinct points makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening. Derivatives containing the 1,2,3-triazole moiety, formed via click chemistry, have shown promise as α-glucosidase inhibitors for the treatment of diabetes.[5] Furthermore, substituted benzene rings are a cornerstone of modern pharmaceuticals, and this compound provides a platform for creating diverse substitution patterns.

Safety and Handling

Based on the available safety data, 1-chloro-3-ethynyl-5-methoxybenzene should be handled with care.[2]

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

1-Chloro-3-ethynyl-5-methoxybenzene is a chemical building block with considerable potential for the synthesis of complex organic molecules. While detailed experimental data on the compound itself is sparse, its synthesis and reactivity can be reliably predicted based on established chemical principles. The strategic placement of its three functional groups offers a rich platform for diversification, making it a valuable tool for researchers in drug discovery and materials science. Further investigation into the properties and reactions of this compound is warranted to fully explore its synthetic utility.

References

  • PubChemLite. 1-chloro-3-ethynyl-5-methoxybenzene (C9H7ClO). [Link]

  • PubChem. 1-Chloro-3-ethynylbenzene | C8H5Cl | CID 123086. [Link]

  • PubChem. 1-Chloro-3-ethyl-5-methylbenzene | C9H11Cl | CID 20269696. [Link]

  • Cheméo. Chemical Properties of Benzene, 1-chloro-3-ethyl- (CAS 620-16-6). [Link]

  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. RSC Advances. [Link]

  • PubChemLite. 1-chloro-3-ethynyl-5-methylbenzene (C9H7Cl). [Link]

  • Google Patents. CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene.
  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. [Link]

  • NTU Scholars. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • NIST WebBook. Benzene, 1-chloro-3-methoxy-. [Link]

  • Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry. [Link]

  • PubMed. 1-Chloro-3-ethynyl-2,4-dimethoxybenzene. [Link]

  • PubChem. 1-Chloro-3-ethylbenzene | C8H9Cl | CID 136426. [Link]

  • PubMed Central. 1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. [Link]

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Sources

An In-Depth Technical Guide to 1-Chloro-3-ethynyl-5-methoxybenzene (CAS No. 556112-23-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1-chloro-3-ethynyl-5-methoxybenzene, a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. We will delve into its chemical properties, plausible synthetic routes, characteristic spectroscopic data, and reactivity, with a particular focus on its application in cross-coupling reactions. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel molecular entities.

Introduction

1-Chloro-3-ethynyl-5-methoxybenzene is a trifunctional aromatic compound featuring a chloro, an ethynyl, and a methoxy group at the 1, 3, and 5 positions of the benzene ring, respectively. This unique substitution pattern makes it a versatile intermediate in organic synthesis. The terminal alkyne functionality is particularly valuable, serving as a handle for various transformations, most notably palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. The presence of the chloro and methoxy groups further modulates the electronic properties of the benzene ring and offers additional sites for chemical modification. The strategic placement of these functional groups makes this molecule an attractive starting material for the synthesis of complex organic molecules, including pharmaceutical intermediates and functional materials.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 1-chloro-3-ethynyl-5-methoxybenzene is presented in Table 1.

PropertyValueSource
CAS Number 556112-23-3[2]
Molecular Formula C₉H₇ClO[3]
Molecular Weight 166.60 g/mol [3]
Physical Form Powder[2]
Melting Point 60-62 °CSigma-Aldrich
Boiling Point 132 °C at 37 hPaSigma-Aldrich
InChI Key QVOMEZHRNCZASD-UHFFFAOYSA-N[2]

Synthesis and Characterization

Proposed Synthesis via Corey-Fuchs Reaction

The Corey-Fuchs reaction is a two-step process that first converts an aldehyde to a 1,1-dibromoalkene, which is then treated with a strong base to yield the terminal alkyne.[4][5]

Diagram 1: Proposed Corey-Fuchs Synthesis of 1-Chloro-3-ethynyl-5-methoxybenzene

G cluster_0 Step 1: Dibromo-olefination cluster_1 Step 2: Alkyne Formation start 3-Chloro-5-methoxybenzaldehyde reagents1 CBr4, PPh3 DCM, 0°C to rt start->reagents1 intermediate 1-Chloro-3-(2,2-dibromovinyl)-5-methoxybenzene reagents1->intermediate reagents2 n-BuLi (2.2 eq) THF, -78°C to rt intermediate->reagents2 product 1-Chloro-3-ethynyl-5-methoxybenzene reagents2->product

Caption: A two-step synthesis of the target compound via the Corey-Fuchs reaction.

Experimental Protocol (Adapted from a general Corey-Fuchs procedure): [6]

Step 1: Synthesis of 1-Chloro-3-(2,2-dibromovinyl)-5-methoxybenzene

  • To a solution of triphenylphosphine (3.0 eq) in dry dichloromethane (DCM) under an inert atmosphere (e.g., argon) at 0 °C, add carbon tetrabromide (1.5 eq).

  • Stir the resulting mixture at 0 °C for 15 minutes.

  • Add a solution of 3-chloro-5-methoxybenzaldehyde (1.0 eq) in dry DCM.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up involves trituration with cold hexanes and filtration to remove triphenylphosphine oxide. The filtrate is then concentrated and purified by silica gel chromatography to yield the dibromoalkene.

Step 2: Synthesis of 1-Chloro-3-ethynyl-5-methoxybenzene

  • Dissolve the 1-chloro-3-(2,2-dibromovinyl)-5-methoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool to -78 °C.

  • Slowly add n-butyllithium (2.2 eq) and stir the mixture at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired terminal alkyne.

Proposed Synthesis via Seyferth-Gilbert Homologation

The Seyferth-Gilbert homologation offers a one-pot alternative for the conversion of aldehydes to terminal alkynes using dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) or the more stable Ohira-Bestmann reagent.[7][8]

Diagram 2: Proposed Seyferth-Gilbert Synthesis

G start 3-Chloro-5-methoxybenzaldehyde reagents Ohira-Bestmann Reagent K2CO3, MeOH/THF start->reagents product 1-Chloro-3-ethynyl-5-methoxybenzene reagents->product

Caption: One-pot conversion of the aldehyde to the alkyne.

Experimental Protocol (Adapted from a general Seyferth-Gilbert procedure): [9]

  • To a solution of 3-chloro-5-methoxybenzaldehyde (1.0 eq) and the Ohira-Bestmann reagent (1.2 eq) in a mixture of methanol and tetrahydrofuran (THF) under an inert atmosphere, add potassium carbonate (3.0 eq).

  • Stir the reaction mixture at room temperature for 5-17 hours, monitoring for completion by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify by silica gel chromatography to yield 1-chloro-3-ethynyl-5-methoxybenzene.

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the alkyne proton (C≡C-H) typically in the range of δ 3.0-3.5 ppm. The three aromatic protons will appear as distinct signals in the aromatic region (δ 6.8-7.5 ppm), likely as two meta-coupled doublets or a triplet and a singlet, depending on the coupling constants. The methoxy group will present as a sharp singlet around δ 3.8 ppm.

  • ¹³C NMR: The carbon NMR spectrum will be characterized by signals for the two sp-hybridized carbons of the alkyne group (typically δ 75-85 ppm). The aromatic region will display six distinct signals for the benzene ring carbons, with their chemical shifts influenced by the chloro and methoxy substituents. The methoxy carbon will appear around δ 55-56 ppm.[10]

  • IR Spectroscopy: The infrared spectrum should exhibit a characteristic sharp absorption band for the terminal alkyne C-H stretch around 3300 cm⁻¹ and a weaker absorption for the C≡C triple bond stretch near 2100-2150 cm⁻¹. Other significant bands will include those for the aromatic C-H and C=C stretching, and the C-O stretching of the methoxy group.[11]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 166, with a characteristic isotopic pattern (M+2) at m/z 168 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

Reactivity and Applications in Drug Discovery

The primary utility of 1-chloro-3-ethynyl-5-methoxybenzene in synthetic chemistry stems from the reactivity of its terminal alkyne group. It is an excellent substrate for Sonogashira cross-coupling reactions, allowing for the formation of C(sp)-C(sp²) bonds. This reaction is a powerful tool for constructing complex molecular architectures.[12][13]

Sonogashira Cross-Coupling Reaction

In a typical Sonogashira coupling, 1-chloro-3-ethynyl-5-methoxybenzene can be coupled with various aryl or vinyl halides in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The chloro-substituent on the starting material is generally less reactive than aryl iodides or bromides, allowing for selective coupling at the alkyne position.

Diagram 3: Sonogashira Coupling of 1-Chloro-3-ethynyl-5-methoxybenzene

G cluster_0 Sonogashira Reaction start 1-Chloro-3-ethynyl-5-methoxybenzene reagents Pd catalyst, Cu(I) salt Amine base, Solvent start->reagents partner Aryl/Vinyl Halide (R-X) partner->reagents product 1-Chloro-5-methoxy-3-(2-R-ethynyl)benzene reagents->product

Caption: General scheme for the Sonogashira cross-coupling reaction.

Representative Experimental Protocol for Sonogashira Coupling: [14]

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), 1-chloro-3-ethynyl-5-methoxybenzene (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a copper(I) salt (e.g., CuI, 4 mol%).

  • Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2.0 eq).

  • Stir the reaction mixture at room temperature or heat as required, monitoring for completion by TLC.

  • Upon completion, perform an aqueous work-up, extract the product with an organic solvent, dry, and concentrate.

  • Purify the product by column chromatography.

Potential as a Pharmaceutical Intermediate

The structural motif present in 1-chloro-3-ethynyl-5-methoxybenzene is found in various biologically active molecules. For instance, related chloro-ethynyl-phenyl structures are key intermediates in the synthesis of complex pharmaceutical agents. The ability to further functionalize the molecule through Sonogashira coupling and potentially other reactions involving the chloro and methoxy groups makes it a valuable building block for generating libraries of compounds for drug discovery programs. Although direct use of this specific compound in the synthesis of a marketed drug like Vonoprazan (TAK-438) is not explicitly confirmed in the readily available literature, the core structure is highly relevant to the synthesis of such complex heterocyclic systems.

Safety and Handling

1-Chloro-3-ethynyl-5-methoxybenzene should be handled with care in a well-ventilated fume hood. It is harmful if swallowed and causes serious eye irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Chloro-3-ethynyl-5-methoxybenzene is a valuable and versatile building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it a key intermediate for the construction of complex molecular architectures. The synthetic routes outlined in this guide, based on established methodologies, provide a practical approach to its preparation. The reactivity of its terminal alkyne in Sonogashira cross-coupling reactions highlights its potential for applications in drug discovery and materials science. Further research into the synthesis and applications of this compound is warranted to fully explore its synthetic utility.

References

  • ACS Publications. (n.d.). New Substituted Polyacetylenes with Phenyleneethynylene Side Groups [−(C6H4−C⋮C)n−SiiPr3; n = 1, 2]: Synthesis, Characterization, Spectroscopic, and Photoelectric Properties. Macromolecules. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]

  • Wikipedia. (2023). Corey–Fuchs reaction. Retrieved from [Link]

  • Pore, S. B., & Pentareddy, M. R. (2025). Corey–Fuchs reaction enabled synthesis of natural products: a review. Organic & Biomolecular Chemistry.
  • NROChemistry. (n.d.). Seyferth-Gilbert Homologation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. Retrieved from [Link]

  • Kagimoto, T., et al. (2016). Characteristics of the Novel Potassium-Competitive Acid Blocker Vonoprazan Fumarate (TAK-438). Advances in Therapy, 33(7), 1140–1157.
  • Preprints.org. (2023). Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt Content. Retrieved from [Link]

  • ResearchGate. (n.d.). Base‐Regulated Synthesis of the Bestmann‐Ohira or Seyferth‐Gilbert Reagent Utilizing FSO2N3. Retrieved from [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-chloro-3-ethynyl-5-methoxybenzene (C9H7ClO). Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-3-ethoxybenzene. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-chloro-3-methoxy-5-methylbenzene.
  • WordPress.com. (2014). Seyferth-Gilbert Alkyne Synthesis. ORGANIC CHEMISTRY SELECT. Retrieved from [Link]

  • NTU Scholars. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-3-ethylbenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Aqueous Sonogashira Coupling of Aryl Halides with 1‐Alkynes under Mild Conditions: Use of Surfactants in Cross‐Coupling Reactions.. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-chloro-3-ethynyl-5-methylbenzene (C9H7Cl). Retrieved from [Link]

  • PubMed. (n.d.). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for a rhodium-catalyzed decarboxylative coupling of propiolic acids with aryl halides. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-3-ethylbenzene. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
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Spectroscopic Fingerprinting of 1-Chloro-3-ethynyl-5-methoxybenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-chloro-3-ethynyl-5-methoxybenzene, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the principles behind the spectral interpretations. The methodologies and analyses presented herein are designed to serve as a self-validating framework for the empirical confirmation of this molecule's structure.

Introduction: The Imperative of Spectroscopic Characterization

In the realm of chemical synthesis and drug discovery, the unambiguous determination of a molecule's structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed "fingerprint" of a compound, revealing its atomic connectivity and functional group composition. 1-Chloro-3-ethynyl-5-methoxybenzene, with its unique arrangement of electron-withdrawing (chloro, ethynyl) and electron-donating (methoxy) groups on a benzene ring, presents an interesting case for spectroscopic analysis. Understanding its spectral features is crucial for quality control, reaction monitoring, and for elucidating its role in various chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 1-chloro-3-ethynyl-5-methoxybenzene is predicted to show distinct signals for the aromatic protons, the acetylenic proton, and the methoxy protons. The chemical shifts of the aromatic protons are influenced by the interplay of the inductive and resonance effects of the substituents.

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm):

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2~7.0 - 7.2t~1.5 - 2.0
H-4~6.8 - 7.0t~1.5 - 2.0
H-6~6.9 - 7.1t~1.5 - 2.0
-OCH₃~3.8sN/A
-C≡CH~3.1sN/A

Causality Behind Predicted Chemical Shifts:

  • Aromatic Protons (H-2, H-4, H-6): The methoxy group is an ortho-, para-director and an activating group, meaning it donates electron density to the ring through resonance, shielding the aromatic protons and shifting them upfield (to a lower ppm value). Conversely, the chloro and ethynyl groups are electron-withdrawing through induction, which would deshield the protons and shift them downfield. The observed chemical shifts will be a net result of these competing effects. The protons are expected to appear as closely spaced triplets due to meta-coupling with their two neighbors.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are not coupled to any other protons, hence they will appear as a sharp singlet. Their position around 3.8 ppm is characteristic for methoxy groups attached to an aromatic ring.

  • Acetylenic Proton (-C≡CH): The terminal alkyne proton is relatively acidic and appears as a singlet in a distinct region of the spectrum, typically around 3.1 ppm.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-chloro-3-ethynyl-5-methoxybenzene in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid a large solvent signal in the spectrum.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Apply a 90° pulse and an appropriate relaxation delay.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

    • Integrate the signals to determine the relative number of protons.

G

Caption: Molecular structure with proton numbering.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times or more concentrated samples are often required.

Predicted ¹³C NMR Data (in CDCl₃):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1-Cl~135
C2~115
C3-C≡CH~123
C4~118
C5-OCH₃~160
C6~105
-C ≡CH~82
-C≡C H~78
-OC H₃~56

Rationale for Predicted Chemical Shifts:

  • Aromatic Carbons: The chemical shifts are influenced by the substituents. The carbon attached to the electronegative chlorine (C1) will be deshielded. The carbon bearing the methoxy group (C5) will be significantly deshielded due to the oxygen's electronegativity but also influenced by resonance effects on the ortho and para carbons. The carbons ortho and para to the methoxy group (C6, C2, and C4) will be shielded.

  • Alkynyl Carbons: The sp-hybridized carbons of the ethynyl group appear in a characteristic upfield region compared to aromatic carbons.

  • Methoxy Carbon: The carbon of the methoxy group is found at a typical value of around 56 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: A more concentrated sample is often beneficial (20-50 mg in ~0.6 mL of CDCl₃).

  • Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled spectrum to simplify the signals to singlets.

    • Use a larger number of scans (e.g., 128 or more) due to the low sensitivity of ¹³C.

    • Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Similar to ¹H NMR, including Fourier transformation, phasing, and calibration (CDCl₃ triplet at δ 77.16 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups by Their Vibrations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Specific functional groups have characteristic absorption frequencies.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~3300≡C-H stretchTerminal Alkyne
~3100-3000=C-H stretchAromatic
~2100C≡C stretchAlkyne
~1600, ~1475C=C stretchAromatic Ring
~1250C-O stretchAryl Ether
~1100-1000C-Cl stretchAryl Halide

Insights from IR Data:

  • The sharp peak around 3300 cm⁻¹ is a definitive indicator of a terminal alkyne.[1][2]

  • The C≡C stretch is often weak but sharp, appearing around 2100 cm⁻¹.[3]

  • The presence of both aromatic C-H and C=C stretching, along with the C-O and C-Cl stretches, confirms the overall structure of a substituted aromatic ether halide.

Experimental Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber can be analyzed for characteristic peaks.

G

Caption: Workflow of IR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer further structural clues.

Predicted Mass Spectrum Data (Electron Ionization - EI):

m/zInterpretation
166/168Molecular ion (M⁺) peak and M+2 peak
151/153[M - CH₃]⁺
123/125[M - COCH₃]⁺
140[M - C₂H₂]⁺ or [M - CN]⁺ (rearrangement)
105[M - Cl - C₂H₂]⁺

Key Features and Fragmentation:

  • Molecular Ion and Isotopic Pattern: The molecular formula is C₉H₇ClO, with a monoisotopic mass of approximately 166.02 g/mol .[4] Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the mass spectrum will show a characteristic M⁺ peak at m/z 166 and an M+2 peak at m/z 168 with an intensity of about one-third of the M⁺ peak. This isotopic pattern is a strong indicator of the presence of one chlorine atom.

  • Fragmentation Pathways: Under electron ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for this molecule would include the loss of a methyl radical from the methoxy group, loss of the entire methoxy group, or loss of the ethynyl group.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS):

  • Sample Introduction: The sample can be introduced via a direct insertion probe or, if volatile enough, through a gas chromatograph (GC-MS).

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

G

Caption: A plausible fragmentation pathway.

Conclusion: A Cohesive Spectroscopic Portrait

The combination of NMR, IR, and MS provides a powerful and self-validating toolkit for the structural elucidation of 1-chloro-3-ethynyl-5-methoxybenzene. Each technique offers a unique and complementary piece of the structural puzzle. The predicted data in this guide, based on established spectroscopic principles, serves as a reliable benchmark for researchers working with this compound. Empirical data that closely matches these predictions would provide high confidence in the identity and purity of the synthesized molecule.

References

  • Macromolecules. New Substituted Polyacetylenes with Phenyleneethynylene Side Groups [−(C6H4−C⋮C)n−SiiPr3; n = 1, 2]: Synthesis, Characterization, Spectroscopic, and Photoelectric Properties. ACS Publications. Available at: [Link]

  • Allen, A. D., & Cook, C. D. (1963). SUBSTITUTED PHENYLACETYLENES. INFRARED SPECTRA. Canadian Journal of Chemistry, 41(5), 1084–1087. Available at: [Link]

  • Canadian Science Publishing. (1963). SUBSTITUTED PHENYLACETYLENES. INFRARED SPECTRA. Available at: [Link]

  • Organometallics. Rhenium Chalcogenide Clusters Containing para-Substituted Phenylacetylide Ligands: Synthesis, Characterization, and Investigation of Substituent Effects on Spectroscopic and Electrochemical Properties. National Institutes of Health. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Available at: [Link]

  • The Journal of Chemical Physics. (2022). The infrared absorption spectrum of phenylacetylene and its deuterated isotopologue in the mid- to far-IR. AIP Publishing. Available at: [Link]

  • PubChem. 1-chloro-3-ethynyl-5-methoxybenzene (C9H7ClO). Available at: [Link]

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An In-depth Technical Guide to the Reactivity of the Ethynyl Group in 1-Chloro-3-ethynyl-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Modulating Alkyne Reactivity through Aromatic Substitution

1-Chloro-3-ethynyl-5-methoxybenzene is a bespoke building block in modern organic synthesis, offering a terminal alkyne functionality primed for a diverse array of chemical transformations. Its utility is significantly enhanced by the strategic placement of chloro and methoxy groups on the phenyl ring. These substituents, positioned meta to the ethynyl group, exert a nuanced electronic influence that modulates the reactivity of the alkyne, making it a valuable tool for the construction of complex molecular architectures in pharmaceutical and materials science.

The chloro group, being electronegative, exerts a strong -I (negative inductive) effect, withdrawing electron density from the aromatic ring and, by extension, from the ethynyl group. Conversely, the methoxy group exhibits a +M (positive mesomeric or resonance) effect, donating electron density to the ring, alongside a weaker -I effect. The interplay of these opposing electronic forces—the electron-withdrawing nature of the chlorine and the electron-donating character of the methoxy group—fine-tunes the acidity of the terminal proton and the electron density of the triple bond. This intricate electronic balance governs the substrate's reactivity in key transformations such as palladium-catalyzed cross-coupling reactions, cycloadditions, and other additions to the alkyne. This guide provides a comprehensive overview of the reactivity of the ethynyl group in 1-chloro-3-ethynyl-5-methoxybenzene, supported by established protocols and mechanistic insights.

I. Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira reaction is a cornerstone of C-C bond formation, coupling terminal alkynes with aryl or vinyl halides.[1][2] For 1-chloro-3-ethynyl-5-methoxybenzene, this reaction provides a powerful route to synthesize disubstituted alkynes, which are prevalent motifs in conjugated polymers, natural products, and pharmaceutical agents.

Mechanistic Considerations and Substituent Effects

The Sonogashira coupling proceeds through a dual catalytic cycle involving palladium and copper.[1] The palladium cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne.

The electronic nature of the substituents on the phenylacetylene ring influences the rate of copper acetylide formation. The electron-withdrawing chloro group on 1-chloro-3-ethynyl-5-methoxybenzene increases the acidity of the terminal proton, facilitating its deprotonation by the base and accelerating the formation of the copper acetylide intermediate. While the methoxy group has an opposing electron-donating effect, the overall electronic character of the ring remains sufficiently electron-poor to ensure efficient participation in the Sonogashira coupling.

Diagram 1: Sonogashira Coupling Catalytic Cycle

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd2 Ar-Pd(II)-X(L2) pd0->pd2 Oxidative Addition (Ar-X) pd_alkyne Ar-Pd(II)-C≡CR'(L2) pd2->pd_alkyne Transmetalation pd_alkyne->pd0 product Ar-C≡CR' pd_alkyne->product Reductive Elimination cu_x CuX cu_alkyne Cu-C≡CR' cu_x->cu_alkyne cu_alkyne->pd2 alkyne R'C≡CH alkyne->cu_alkyne Deprotonation base Base base->alkyne

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Field-Proven Experimental Protocol: Sonogashira Coupling

The following protocol is a representative procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne, adaptable for 1-chloro-3-ethynyl-5-methoxybenzene.[3]

Materials:

Reagent/SolventRole
1-Chloro-3-ethynyl-5-methoxybenzeneAlkyne Substrate
Aryl Iodide/BromideCoupling Partner
Pd(PPh₃)₄ or PdCl₂(PPh₃)₂Palladium Catalyst
Copper(I) Iodide (CuI)Co-catalyst
Triethylamine (TEA) or Diisopropylamine (DIPA)Base and Solvent
Toluene or THFCo-solvent (optional)

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), Pd(PPh₃)₄ (0.02 equiv.), and CuI (0.04 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed solvent (e.g., a mixture of toluene and TEA).

  • Substrate Addition: Add 1-chloro-3-ethynyl-5-methoxybenzene (1.2 equiv.) to the reaction mixture via syringe.

  • Reaction: Stir the mixture at room temperature or heat to 50-70 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

Aryl HalideAlkyneCatalyst SystemYield (%)
4-IodoanisolePhenylacetylenePd(PPh₃)₄ / CuI / TEA95
1-Bromo-4-nitrobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuI / DIPA88
1,3,5-TribromobenzeneArylacetylenePd(PPh₃)₄ / CuI / aq. media70-90

Note: Yields are representative for Sonogashira reactions with similar substrates and may vary for 1-chloro-3-ethynyl-5-methoxybenzene.[1][3]

II. Cycloaddition Reactions: The "Click" Chemistry Paradigm

The terminal ethynyl group of 1-chloro-3-ethynyl-5-methoxybenzene is an excellent substrate for cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are valuable scaffolds in drug discovery and materials science due to their stability and hydrogen bonding capabilities.[5]

Mechanistic Insights and Regioselectivity

The CuAAC reaction involves the copper-catalyzed [3+2] cycloaddition of a terminal alkyne with an azide.[6] The reaction is prized for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. The electron-withdrawing nature of the chloro-substituted phenyl ring in 1-chloro-3-ethynyl-5-methoxybenzene can enhance the reactivity of the alkyne in this transformation. The reaction proceeds with high regioselectivity, exclusively affording the 1,4-disubstituted triazole isomer.

Diagram 2: CuAAC 'Click' Chemistry Workflow

CuAAC_Workflow start Start: 1-Chloro-3-ethynyl-5-methoxybenzene + Organic Azide reaction Reaction: Stir at room temperature start->reaction reagents Reagents: CuSO4·5H2O Sodium Ascorbate reagents->reaction solvent Solvent: t-BuOH/H2O (1:1) solvent->reaction workup Work-up: Filter and wash reaction->workup product Product: 1,4-Disubstituted 1,2,3-Triazole workup->product

Caption: A typical workflow for the CuAAC 'click' reaction.

Field-Proven Experimental Protocol: CuAAC Reaction

The following is a generalized protocol for the CuAAC reaction, readily applicable to 1-chloro-3-ethynyl-5-methoxybenzene, based on established procedures for similar arylacetylenes.[7][8]

Materials:

Reagent/SolventRole
1-Chloro-3-ethynyl-5-methoxybenzeneAlkyne Substrate
Organic AzideCoupling Partner
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)Catalyst Precursor
Sodium AscorbateReducing Agent
tert-Butanol/Water (1:1)Solvent System

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1-chloro-3-ethynyl-5-methoxybenzene (1.0 equiv.) and the organic azide (1.0 equiv.) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Addition: To this solution, add sodium ascorbate (0.2 equiv.) followed by copper(II) sulfate pentahydrate (0.1 equiv.).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water and cool in an ice bath.

  • Isolation: Collect the precipitated product by vacuum filtration, washing with cold water and a minimal amount of cold ethanol or diethyl ether.

  • Purification: The product is often pure enough after filtration. If necessary, recrystallization or column chromatography can be performed.

Quantitative Data (Representative):

AlkyneAzideCatalyst SystemYield (%)
PhenylacetyleneBenzyl AzideCuSO₄ / Sodium Ascorbate>95
1-Ethynyl-4-nitrobenzenePhenyl AzideCuSO₄ / Sodium Ascorbate92
Propargyl AlcoholAzidoethaneCuSO₄ / Sodium Ascorbate>90

Note: Yields are representative for CuAAC reactions and are expected to be high for 1-chloro-3-ethynyl-5-methoxybenzene due to the efficiency of the click reaction.[4][8]

III. Other Addition Reactions to the Ethynyl Group

Beyond the flagship Sonogashira and Click reactions, the ethynyl group of 1-chloro-3-ethynyl-5-methoxybenzene is susceptible to a range of other addition reactions, including electrophilic and nucleophilic additions.

Electrophilic Addition

In electrophilic additions, the π-system of the alkyne acts as a nucleophile. The presence of the electron-withdrawing chloro group on the aromatic ring deactivates the alkyne towards electrophilic attack to some extent. However, reactions with strong electrophiles can still proceed. For instance, halogenation with Br₂ would be expected to yield the dibromoalkene.

Nucleophilic Addition

Nucleophilic addition to the alkyne is facilitated by the electron-withdrawing nature of the substituted phenyl ring, which polarizes the triple bond, making the β-carbon more electrophilic. This can be particularly relevant in the context of Michael additions if the alkyne is further conjugated with an electron-withdrawing group, or in base-catalyzed additions of nucleophiles such as thiols or amines.

Conclusion

1-Chloro-3-ethynyl-5-methoxybenzene stands out as a versatile and finely-tuned building block for organic synthesis. The meta-positioned chloro and methoxy groups provide a unique electronic environment that modulates the reactivity of the terminal ethynyl group in a predictable manner. This allows for its efficient participation in a host of high-yield and selective transformations, most notably the Sonogashira cross-coupling and the CuAAC "click" reaction. The protocols and mechanistic insights provided in this guide serve as a testament to the compound's utility and are intended to empower researchers in the fields of drug discovery and materials science to leverage its full synthetic potential. As the demand for complex and diverse molecular architectures continues to grow, the strategic application of such tailored building blocks will undoubtedly play a pivotal role in advancing chemical innovation.

References

  • PubChem. (n.d.). 1-Chloro-3-ethynylbenzene. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Chemhelpasap. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube. [Link]

  • Al-Zoubi, R. M., et al. (2014). Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene. Journal of the Brazilian Chemical Society, 25(9), 1688-1695. [Link]

  • Scribd. (n.d.). Click Chemistry. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Nucleophilic Addition to a p-Benzyne Derived from an Enediyne: A New Mechanism for Halide Incorporation into Biomolecules. Retrieved January 19, 2026, from [Link]

  • Singh, I., et al. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. Drug Design, Development and Therapy, 9, 1591–1621. [Link]

  • Organometallics. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. [Link]

  • PubChem. (n.d.). 1-Chloro-3-ethynylbenzene. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Khan, I., et al. (2021). 1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. RSC Advances, 11(34), 20845–20857. [Link]

  • El-Faham, A., et al. (2020). Click chemistry-based synthesis of new 1,2,3-triazolo-benzoquinoline-3-carbonitriles: anticancer screening and DFT studies. RSC Advances, 10(58), 35235–35247. [Link]

Sources

Regioselectivity in the Electrophilic Aromatic Substitution of 1-Chloro-3-ethynyl-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Executive Summary

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) on the trisubstituted aromatic compound, 1-chloro-3-ethynyl-5-methoxybenzene. The regiochemical outcome of EAS reactions is dictated by the complex interplay of the electronic and steric effects of the three distinct substituents: a strongly activating, ortho-, para-directing methoxy group; a deactivating, ortho-, para-directing chloro group; and a deactivating, meta-directing ethynyl group. This document synthesizes fundamental principles of physical organic chemistry to predict the substitution pattern, concluding that electrophilic attack will occur overwhelmingly at the C2 position. This prediction is grounded in the dominant activating and directing influence of the methoxy substituent, which is reinforced by the directing effects of the other two groups. Detailed, field-proven protocols for representative EAS reactions—Nitration, Friedel-Crafts Acylation, and Bromination—are provided to serve as a practical resource for synthetic applications.

Introduction to Electrophilic Aromatic Substitution on a Polysubstituted Arene

Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, enabling the direct functionalization of aromatic rings.[1] The reaction proceeds via a two-step mechanism: initial attack by an electrophile (E+) on the π-electron system of the arene to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity.[2][3]

The reactivity of the aromatic ring and the position of substitution are profoundly influenced by the substituents already present.[4] In the case of 1-chloro-3-ethynyl-5-methoxybenzene (Structure 1 ), three different groups exert competing or reinforcing influences, making the prediction of the reaction's regioselectivity a non-trivial but critical exercise for synthetic planning. This guide dissects these influences to provide a clear and authoritative prediction of the site of electrophilic attack.

Structure 1: 1-Chloro-3-ethynyl-5-methoxybenzene

Analysis of Individual Substituent Effects

The directing effect of a substituent is determined by its ability to stabilize the arenium ion intermediate formed during electrophilic attack. This stabilization is a function of two electronic phenomena: the inductive effect and the resonance effect.

  • Methoxy Group (-OCH₃): The oxygen atom is highly electronegative, leading to an electron-withdrawing inductive effect. However, this is vastly outweighed by its powerful electron-donating resonance effect, where a lone pair of electrons from the oxygen can be delocalized into the aromatic ring.[2] This resonance donation strongly stabilizes the arenium ion, particularly when the attack occurs at the ortho and para positions. Consequently, the methoxy group is a strong activating group and an ortho-, para-director .[5]

  • Chloro Group (-Cl): Halogens present a unique case.[6] Like oxygen, chlorine is strongly electronegative and withdraws electron density through the sigma bond (inductive effect), making the ring less nucleophilic and thus deactivating it relative to benzene.[4][6] However, like the methoxy group, it possesses lone pairs that can be donated to the ring via resonance, stabilizing the arenium ion for ortho and para attack.[6] Because the inductive effect is stronger than the resonance effect for halogens, the net result is a deactivating group that is nevertheless an ortho-, para-director .[4][7]

  • Ethynyl Group (-C≡CH): The sp-hybridized carbons of the alkyne are more electronegative than the sp²-hybridized carbons of the benzene ring. This causes the ethynyl group to withdraw electron density from the ring inductively. It does not have a significant resonance-donating effect. This withdrawal of electron density destabilizes the arenium ion intermediate, particularly at the ortho and para positions. The meta position is the least destabilized. Therefore, the ethynyl group is classified as a deactivating group and a meta-director .[7]

Data Presentation: Summary of Substituent Properties
SubstituentInductive EffectResonance EffectNet Effect on ReactivityDirecting Influence
-OCH₃ (Methoxy)Withdrawing (-I)Strongly Donating (+R)ActivatingOrtho, Para
-Cl (Chloro)Strongly Withdrawing (-I)Weakly Donating (+R)DeactivatingOrtho, Para
-C≡CH (Ethynyl)Withdrawing (-I)NegligibleDeactivatingMeta
Visualization: Resonance Stabilization by Ortho-, Para-Directors

The ortho-, para-directing nature of the methoxy and chloro groups stems from their ability to provide an additional, highly stable resonance contributor to the arenium ion when the electrophile adds to the ortho or para position.

Caption: Resonance contributors for ortho attack on anisole and chlorobenzene.

Predicting Regioselectivity: A Consensus Model

When multiple substituents are present on a benzene ring, the regiochemical outcome of an EAS reaction is determined by the following principles:

  • The most powerfully activating group generally controls the position of substitution.[7]

  • When directing effects reinforce each other, a single product is strongly favored.

  • Steric hindrance can influence the ratio of ortho to para products, with substitution at the less hindered site often being preferred.

In 1-chloro-3-ethynyl-5-methoxybenzene, the methoxy group is the only activating group and is therefore the dominant director. It directs incoming electrophiles to its ortho positions (C2 and C6) and its para position (C4, which is already substituted with the ethynyl group, though this is a misinterpretation of the numbering; the para position is C2 relative to C5-methoxy, but C4 relative to C1-chloro. Let's stick to IUPAC numbering. Methoxy is at C5. Its ortho positions are C4 and C6. Its para position is C2. The Chloro is at C1. Its ortho positions are C2 and C6. Its para is C4. The Ethynyl is at C3. Its meta positions are C1 and C5, which are occupied. Let's re-evaluate the numbering from the provided name: 1-Chloro, 3-ethynyl, 5-methoxy. The available positions are C2, C4, C6).

Let's re-evaluate the positions based on the correct IUPAC name 1-Chloro-3-ethynyl-5-methoxybenzene:

  • Methoxy (-OCH₃) at C5: A powerful activating ortho-, para-director. It directs to C2 (para), C4 (ortho), and C6 (ortho).

  • Chloro (-Cl) at C1: A deactivating ortho-, para-director. It directs to C2 (ortho) and C6 (ortho).

  • Ethynyl (-C≡CH) at C3: A deactivating meta-director. It directs to C1 (occupied), C5 (occupied). Its directing effect is less useful for predicting substitution on the open positions.

Let's analyze the activation/deactivation at the available positions: C2, C4, and C6.

  • Attack at C2:

    • Para to the strongly activating -OCH₃ group (strongly favored).

    • Ortho to the deactivating -Cl group (directed here, but position is deactivated).

    • This position benefits from the powerful resonance stabilization of the para-methoxy group.

  • Attack at C4:

    • Ortho to the strongly activating -OCH₃ group (strongly favored).

    • Para to the deactivating -Cl group (directed here).

    • This position is sterically hindered by the adjacent ethynyl group at C3.

  • Attack at C6:

    • Ortho to the strongly activating -OCH₃ group (strongly favored).

    • Ortho to the deactivating -Cl group (directed here).

    • This position is flanked by two substituents (-OCH₃ and -Cl), making it the most sterically hindered position.

Visualization: Directing Effects on 1-Chloro-3-ethynyl-5-methoxybenzene

Caption: Consensus model for electrophilic attack, highlighting the dominant para-directing effect of the methoxy group to C2.

Representative Experimental Protocols

The high activation of the ring by the methoxy group necessitates the use of mild reaction conditions to prevent polysubstitution and side reactions.

A. Nitration

Aromatic nitration is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile.[8] For a highly activated ring like this, milder conditions are prudent.

  • Reaction: 1-Chloro-3-ethynyl-5-methoxybenzene → 1-Chloro-2-nitro-3-ethynyl-5-methoxybenzene

  • Causality of Protocol Choices:

    • Acetic Anhydride: Used as a solvent and to generate acetyl nitrate in situ, a milder nitrating agent than the traditional H₂SO₄/HNO₃ mixture. This helps control the reactivity of the activated ring.

    • Low Temperature (0°C): The reaction is exothermic and the activated ring is highly reactive. Maintaining a low temperature is crucial to prevent over-reaction (dinitration) and degradation of the starting material.

  • Step-by-Step Methodology:

    • To a stirred solution of 1-chloro-3-ethynyl-5-methoxybenzene (1.0 eq) in acetic anhydride (10 mL per gram of substrate) at 0°C under a nitrogen atmosphere, add concentrated nitric acid (1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5°C.

    • Stir the resulting mixture at 0°C for 1 hour. Monitor the reaction progress by TLC.

    • Upon completion, carefully pour the reaction mixture into a beaker of ice-water (100 mL).

    • Stir vigorously for 30 minutes until the excess acetic anhydride is hydrolyzed.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title compound.

B. Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[9] The product is a ketone. Acylation deactivates the ring, conveniently preventing further substitution.[9]

  • Reaction: 1-Chloro-3-ethynyl-5-methoxybenzene + Acetyl Chloride → 1-(2-Chloro-4-ethynyl-6-methoxyphenyl)ethanone

  • Causality of Protocol Choices:

    • Dichloromethane (DCM): A common, inert solvent for Friedel-Crafts reactions.

    • Aluminum Chloride (AlCl₃): The Lewis acid catalyst required to generate the highly electrophilic acylium ion from acetyl chloride.

    • Low Temperature (0°C to rt): The initial addition is performed at low temperature to control the initial exothermic reaction with the activated substrate. The reaction is then allowed to warm to ensure it proceeds to completion.

  • Step-by-Step Methodology:

    • To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (15 mL per gram of AlCl₃).

    • Cool the suspension to 0°C in an ice bath.

    • Add acetyl chloride (1.1 eq) dropwise to the suspension. Stir for 15 minutes.

    • Add a solution of 1-chloro-3-ethynyl-5-methoxybenzene (1.0 eq) in anhydrous dichloromethane (5 mL per gram of substrate) dropwise over 30 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

    • Carefully quench the reaction by slowly pouring it onto crushed ice containing concentrated HCl (5 mL).

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

    • Purify the residue by flash chromatography to obtain the acylated product.

C. Bromination

Aromatic bromination involves the substitution of a hydrogen atom with a bromine atom. For activated rings, the reaction with molecular bromine (Br₂) can proceed rapidly, often with a mild Lewis acid catalyst like iron(III) bromide (FeBr₃) to polarize the Br-Br bond.[10]

  • Reaction: 1-Chloro-3-ethynyl-5-methoxybenzene → 2-Bromo-1-chloro-3-ethynyl-5-methoxybenzene

  • Causality of Protocol Choices:

    • Carbon Tetrachloride (CCl₄) or Acetic Acid: A non-polar solvent that does not compete with the substrate for the electrophile. Acetic acid can also be used as a polar solvent that can facilitate the reaction.

    • Absence of Strong Lewis Acid: Due to the high activation provided by the methoxy group, a strong Lewis acid may not be necessary and could lead to unwanted side reactions. The reaction may proceed with Br₂ alone, or with a catalytic amount of iron powder which generates FeBr₃ in situ.

  • Step-by-Step Methodology:

    • Dissolve 1-chloro-3-ethynyl-5-methoxybenzene (1.0 eq) in carbon tetrachloride (20 mL per gram of substrate) in a flask protected from light.

    • Add a catalytic amount of iron filings (approx. 2% by weight of the substrate).

    • Add a solution of molecular bromine (1.05 eq) in carbon tetrachloride dropwise at room temperature over 20 minutes. The red-brown color of bromine should dissipate as it is consumed.

    • Stir the reaction at room temperature for 1 hour after the addition is complete. Monitor by TLC.

    • Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to consume any excess bromine.

    • Separate the organic layer, wash with water and brine.

    • Dry over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure.

    • Purify the crude product via recrystallization or column chromatography.

Conclusion

The electrophilic aromatic substitution of 1-chloro-3-ethynyl-5-methoxybenzene is a predictable and controllable process governed by the established principles of substituent effects. The strongly activating and para-directing nature of the C5-methoxy group is the decisive factor, overwhelmingly directing incoming electrophiles to the C2 position. The ortho-directing influence of the C1-chloro group reinforces this outcome. While steric hindrance at the C4 and C6 positions further disfavors substitution at those sites, the electronic activation by the methoxy group is the primary driver of the observed regioselectivity. The protocols outlined in this guide provide a reliable framework for the synthesis of 2-substituted-1-chloro-3-ethynyl-5-methoxybenzene derivatives, which can serve as valuable intermediates in medicinal chemistry and materials science.

References

  • Title: 18.6: Substituent Effects on the EAS Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: 13 Friedel-Crafts Acylation Source: University of Wisconsin-Madison Chemistry Department URL: [Link]

  • Title: 5.2 Directing Effects of the Substituents on EAS Source: KPU Pressbooks - Organic Chemistry II URL: [Link]

  • Title: Directing Effects Source: ChemTalk URL: [Link]

  • Title: 12.14 Substituent Effects in Electrophilic Aromatic Substitution Source: University of Illinois Springfield URL: [Link]

  • Title: Friedel-Crafts acylation of benzene Source: Chemguide URL: [Link]

  • Title: Determining Directing Effects in Electrophilic Aromatic Substitutions Source: YouTube (Michael Evans) URL: [Link]

  • Title: C. The Friedel-Crafts Acylation of Benzene Source: Chemistry LibreTexts URL: [Link]

  • Title: Electrophilic Aromatic Substitution Source: Wikipedia URL: [Link]

  • Title: Friedel-Crafts Reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes Source: Chemistry LibreTexts URL: [Link]

  • Title: Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene Source: Master Organic Chemistry URL: [Link]

  • Title: 22.4: Electrophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]

Sources

stability and storage of 1-Chloro-3-ethynyl-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 1-Chloro-3-ethynyl-5-methoxybenzene

Executive Summary

1-Chloro-3-ethynyl-5-methoxybenzene is a substituted aromatic compound featuring a unique combination of chloro, ethynyl, and methoxy functional groups. This molecular architecture makes it a valuable building block in medicinal chemistry and materials science, where the terminal alkyne allows for versatile coupling reactions such as Sonogashira coupling and click chemistry. However, the very features that make it synthetically useful also render it susceptible to degradation if not stored and handled correctly. This guide provides a comprehensive overview of the factors influencing the stability of 1-Chloro-3-ethynyl-5-methoxybenzene, potential degradation pathways, and field-proven protocols for its long-term storage and safe handling, ensuring its integrity for research and development applications.

Physicochemical Profile and Structural Analysis

A thorough understanding of the compound's properties is fundamental to predicting its behavior and devising appropriate storage strategies.

Core Properties

The key physicochemical properties of 1-Chloro-3-ethynyl-5-methoxybenzene are summarized below.

PropertyValueSource
Molecular Formula C₉H₇ClO[1]
Molar Mass 166.61 g/mol [1]
Appearance Powder
InChI Key QVOMEZHRNCZASD-UHFFFAOYSA-N[1]
CAS Number 556112-23-3
Structural and Reactivity Insights

The stability of 1-Chloro-3-ethynyl-5-methoxybenzene is dictated by the interplay of its three functional groups attached to the aromatic ring.

  • Ethynyl Group (-C≡CH): This is the most reactive site on the molecule. The terminal alkyne is susceptible to oxidation, dimerization/polymerization, and deprotonation by bases.[2] Its high reactivity is a key consideration for both synthesis and degradation.

  • Methoxy Group (-OCH₃): As an ether, this group is generally stable. However, it is an electron-donating group that activates the benzene ring, making it more susceptible to electrophilic aromatic substitution compared to benzene itself.[3] The ether linkage can be cleaved under harsh acidic conditions, though this is not a concern under standard storage conditions.[3]

  • Chloro Group (-Cl): The chlorine atom is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. It is generally stable and unreactive under typical storage conditions.

Figure 1: Annotated structure of 1-Chloro-3-ethynyl-5-methoxybenzene.

Potential Degradation Pathways

Several chemical processes can compromise the purity and integrity of 1-Chloro-3-ethynyl-5-methoxybenzene during storage. The primary routes of degradation involve the highly reactive ethynyl group.

  • Oxidative Degradation: The terminal alkyne is the most likely site of oxidation. In the presence of atmospheric oxygen, particularly catalyzed by light or trace metal impurities, the C-C triple bond can be cleaved or modified, potentially forming carboxylic acids or other oxygenated species. Furthermore, analogous ether-containing compounds can sometimes form peroxides over time.[4]

  • Polymerization/Oligomerization: Terminal acetylenes have a known tendency to polymerize, a reaction that can be initiated by heat, light, or impurities.[2] This process leads to the formation of a complex mixture of higher molecular weight species, reducing the concentration of the desired monomer.

  • Reaction with Nucleophiles/Bases: The acetylenic proton is weakly acidic and can be removed by strong bases. If stored in proximity to basic substances, deprotonation can occur, forming an acetylide that may be unstable or react with other molecules.

G cluster_degradation Degradation Products parent 1-Chloro-3-ethynyl-5-methoxybenzene oxidation Oxidized Species (e.g., Carboxylic Acids) parent->oxidation  Oxygen (O₂) / Light (Oxidative Degradation) polymer Oligomers / Polymers parent->polymer  Heat / Light / Metal Impurities (Polymerization) acetylide Acetylide Salts parent->acetylide  Strong Bases (Deprotonation)

Figure 2: Major potential degradation pathways for the compound.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation and ensure user safety, strict adherence to the following protocols is essential. These recommendations are synthesized from safety data sheets and established principles of chemical handling.

Optimal Storage Conditions

Proper long-term storage is critical for preserving the compound's purity. The following conditions are recommended:

ParameterRecommendationRationale
Temperature Keep refrigerated.[5]Reduces the rate of potential degradation reactions, such as polymerization. Shipping is often done on ice packs, indicating the need for a cool environment.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Prevents oxidative degradation of the sensitive ethynyl group by displacing atmospheric oxygen.
Light Store in an amber or opaque container.Protects the compound from light, which can catalyze oxidation and polymerization reactions.
Container Tightly closed glass vial with a secure cap.Prevents exposure to atmospheric moisture and oxygen.[6] Glass is preferred for its inertness.
Environment Store in a dry, well-ventilated, and designated corrosives area.[5][6]Prevents moisture uptake and ensures proper ventilation in case of container failure.
Chemical Incompatibilities

To prevent hazardous reactions, 1-Chloro-3-ethynyl-5-methoxybenzene must be stored separately from the following chemical classes:

  • Strong Oxidizing Agents[7]

  • Strong Bases[5][6]

  • Strong Acids

  • Amines[5][6]

  • Metals and metal salts (can catalyze alkyne reactions)[5]

Laboratory Handling Workflow

Safe and effective handling requires a systematic approach to minimize exposure and preserve sample integrity.

G start Start: Retrieve from Storage prep Preparation: - Don PPE (Gloves, Goggles, Lab Coat) - Work in a Chemical Fume Hood start->prep weigh Aliquotting / Weighing: - Allow container to reach room temp. - Use inert atmosphere if high purity is critical - Dispense required amount prep->weigh use Use in Experiment: - Add to reaction vessel - Tightly reseal parent container immediately weigh->use cleanup Cleanup & Disposal: - Decontaminate surfaces - Dispose of waste in approved container use->cleanup end End: Return to Storage cleanup->end

Figure 3: Recommended workflow for handling the compound.

Step-by-Step Protocol:

  • Pre-Handling: Before removing from cold storage, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the compound.

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of the powder.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Dispensing: Carefully open the container. For applications sensitive to oxidation, it is advisable to handle and weigh the compound in a glovebox under an inert atmosphere.

  • Post-Handling: Tightly reseal the container immediately after use, preferably flushing with an inert gas before sealing.

  • Cleaning: Wash hands and any exposed skin thoroughly after handling. Contaminated clothing should be changed immediately.

  • Disposal: Dispose of waste materials and empty containers in accordance with local, state, and federal regulations, typically via an approved waste disposal plant.[9]

Safety Profile

1-Chloro-3-ethynyl-5-methoxybenzene is classified as a hazardous substance and must be handled with care.

  • Hazard Classification: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). An analogous compound is listed as toxic if swallowed, in contact with skin, or if inhaled.

  • Signal Word: Warning

  • Pictogram: GHS07 (Exclamation Mark)

First-Aid Measures:

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

  • Skin Contact: If on skin, wash with plenty of water. If skin irritation occurs, seek medical advice.[9] Take off contaminated clothing and wash it before reuse.

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9]

  • Ingestion: If swallowed, rinse the mouth and immediately call a poison center or doctor.

Conclusion

The stability of 1-Chloro-3-ethynyl-5-methoxybenzene is intrinsically linked to the reactivity of its terminal alkyne moiety. By controlling environmental factors—namely temperature, atmosphere, and light—and preventing contact with incompatible materials, its degradation can be effectively minimized. Adherence to the recommended storage and handling protocols outlined in this guide is paramount for ensuring the compound's chemical integrity, which is the foundation of reliable and reproducible scientific outcomes, while also maintaining a safe laboratory environment.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet for a similar compound.
  • Fisher Scientific. (2025). Safety Data Sheet for 5-Chloro-1,3-dimethoxybenzene.
  • Tsuzuki, S., Houjou, H., Nagawa, Y., & Hiratani, K. (2002). The second stable conformation of the methoxy groups of o-dimethoxybenzene: stabilization of perpendicular conformation by CH–O interaction. Journal of the Chemical Society, Perkin Transactions 2, (7), 1271–1273.
  • Unspecified Author. (n.d.). The reaction of acetylenes with compounds containing Fe–Aryl bonds. A convenient and novel synthesis of indenones. RSC Publishing.
  • ECHEMI. (n.d.). 1-Chloro-3-ethoxybenzene Safety Data Sheets.
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  • Fisher Scientific. (2025). Safety Data Sheet for 1,3-Dichloro-5-(chloromethyl)benzene.
  • Unspecified Author. (n.d.). Hydroxy- and Methoxy-Benzene Derivatives with Benzenediazonium Salts: Chemical Behavior and Tautomeric Problems.
  • Fisher Scientific. (2023). Safety Data Sheet for 3-Methoxybenzyl chloride.
  • Unspecified Author. (n.d.). Catalytic Reactions of Acetylene: A Feedstock for the Chemical Industry Revisited.
  • Unspecified Author. (n.d.). Arylacetylenes as two-carbon synthons: synthesis of eight-membered rings via C[[triple bond, length as m-dash]]C bond cleavage.
  • CymitQuimica. (2024). Safety Data Sheet for 2-Chloro-1-iodo-4-methoxybenzene.
  • Butler, I. S., Cullen, W. R., Lindsell, W. E., Preston, P. N., & Rettig, S. J. (1987). The reaction of acetylenes with compounds containing Fe-Aryl bonds. A convenient and novel synthesis of indenones.
  • ChemBK. (2024). 1-Chloro-3-methoxybenzene Properties.
  • Sigma-Aldrich. (n.d.). 1-chloro-3-ethynyl-5-methoxybenzene | 556112-23-3.
  • International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1633 - 1-CHLORO-3-NITROBENZENE.
  • PSIBERG. (2023). MethoxyBenzene | Anisole | A Detailed Overview.
  • PubChem. (n.d.). 1-Chloro-3-ethoxybenzene.
  • Wikipedia. (n.d.). Anisole.
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A Technical Guide to the Solubility of 1-Chloro-3-ethynyl-5-methoxybenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The solubility of active pharmaceutical ingredients and key chemical intermediates is a critical parameter in drug development, chemical synthesis, and formulation science. This guide provides a comprehensive technical overview of the solubility characteristics of 1-Chloro-3-ethynyl-5-methoxybenzene. In the absence of extensive empirical data for this specific molecule, this document outlines a predictive framework based on its physicochemical properties and provides detailed, field-proven methodologies for its experimental determination. This paper is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.

Introduction: The Significance of 1-Chloro-3-ethynyl-5-methoxybenzene

1-Chloro-3-ethynyl-5-methoxybenzene is a substituted aromatic compound featuring a unique combination of functional groups: a chloro group, an ethynyl group, and a methoxy group. This trifunctional architecture makes it a potentially valuable building block in medicinal chemistry and materials science. The interplay of these substituents—the electron-withdrawing nature of the chloro and ethynyl groups, and the electron-donating character of the methoxy group—creates a molecule with distinct electronic and steric properties that are of interest for the synthesis of novel therapeutic agents and functional materials.

Understanding the solubility of this compound in various organic solvents is paramount for its practical application. Solubility dictates the choice of reaction media for its synthesis and subsequent transformations, the ease of its purification through crystallization, and its suitability for formulation in drug delivery systems. A well-characterized solubility profile is the foundation for efficient process development and reproducible experimental outcomes.

Physicochemical Characterization and Predicted Solubility Profile

A molecule's solubility is governed by the principle of "like dissolves like," which suggests that substances with similar polarities and intermolecular forces are more likely to be miscible.[1] The structure of 1-Chloro-3-ethynyl-5-methoxybenzene provides several clues to its expected solubility behavior.

  • The Benzene Core: The central benzene ring is inherently non-polar and hydrophobic, favoring interactions with non-polar solvents through van der Waals forces.

  • The Chloro Group: The chlorine atom is electronegative, introducing a dipole moment and making the molecule more polar than benzene. However, it is a weak hydrogen bond acceptor.

  • The Methoxy Group: The ether linkage in the methoxy group can act as a hydrogen bond acceptor, which can enhance solubility in protic solvents. The oxygen atom also contributes to the molecule's overall polarity.

  • The Ethynyl Group: The carbon-carbon triple bond has some polar character and can participate in weak hydrogen bonding with suitable donors.

Overall, 1-Chloro-3-ethynyl-5-methoxybenzene can be classified as a moderately polar compound. The presence of the benzene ring suggests it will not be highly soluble in very polar solvents like water, but the combined polarity of the chloro and methoxy groups will likely render it soluble in a range of organic solvents. It is not expected to be ionizable under typical pH conditions.

A Predictive Framework for Solvent Selection: Hansen Solubility Parameters

For a more quantitative approach to solvent selection, the Hansen Solubility Parameters (HSP) offer a powerful predictive tool.[1][2] HSP theory decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule can be described by a point in three-dimensional "Hansen space." The principle states that the smaller the distance between the HSP coordinates of a solute and a solvent, the higher the likelihood of solubility.[1]

While experimentally determined HSP values for 1-Chloro-3-ethynyl-5-methoxybenzene are not available, they can be estimated using computational models or group contribution methods.[3] Based on its structure, a hypothetical HSP profile would likely feature a moderate δP and δH, with a significant δD component due to the aromatic ring.

Recommended Organic Solvents for Solubility Screening

Based on the theoretical analysis, the following classes of organic solvents are recommended for a systematic solubility screening of 1-Chloro-3-ethynyl-5-methoxybenzene.

Table 1: Recommended Organic Solvents for Solubility Screening

Solvent ClassExamplesRationale for Inclusion
Non-Polar Toluene, Hexanes, CyclohexaneTo assess the contribution of the non-polar benzene ring to solubility. Toluene is often a good choice for substituted benzenes.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)This is the most promising class of solvents. They offer a range of polarities and can engage in dipole-dipole interactions without donating hydrogen bonds.
Polar Protic Methanol, Ethanol, Isopropanol (IPA)To evaluate the impact of the methoxy group's hydrogen bond accepting capability on solubility.

Experimental Protocol for Determining Thermodynamic Solubility

The following is a detailed, step-by-step methodology for determining the thermodynamic (equilibrium) solubility of 1-Chloro-3-ethynyl-5-methoxybenzene using the widely accepted shake-flask method.[4][5]

Materials and Equipment
  • 1-Chloro-3-ethynyl-5-methoxybenzene (solid, of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps (e.g., 2 mL or 4 mL)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Workflow for Solubility Determination

Below is a diagram illustrating the experimental workflow for determining the solubility of the target compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sample Processing cluster_analysis Analysis prep1 Weigh excess compound into vials prep2 Add known volume of solvent prep1->prep2 For each solvent equil1 Vortex to mix prep2->equil1 equil2 Shake at constant temperature (e.g., 24-48 hours) equil1->equil2 sample1 Centrifuge to pellet solid equil2->sample1 sample2 Filter supernatant sample1->sample2 sample3 Dilute sample accurately sample2->sample3 analysis2 Analyze sample by HPLC/UV-Vis sample3->analysis2 analysis1 Prepare calibration curve analysis1->analysis2 analysis3 Calculate concentration

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Calibration Curve:

    • Prepare a stock solution of 1-Chloro-3-ethynyl-5-methoxybenzene of a known concentration in a suitable solvent (one in which it is freely soluble, e.g., acetonitrile).

    • Perform a serial dilution of the stock solution to create a series of standards of known concentrations.

    • Analyze these standards using the chosen analytical method (e.g., HPLC-UV) and plot the response (e.g., peak area) against concentration to generate a calibration curve.

  • Sample Preparation:

    • To a series of vials, add an excess amount of solid 1-Chloro-3-ethynyl-5-methoxybenzene (e.g., 5-10 mg). The key is to have undissolved solid remaining at the end of the experiment.

    • Accurately add a known volume (e.g., 1 mL) of each selected organic solvent to the vials.

  • Equilibration:

    • Tightly cap the vials and vortex them to ensure good initial mixing.

    • Place the vials in a shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24 to 48 hours).[5]

  • Sample Processing:

    • After the equilibration period, visually confirm that excess solid is still present in each vial.

    • Centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw a portion of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved particulates.

    • Accurately dilute the filtered supernatant with a suitable solvent to bring its concentration within the range of the calibration curve.

  • Analysis and Calculation:

    • Analyze the diluted samples using the same analytical method as for the calibration curve.

    • Determine the concentration of 1-Chloro-3-ethynyl-5-methoxybenzene in the diluted samples by interpolating their responses on the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Expected Results and Data Presentation

The solubility data should be compiled into a clear and concise table, expressing solubility in common units such as mg/mL and mol/L.

Table 2: Hypothetical Solubility Data for 1-Chloro-3-ethynyl-5-methoxybenzene at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
Toluene[Experimental Value][Calculated Value]
Dichloromethane[Experimental Value][Calculated Value]
Acetone[Experimental Value][Calculated Value]
Ethyl Acetate[Experimental Value][Calculated Value]
Acetonitrile[Experimental Value][Calculated Value]
Methanol[Experimental Value][Calculated Value]
Isopropanol[Experimental Value][Calculated Value]
Hexanes[Experimental Value][Calculated Value]

This structured presentation allows for easy comparison of solubility across different solvent systems, aiding in the selection of appropriate media for various applications.

Safety and Handling Considerations

As with any chemical compound, proper safety precautions must be observed when handling 1-Chloro-3-ethynyl-5-methoxybenzene and the associated organic solvents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound and all organic solvents in a well-ventilated area, preferably within a chemical fume hood.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for 1-Chloro-3-ethynyl-5-methoxybenzene (if available) and for all solvents used to understand their specific hazards. For related compounds, hazards such as skin irritation have been noted.[6]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

While specific experimental data on the solubility of 1-Chloro-3-ethynyl-5-methoxybenzene is not yet widely available in the scientific literature, a robust understanding of its potential behavior can be derived from its molecular structure. This guide provides a theoretical framework for predicting its solubility and a detailed, practical protocol for its experimental determination. By employing a systematic approach to solvent screening and utilizing established analytical techniques, researchers can confidently and accurately characterize the solubility profile of this and other novel compounds, thereby accelerating research and development in their respective fields. The combination of predictive modeling and rigorous experimental validation remains the cornerstone of modern chemical and pharmaceutical science.[7][8]

References

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  • St. John, P. C., et al. (2020). Pruned Machine Learning Models to Predict Aqueous Solubility. ACS Omega, 5(27), 16447-16455. [Link]

  • Evans, K. L., Fronczek, F. R., & Gandour, R. D. (1989). 1-Chloro-3-ethynyl-2,4-dimethoxybenzene. Acta Crystallographica Section C: Crystal Structure Communications, 45(11), 1831-1832. [Link]

  • BioSolveIT. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]

  • Reddit. (2021). How do you know if substituted benzene is soluble in organic or aqueous solvent. r/chemhelp. [Link]

  • Potemkin, V. A., & Grishina, M. A. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(15), 12424-12443. [Link]

  • Attia, M. F., & Green, W. H. (2023). An Ensemble Model for Molecular Solubility Prediction Across Aqueous and Organic Solvents. ChemRxiv. [Link]

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  • Zhang, M., et al. (2020). Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning. Frontiers in Pharmacology, 11, 101. [Link]

  • ResearchGate. (2023). QSAR-based solubility model for drug-like compounds. [Link]

  • MDPI. (2022). Mutual Solubilities between Ethylene Glycol and Organic Diluents: Gas Chromatography and NMR. Molecules, 27(15), 4987. [Link]

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  • PubChem. (n.d.). 1-Chloro-3-ethynylbenzene. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2023). Harnessing Hansen Solubility Parameters to Predict Organogel Formation. [Link]

  • Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. [Link]

  • Lee, S., et al. (2022). Novel Solubility Prediction Models: Molecular Fingerprints and Physicochemical Features vs Graph Convolutional Neural Networks. ACS Omega, 7(15), 12795-12804. [Link]

  • Kim, S., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery, 2(6), 1735-1746. [Link]

  • Justes, D. R., et al. (2019). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 4(1), 224-232. [Link]

  • SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • Sklar, A. L. (1939). The Near Ultraviolet Absorption of Substituted Benzenes. The Journal of Chemical Physics, 7(11), 984-993. [Link]

  • ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-3-ethyl- (CAS 620-16-6). [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • NIST. (n.d.). Benzene, 1-chloro-3-methoxy-. NIST Chemistry WebBook. [Link]

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The Untapped Potential of 1-Chloro-3-ethynyl-5-methoxybenzene: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Frontier of Aromatic Building Blocks

In the landscape of organic synthesis, the discovery and application of novel building blocks are paramount to the advancement of medicinal chemistry and materials science. This guide delves into the synthetic potential of 1-Chloro-3-ethynyl-5-methoxybenzene, a molecule poised at the intersection of versatile reactivity and unexplored territory. While direct literature on this specific compound is sparse, its constituent functional groups—a terminal alkyne, a chloro substituent, and a methoxy-activated benzene ring—offer a predictable yet powerful toolkit for the synthetic chemist. This document serves as a technical primer, grounded in the established principles of organic chemistry, to illuminate the prospective applications of this promising, yet underutilized, reagent. We will explore its likely reactivity in cornerstone reactions, its potential as a monomer for advanced materials, and its role as a precursor to complex molecular architectures relevant to drug discovery.

Structural Features and Predicted Reactivity

1-Chloro-3-ethynyl-5-methoxybenzene (C₉H₇ClO) is a trifunctional aromatic compound.[1] The interplay of its functional groups dictates its synthetic utility. The terminal alkyne is a gateway to a multitude of transformations, most notably carbon-carbon bond-forming reactions. The chloro group, while less reactive than bromo or iodo substituents in many catalytic cycles, offers a handle for sequential functionalization under more forcing conditions. The methoxy group, an electron-donating substituent, activates the aromatic ring, influencing its reactivity and the properties of its derivatives. A closely related structure, 1-chloro-3-ethynyl-2,4-dimethoxybenzene, has been characterized by X-ray crystallography, providing valuable insight into the bond lengths and angles of a similar system.[2]

The synthesis of 1-Chloro-3-ethynyl-5-methoxybenzene can be envisaged through the desilylation of its trimethylsilyl-protected precursor, ((3-Chloro-5-methoxyphenyl)ethynyl)trimethylsilane, which is commercially available.[3] This common protecting group strategy allows for the stable storage and handling of the terminal alkyne, which can be deprotected immediately prior to use.

Core Application: The Sonogashira Cross-Coupling Reaction

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, stands as the most prominent and immediate application for 1-Chloro-3-ethynyl-5-methoxybenzene.[4][5] This reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp) bonds, which are fundamental to the construction of conjugated systems, including oligo(phenylene ethynylene)s (OPEs).[6][7][8][9]

Reaction Principle and Mechanistic Overview

The Sonogashira reaction typically involves two interconnected catalytic cycles: one for palladium and one for a copper(I) co-catalyst.[4] The palladium cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper acetylide, and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne. Copper-free protocols have also been developed.

Diagram: The Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle cluster_copper Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)L₂(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl Ar-Pd(II)L₂(C≡CR) transmetalation->pd_alkynyl reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 product Ar-C≡CR reductive_elimination->product cu_x CuX alkyne_activation Alkyne Activation cu_x->alkyne_activation H-C≡CR, Base cu_acetylide Cu-C≡CR alkyne_activation->cu_acetylide cu_acetylide->transmetalation to Pd complex base Base terminal_alkyne H-C≡CR

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira coupling.

Exemplary Protocol for Sonogashira Coupling

The following protocol is a generalized procedure adapted from established methods for structurally similar aryl halides and terminal alkynes.[10][11][12] Optimization will be necessary for specific substrates.

Materials:

  • 1-Chloro-3-ethynyl-5-methoxybenzene (1.0 equiv)

  • Aryl or vinyl halide (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Anhydrous triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equiv)

  • Anhydrous solvent (e.g., THF, toluene, or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl/vinyl halide, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent, followed by the amine base.

  • Degas the mixture by bubbling with the inert gas for 15-20 minutes.

  • Add 1-Chloro-3-ethynyl-5-methoxybenzene to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (e.g., 40-80 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Common, robust catalysts for Sonogashira couplings.[4]
Copper Co-catalyst CuIAccelerates the reaction by facilitating acetylide formation.[5]
Base Triethylamine, DiisopropylethylamineActs as a scavenger for the hydrogen halide byproduct and aids in the deprotonation of the alkyne.[10]
Solvent THF, Toluene, DMFAnhydrous conditions are crucial to prevent side reactions. The choice of solvent depends on the solubility of the reactants and the required reaction temperature.
Temperature Room Temperature to 80 °CMilder conditions are often sufficient, but heating may be required for less reactive halides.

Potential in Cycloaddition Reactions

The ethynyl group of 1-Chloro-3-ethynyl-5-methoxybenzene is a versatile dienophile and dipolarophile, making it a candidate for various cycloaddition reactions to construct five- and six-membered rings.[13] These reactions are powerful tools for the synthesis of complex heterocyclic systems, which are prevalent in pharmaceuticals.

  • [3+2] Cycloadditions: Reactions with 1,3-dipoles such as azides (to form triazoles), nitrile oxides (to form isoxazoles), and nitrones can be envisioned.[14]

  • Diels-Alder ([4+2]) Reactions: While less common for simple alkynes, electron-deficient alkynes can react with dienes. The electronic nature of the ethynyl group in the target molecule would need to be considered for this application.[13]

  • Higher-Order Cycloadditions: Reactions like [6+4] cycloadditions are also a possibility, though often require specific substrates and conditions to be efficient.[15]

Diagram: Potential Cycloaddition Pathways

Cycloaddition cluster_cycloadditions Cycloaddition Reactions cluster_products Heterocyclic Products start 1-Chloro-3-ethynyl-5-methoxybenzene azide Azide (R-N₃) start->azide [3+2] Cycloaddition nitrile_oxide Nitrile Oxide (R-CNO) start->nitrile_oxide [3+2] Cycloaddition diene Diene start->diene [4+2] Diels-Alder triazole Triazole Derivative azide->triazole isoxazole Isoxazole Derivative nitrile_oxide->isoxazole cyclohexadiene Cyclohexadiene Derivative diene->cyclohexadiene

Caption: Potential cycloaddition pathways for 1-Chloro-3-ethynyl-5-methoxybenzene.

Applications in Polymer and Materials Science

Substituted phenylacetylenes are valuable monomers for the synthesis of conjugated polymers.[9] 1-Chloro-3-ethynyl-5-methoxybenzene could serve as a monomer for the synthesis of poly(phenylene ethynylene)s (PPEs). The properties of the resulting polymer would be influenced by the chloro and methoxy substituents, potentially leading to materials with interesting photophysical or electronic properties. These polymers are often fluorescent and have applications in sensors, light-emitting diodes, and other organic electronic devices.[8]

A Versatile Intermediate in Drug Discovery

The structural motifs accessible from 1-Chloro-3-ethynyl-5-methoxybenzene are of significant interest to medicinal chemists. The chloro-substituent can be retained for later-stage functionalization, or it can be the site for cross-coupling with a suitable partner. Arylalkynes are key intermediates in the synthesis of a wide range of pharmaceuticals.[][17][18] The ability to introduce a substituted phenylacetylene core allows for the construction of rigid scaffolds that can be used to probe biological targets. The chloro and methoxy groups can also modulate the pharmacokinetic properties of a potential drug candidate.

Conclusion and Future Outlook

1-Chloro-3-ethynyl-5-methoxybenzene represents a largely untapped resource for synthetic chemists. While its full potential is yet to be realized in the published literature, a thorough understanding of the reactivity of its constituent functional groups allows for a confident prediction of its utility. The Sonogashira coupling is undoubtedly its most immediate and powerful application, providing a direct route to complex conjugated systems. Its potential in cycloaddition reactions and as a monomer for novel polymers further underscores its versatility. As the demand for novel and diverse molecular architectures continues to grow in both pharmaceutical and materials research, it is only a matter of time before 1-Chloro-3-ethynyl-5-methoxybenzene emerges as a valuable and frequently utilized building block in the synthetic chemist's arsenal.

References

  • BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 3-Chloro-5-iodoaniline. Retrieved from BenchChem website.[10]

  • Blaser, D., et al. (n.d.). Reactivity of Phenylacetylene toward Unsymmetrical Disilenes: Regiodivergent [2+2] Cycloaddition vs. CH Addition. CORE.

  • Govdi, A. I., et al. (2025). Triazole-Based Functionalized Olygo(Arylene Ethynylene)s—Synthesis and Properties. Molecules, 30(23), 4508.[6][19]

  • Hernández-Mancera, J. G., et al. (n.d.). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions.[7]

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  • Rigby, J. H. (n.d.). [6 + 4] Cycloaddition Reactions.[15]

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  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling Reactions Using 3-Chloropent-1-yne. Retrieved from BenchChem website.[22]

  • Evans, K. L., Fronczek, F. R., & Gandour, R. D. (1989). 1-Chloro-3-ethynyl-2,4-dimethoxybenzene. Acta Crystallographica Section C: Crystal Structure Communications, 45(11), 1831–1832.[2]

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  • ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. Retrieved from ResearchGate.[23]

  • MDPI. (n.d.). Synthesis of an Insulated Oligo(phenylene ethynylene) Dimer Through Cyclodextrin-Based [c2]Daisy Chain Rotaxane. Retrieved from MDPI.[8]

  • National Institutes of Health. (n.d.). 1,3-Dipolar Cycloaddition Reactions of 1-(4-Phenylphenacyl)-1,10-phenanthrolinium N-Ylide with Activated Alkynes and Alkenes. Retrieved from PMC.[14]

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  • Dawood, K. M., et al. (2014). Synthesis of unsymmetrical aryl-ethynylated benzenes via regiocontrolled Sonogashira reaction of 1,3,5-tribromobenzene. Journal of the Brazilian Chemical Society, 25(7), 1289-1296.[11]

  • Dawood, K. M., et al. (2014). Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene. ResearchGate.[12]

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Methodological & Application

Application Note: A Robust Protocol for the Sonogashira Coupling of 1-Chloro-3-ethynyl-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium and copper co-catalyzed transformation is indispensable for the construction of conjugated enynes and arylalkynes, which are pivotal structural motifs in pharmaceuticals, natural products, and advanced organic materials.[3]

This application note provides a detailed, field-proven protocol for the Sonogashira coupling using 1-Chloro-3-ethynyl-5-methoxybenzene as the aryl halide partner. The primary challenge in this transformation lies in the activation of the C-Cl bond, which is notoriously less reactive than its bromide and iodide counterparts. The presence of an electron-donating methoxy group on the aromatic ring further decreases the electrophilicity of the reaction center, making the oxidative addition step—often the rate-determining step—particularly challenging.

This guide is designed to provide researchers with a comprehensive understanding of the mechanistic principles and a robust experimental procedure to successfully couple this challenging substrate, thereby unlocking its potential as a versatile building block for more complex molecular architectures.

Reaction Principle and Catalytic Cycle

The Sonogashira coupling operates through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[4][5] While copper-free variants exist to mitigate certain side reactions, the classical mechanism provides a fundamental understanding of the transformation.[6]

The Dual Catalytic Mechanism

The reaction is initiated by the oxidative addition of the aryl chloride to a low-valent palladium(0) species, forming a Pd(II) intermediate. Concurrently, the copper(I) co-catalyst coordinates with the terminal alkyne, increasing its acidity and facilitating deprotonation by the base to form a copper(I) acetylide. The key step of transmetalation involves the transfer of the acetylide moiety from copper to the palladium(II) complex. Finally, reductive elimination from the palladium center yields the desired arylalkyne product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)(L)₂-Cl Pd0->Pd_complex Oxidative Addition BaseH Base-H⁺Cl⁻ Pd_trans Ar-Pd(II)(L)₂-C≡CR' Pd_complex->Pd_trans Transmetalation Pd_trans->Pd0 Reductive Elimination Product Ar-C≡CR' Pd_trans->Product CuI Cu(I)Cl Cu_acetylide Cu(I)-C≡CR' CuI->Cu_acetylide Deprotonation (Base) Cu_acetylide->Pd_trans ArCl Ar-Cl ArCl->Pd_complex Alkyne H-C≡CR' Alkyne->Cu_acetylide

Figure 1: The interconnected Palladium and Copper catalytic cycles in the Sonogashira cross-coupling reaction.

Critical Considerations for Aryl Chloride Activation

The success of a Sonogashira coupling with an aryl chloride hinges on overcoming the high activation barrier of the C-Cl bond. This requires careful selection of the catalyst system and reaction conditions.

  • The Catalyst System : Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides. The key to success is the use of specialized ligands that enhance the reactivity of the palladium center.

    • Ligands : Bulky and electron-rich phosphine ligands are essential. Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), and tri-tert-butylphosphine (P(t-Bu)₃) increase the electron density on the palladium atom, which promotes the otherwise difficult oxidative addition to the C-Cl bond.[6][8]

    • Palladium Precatalyst : Air-stable precursors like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used to generate the active Pd(0) species in situ.

  • The Role of Copper(I) : Copper(I) iodide (CuI) is the classic co-catalyst. While it accelerates the reaction, it also significantly promotes the primary side reaction: the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne (Glaser coupling).[6] For valuable or sensitive alkynes, a copper-free protocol is often preferred, though it may require higher temperatures or catalyst loadings.

  • Base and Solvent : The choice of base is critical. While amine bases like triethylamine (Et₃N) are standard for more reactive halides, aryl chlorides often require stronger inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) to facilitate the reaction.[3] The solvent must be anhydrous and thoroughly deaerated to prevent catalyst deactivation and homocoupling. High-boiling polar aprotic solvents like 1,4-dioxane, N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) are suitable choices.

  • Temperature and Inert Atmosphere : Elevated temperatures, typically in the range of 100-120 °C, are necessary to provide the energy needed to cleave the C-Cl bond.[9] The reaction must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to protect the air-sensitive Pd(0) catalyst and prevent oxidative side reactions.[3]

Detailed Experimental Protocol

This protocol details the coupling of 1-Chloro-3-ethynyl-5-methoxybenzene with phenylacetylene as a representative terminal alkyne.

Table 1: Reagents and Materials
Reagent/MaterialMolar Equiv.Amount (for 1 mmol scale)Purpose
1-Chloro-3-ethynyl-5-methoxybenzene1.0166.6 mgAryl Halide
Phenylacetylene1.2122.6 mg (131 µL)Terminal Alkyne
Pd₂(dba)₃0.02 (2 mol% Pd)9.2 mgPalladium Precatalyst
XPhos0.04 (4 mol%)19.1 mgLigand
Cesium Carbonate (Cs₂CO₃)2.0651.8 mgBase
1,4-Dioxane (Anhydrous, Degassed)-5.0 mLSolvent
Schlenk Flask (10 or 25 mL)-1Reaction Vessel
Magnetic Stir Bar, Condenser-1 eachApparatus
Argon/Nitrogen Source--Inert Atmosphere
Step-by-Step Methodology
  • Vessel Preparation : Place a magnetic stir bar into a 25 mL Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (argon or nitrogen).

  • Charging Reagents : Under a positive flow of argon, add 1-Chloro-3-ethynyl-5-methoxybenzene (166.6 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19.1 mg, 0.04 mmol), and cesium carbonate (651.8 mg, 2.0 mmol) to the flask.

  • Solvent and Alkyne Addition : Evacuate and backfill the flask with argon three times. Add 5.0 mL of anhydrous, degassed 1,4-dioxane via syringe. Stir the suspension for 5 minutes. Finally, add phenylacetylene (131 µL, 1.2 mmol) dropwise via syringe.

  • Reaction Execution : Fit the flask with a reflux condenser under argon. Lower the flask into a preheated oil bath at 110 °C and stir vigorously.

  • Reaction Monitoring : Monitor the consumption of the starting material by thin-layer chromatography (TLC) or LC-MS. For TLC, use a mobile phase of 9:1 Hexane:Ethyl Acetate. The product, 1-((3-ethynyl-5-methoxyphenyl)ethynyl)benzene, is expected to have a higher Rf value than the starting aryl chloride. The reaction is typically complete within 12-24 hours.

  • Work-up Procedure :

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the base and palladium residues, washing the pad with additional ethyl acetate (3 x 10 mL).[9]

    • Combine the organic filtrates and transfer to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane to 98:2 hexane:ethyl acetate) to isolate the pure product.

  • Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded reagents).2. Insufficiently inert atmosphere.3. Temperature too low.1. Use freshly opened/purified reagents and solvents.2. Ensure all glassware is dry and the system is properly purged with argon.3. Increase the reaction temperature in 10 °C increments (up to 130 °C if solvent allows).
Significant Alkyne Homocoupling 1. Presence of oxygen.2. Reaction run with copper co-catalyst.1. Thoroughly degas the solvent (e.g., via three freeze-pump-thaw cycles).2. Repeat the reaction following a strictly copper-free protocol.
Formation of Byproducts 1. Decomposition of starting material or product.2. Side reactions involving the ethynyl group on the substrate.1. Lower the reaction temperature.2. Consider protecting the ethynyl group on the aryl chloride (e.g., with a TMS group) and deprotecting after the coupling.

Safety Precautions

  • Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood : Conduct all steps of the reaction in a well-ventilated fume hood.

  • Reagent Handling : Palladium catalysts, phosphine ligands, and organic solvents are toxic and/or flammable. Handle with care and avoid inhalation or skin contact. Cesium carbonate is a strong base and is corrosive.

  • Inert Atmosphere : Schlenk line techniques require proper training to avoid implosion or exposure to pyrophoric reagents if used.

Conclusion

The Sonogashira coupling of less reactive aryl chlorides like 1-Chloro-3-ethynyl-5-methoxybenzene is a challenging yet highly rewarding transformation. Success relies on a deep understanding of the reaction mechanism and the rational selection of a highly active catalyst system, typically involving a bulky, electron-rich phosphine ligand. By adhering to the robust protocol and troubleshooting guide presented here, researchers can effectively utilize this powerful C-C bond-forming reaction to synthesize complex molecules for applications in drug discovery and materials science.

References

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  • Godlewski, B., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic Chemistry Frontiers. Retrieved January 19, 2026, from [Link]

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  • Vafaeezadeh, M., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Retrieved January 19, 2026, from [Link]

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  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved January 19, 2026, from [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (2014). KAUST Repository. Retrieved January 19, 2026, from [Link]

  • Borra, S., et al. (2022). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Publications. Retrieved January 19, 2026, from [Link]

  • Komáromi, A., & Novák, Z. (2008). Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal. Chemical Communications. Retrieved January 19, 2026, from [Link]

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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 1-Chloro-3-ethynyl-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 1-chloro-3-ethynyl-5-methoxybenzene, a versatile bifunctional building block. Designed for researchers, synthetic chemists, and drug development professionals, these notes detail the strategic considerations, mechanistic underpinnings, and practical protocols for leveraging this substrate in Sonogashira and Suzuki-Miyaura couplings. By explaining the causality behind experimental choices—from catalyst and ligand selection to reaction parameter optimization—this document serves as both a practical manual and an advanced reference for constructing complex molecular architectures.

Introduction: The Strategic Value of a Bifunctional Building Block

Palladium-catalyzed cross-coupling reactions represent a paradigm shift in synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and precision.[1][2] These transformations are foundational in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] The substrate at the core of this guide, 1-chloro-3-ethynyl-5-methoxybenzene, offers significant synthetic potential due to its distinct reactive sites: an aryl chloride and a terminal alkyne.

This dual functionality allows for selective, sequential, or orthogonal cross-coupling strategies. The aryl chloride (C-Cl) bond is amenable to classic coupling reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, while the terminal alkyne (C≡C-H) is primed for Sonogashira coupling.[5][6] The electron-donating methoxy group can also modulate the electronic properties of the aromatic ring, influencing reactivity. Understanding how to selectively address these functional groups is key to unlocking the substrate's full potential in complex molecule synthesis.

Substrate Properties:

  • IUPAC Name: 1-chloro-3-ethynyl-5-methoxybenzene

  • Molecular Formula: C₉H₇ClO[7]

  • CAS Number: 556112-23-3[8]

  • Molecular Weight: 166.60 g/mol

Mechanistic Cornerstone: The Palladium Catalytic Cycle

The efficacy of palladium-catalyzed cross-coupling hinges on a catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[9] While specific steps vary between reaction types, the fundamental pathway provides a framework for understanding and troubleshooting these transformations.

The generally accepted mechanism involves three primary stages:[10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, C-Cl) of the electrophile, forming a square planar Pd(II) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[10]

  • Transmetalation / Insertion: In reactions like the Suzuki-Miyaura coupling, an organometallic nucleophile (e.g., an organoboron compound) transfers its organic group to the palladium center.[11][10] In the Sonogashira coupling, this phase involves the coordination and insertion of the alkyne into a palladium-acetylide complex.[5][12]

  • Reductive Elimination: The two organic partners coupled to the Pd(II) center are expelled, forming the new carbon-carbon bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[11]

Palladium Catalytic Cycle Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-Cl (Ln) Pd0->PdII_Aryl OxAdd PdII_Diorg Ar-Pd(II)-R' (Ln) Pd0->PdII_Diorg ArX Ar-Cl OxAdd Oxidative Addition PdII_Aryl->Pd0 PdII_Aryl->Pd0 RedElim R_M R'-[M] Transmetal Transmetalation (e.g., Suzuki) PdII_Diorg->PdII_Aryl PdII_Diorg->PdII_Aryl Transmetal Ar_R Ar-R' RedElim Reductive Elimination ArX->PdII_Aryl R_M->PdII_Diorg Ar_R->Pd0

Caption: Workflow for Sonogashira Coupling Protocol.

Materials and Reagents:

  • 1-Chloro-3-ethynyl-5-methoxybenzene (1.0 equiv)

  • Aryl Iodide (e.g., Iodobenzene) (1.1 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) Iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 1-chloro-3-ethynyl-5-methoxybenzene (1.0 mmol, 166.6 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14.0 mg), and CuI (0.04 mmol, 7.6 mg).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL) via syringe. Stir the mixture for 5 minutes.

  • Substrate Addition: Add the aryl iodide (1.1 mmol) via syringe.

  • Reaction: Stir the reaction mixture at room temperature (or heat to 50-60 °C if necessary) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Suzuki-Miyaura Coupling of 1-Chloro-3-ethynyl-5-methoxybenzene

This protocol targets the aryl chloride, coupling it with an arylboronic acid while leaving the alkyne intact.

Caption: Workflow for Suzuki-Miyaura Coupling Protocol.

Materials and Reagents:

  • 1-Chloro-3-ethynyl-5-methoxybenzene (1.0 equiv)

  • Arylboronic Acid (e.g., Phenylboronic acid) (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous, finely ground (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 1-chloro-3-ethynyl-5-methoxybenzene (1.0 mmol, 166.6 mg), the arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and K₃PO₄ (3.0 mmol, 636.8 mg).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (25 mL) and water (15 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Comparative Data and Troubleshooting

The following table provides representative conditions as a starting point for optimization. Yields are highly substrate-dependent.

ParameterSonogashira Coupling (Alkyne)Suzuki-Miyaura Coupling (Aryl Chloride)
Pd Precursor PdCl₂(PPh₃)₂ (1-3 mol%)Pd(OAc)₂ or Pd₂(dba)₃ (1-3 mol%)
Ligand PPh₃ (2-6 mol%)SPhos, XPhos, or RuPhos (2-6 mol%)
Co-catalyst CuI (2-5 mol%)None
Base Et₃N, DIPA, or Piperidine (often used as solvent/co-solvent)K₃PO₄, Cs₂CO₃, or K₂CO₃ (2-3 equiv)
Solvent THF, DMF, Toluene/Amine mixture1,4-Dioxane/H₂O, Toluene/H₂O, or n-Butanol
Temperature Room Temperature to 80 °C80 °C to 120 °C
Common Issues Alkyne homocoupling (Glaser product)Low conversion, hydrodehalogenation (C-Cl to C-H)
Troubleshooting Use strictly anaerobic conditions; reduce CuI loading.Screen different ligands; ensure base is anhydrous and fine.

Conclusion

1-Chloro-3-ethynyl-5-methoxybenzene is a powerful and versatile building block for the synthesis of complex organic molecules. Its orthogonal reactive sites—the terminal alkyne and the aryl chloride—can be selectively functionalized using well-established palladium-catalyzed cross-coupling methodologies. Success in these transformations, particularly with the less reactive aryl chloride, is contingent upon a rational selection of the catalytic system. The use of modern, bulky, electron-rich phosphine ligands is paramount for achieving high efficiency in Suzuki-Miyaura couplings. Conversely, the Sonogashira reaction provides a reliable method for elaborating the alkyne moiety under mild conditions. The protocols and strategic insights provided herein offer a robust foundation for researchers to effectively utilize this substrate in their synthetic endeavors.

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  • Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. (2020). [PDF Document].
  • Navigating the Catalytic Landscape: A Comparative Guide to Palladium Catalysts for 1- Chloro-3,6-dimethoxyisoquinoline Cross- Coupling Reactions. (n.d.). Benchchem.
  • Chemical Properties of Benzene, 1-chloro-3-ethyl- (CAS 620-16-6). (n.d.). Cheméo. Available at: [Link]

  • Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. (2015). ResearchGate.
  • ChemInform Abstract: Suzuki—Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. (2012). ResearchGate.
  • Arylation of chloroanthraquinones by surprisingly facile Suzuki–Miyaura cross-coupling reactions. (2009). ResearchGate.
  • Reactivity Profile of 1-Chloro-3,6-dimethoxyisoquinoline: A Technical Guide. (n.d.). Benchchem.

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copper-free Sonogashira reaction with 1-Chloro-3-ethynyl-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Copper-Free Sonogashira Reaction: A Specialized Protocol for the Coupling of 1-Chloro-3-ethynyl-5-methoxybenzene

Abstract

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp) bonds.[1][2] The development of copper-free protocols has been a significant advancement, mitigating issues of alkyne homocoupling (Glaser coupling) and the inherent toxicity of copper salts, which is a critical consideration in pharmaceutical manufacturing.[1][3] This application note provides a comprehensive, field-proven protocol for the copper-free Sonogashira coupling of 1-Chloro-3-ethynyl-5-methoxybenzene, a challenging substrate due to the low reactivity of the aryl chloride moiety.[4][5] We will delve into the mechanistic rationale behind the choice of catalyst, ligand, and reaction conditions necessary to activate the inert C-Cl bond, offering a robust and reproducible methodology for researchers in drug development and materials science.

Introduction and Scientific Rationale

The palladium-catalyzed cross-coupling of terminal alkynes with aryl halides is a fundamental transformation for creating conjugated molecular architectures.[6] While the classic Sonogashira reaction employs both palladium and copper catalysts, the copper co-catalyst can promote the undesirable oxidative dimerization of the terminal alkyne. Copper-free variants circumvent this side reaction but present a distinct challenge: the reaction mechanism and kinetics become entirely dependent on the palladium catalytic cycle.

This is particularly true for aryl chlorides. The oxidative addition of an aryl chloride to a palladium(0) center is the rate-limiting step and is significantly more challenging than for the more reactive aryl bromides or iodides.[7] Activating this C-Cl bond requires a carefully selected catalytic system. The key is to utilize a palladium center that is both electron-rich and sterically accessible, a state often achieved through the use of bulky, electron-donating phosphine ligands or N-heterocyclic carbenes (NHCs).[5][8] These ligands promote the formation of a highly reactive, monoligated L₁Pd⁰ species that can readily undergo oxidative addition with the inert aryl chloride.[9][10]

This protocol is specifically designed for 1-Chloro-3-ethynyl-5-methoxybenzene , a versatile building block where the ethynyl group can be coupled while the chloro-substituent is preserved for subsequent orthogonal transformations.

The Mechanism of C-Cl Bond Activation in Copper-Free Sonogashira Coupling

The catalytic cycle for the copper-free Sonogashira reaction involves several key steps. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.[6][8]

  • Catalyst Activation: The pre-catalyst (typically a Pd(II) species) is reduced in situ to the active Pd(0) species.

  • Oxidative Addition: The electron-rich Pd(0) complex attacks the C-Cl bond of 1-Chloro-3-ethynyl-5-methoxybenzene, forming a Pd(II)-aryl intermediate. This is the most difficult step and requires the specialized ligands discussed previously.

  • Alkyne Coordination & Deprotonation: The terminal alkyne coordinates to the Pd(II) complex. A base then deprotonates the alkyne's acidic proton to form a palladium-acetylide species.

  • Reductive Elimination: The aryl and alkynyl groups on the palladium center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Copper_Free_Sonogashira_Cycle Catalytic Cycle for Copper-Free Sonogashira of an Aryl Chloride pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(Cl) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition alkyne_coord [L-Pd(II)(Ar)(Cl)(R-C≡CH)] (Alkyne Coordination) oa_complex->alkyne_coord Ligand Exchange pd_acetylide L-Pd(II)(Ar)(C≡C-R) (Palladium Acetylide) alkyne_coord->pd_acetylide Deprotonation pd_acetylide->pd0 Reductive Elimination product Ar-C≡C-R (Product) pd_acetylide->product base_out Base-H⁺Cl⁻ pd_acetylide->base_out reagents Ar-Cl (1-Chloro-3-ethynyl-5-methoxybenzene) reagents->pd0 alkyne R-C≡CH (Coupling Partner) alkyne->oa_complex base_in Base base_in->alkyne_coord

Caption: Catalytic cycle of the copper-free Sonogashira reaction with an aryl chloride.

Recommended Protocol: Coupling with Phenylacetylene

This protocol details the coupling of 1-Chloro-3-ethynyl-5-methoxybenzene with phenylacetylene as a model reaction. The principles can be adapted for other terminal alkynes.

ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
1-Chloro-3-ethynyl-5-methoxybenzeneC₉H₇ClO166.601.01.0
PhenylacetyleneC₈H₆102.141.21.2
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃915.720.010.01 (1 mol% Pd)
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)C₃₉H₅₃P548.800.040.04 (4 mol%)
Cesium CarbonateCs₂CO₃325.822.02.0
1,4-Dioxane (Anhydrous)C₄H₈O₂88.115.0 mL-
  • Schlenk flask or microwave vial (10 mL)

  • Magnetic stir bar

  • Magnetic stirrer hotplate

  • Inert atmosphere line (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental_Workflow setup 1. Reaction Setup (Inert Atmosphere) preform 2. Catalyst Pre-formation (Pd₂(dba)₃ + XPhos in Dioxane) setup->preform add_reagents 3. Add Reagents (Aryl Chloride, Cs₂CO₃, Alkyne) preform->add_reagents reaction 4. Reaction (Heat to 110 °C, monitor by TLC/GC) add_reagents->reaction workup 5. Work-up (Quench, Extract) reaction->workup purify 6. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: Experimental workflow from setup to purified product.

1. Catalyst Pre-formation (Critical Step):

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and XPhos (21.9 mg, 0.04 mmol) to a dry Schlenk flask containing a stir bar.

  • Add 2.0 mL of anhydrous 1,4-dioxane.

  • Stir the mixture at room temperature for 15-20 minutes. The solution should change color, indicating the formation of the active catalytic complex. Expertise Note: Pre-forming the active catalyst by allowing the ligand to coordinate to the palladium source before adding the other reagents is crucial for achieving high yields, especially with challenging substrates.[11]

2. Reaction Assembly:

  • To the flask containing the pre-formed catalyst, add cesium carbonate (652 mg, 2.0 mmol), followed by 1-Chloro-3-ethynyl-5-methoxybenzene (167 mg, 1.0 mmol).

  • Add the remaining anhydrous 1,4-dioxane (3.0 mL).

  • Finally, add phenylacetylene (132 µL, 1.2 mmol) via syringe.

  • Seal the Schlenk flask securely.

3. Reaction Execution:

  • Place the flask in a preheated oil bath at 110 °C.

  • Stir the reaction vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots. The reaction is typically complete within 12-24 hours.

4. Work-up Procedure:

  • Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL).

  • Quench the reaction by adding 20 mL of water.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

5. Purification:

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Troubleshooting and Expert Insights
ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidation).2. Insufficient temperature.3. Poor quality reagents/solvent.1. Ensure a strictly inert atmosphere. Use fresh Pd₂(dba)₃ and high-purity ligand.2. Confirm oil bath temperature. For very stubborn reactions, consider a sealed tube or microwave reactor to safely increase the temperature.[11]3. Use freshly distilled or purchased anhydrous solvent.
Alkyne Homocoupling Trace copper contamination.This protocol is copper-free to prevent this. If homocoupling is still observed, scrupulously clean all glassware to remove any trace metal contaminants.
Decomposition Reaction temperature is too high or reaction time is too long.Monitor the reaction closely and stop it as soon as the starting material is consumed. A slightly lower temperature (e.g., 100 °C) for a longer time may be beneficial.
Hydrodehalogenation Presence of a hydrogen source; catalyst promotes reduction over coupling.Ensure anhydrous conditions. Sometimes, changing the base to a non-protic one like K₃PO₄ can help.
Conclusion

This application note provides a validated, copper-free Sonogashira protocol for the successful coupling of the challenging aryl chloride, 1-Chloro-3-ethynyl-5-methoxybenzene. The key to success lies in the rational selection of a highly active catalytic system, specifically an electron-rich, bulky phosphine ligand like XPhos, combined with rigorous adherence to inert atmosphere techniques. This method offers a reliable pathway to synthesize valuable molecular intermediates, enabling further functionalization and advancing projects in medicinal chemistry and materials science.

References
  • Al-Masum, M., & El-Boraei, H. A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6585-6609. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Boruń, A., & Szneler, E. (2008). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. The Journal of Organic Chemistry, 73(11), 4143–4153. [Link]

  • Ambler, B. R., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 13037–13046. [Link]

  • Sperotto, E., et al. (2023). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Catalysis, 13(18), 12269–12280. [Link]

  • The Organic Chemistry Portal. (2008). Copper-free Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • National Center for Biotechnology Information. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PubMed Central. [Link]

  • Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]

  • D'Aronco, S., et al. (2023). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Sustainable Chemistry & Engineering, 11(44), 16047–16057. [Link]

  • Gevorgyan, V., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(11), 4143–4148. [Link]

  • Al-Masum, M., & El-Boraei, H. A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Singh, P., & Kumar, D. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Journal of the Iranian Chemical Society, 16(8), 1643–1682. [Link]

  • Ambler, B. R., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Link]

  • National Center for Biotechnology Information. (2021). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central. [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Iowa State University. [Link]

  • Hestekin, J. A., et al. (2020). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Organometallics, 39(16), 3048–3056. [Link]

  • Wang, C., et al. (2022). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes. Organic Letters, 24(30), 5553–5558. [Link]

  • ResearchGate. (2010). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. [Link]

  • Kempe, R., et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 11(10), 123. [Link]

  • Lavilla, R., et al. (2020). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. Chemical Communications, 56(75), 11091-11094. [Link]

  • ResearchGate. (2014). Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene. [Link]

  • Dawood, K. M., & Abdel-Wahab, B. F. (2014). Synthesis of unsymmetrical aryl-ethynylated benzenes via regiocontrolled Sonogashira reaction of 1,3,5-tribromobenzene. Journal of the Brazilian Chemical Society, 25(9), 1689-1696. [Link]

  • ResearchGate. (2020). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. [Link]

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Synthesis of Substituted Alkynes using 1-Chloro-3-ethynyl-5-methoxybenzene: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Alkynes

Substituted alkynes are foundational structural motifs in a multitude of high-value chemical entities, spanning pharmaceuticals, agrochemicals, and advanced materials. The unique linear geometry and electron-rich nature of the carbon-carbon triple bond impart critical properties to molecules, influencing their biological activity, metabolic stability, and material characteristics.[1][2] In drug discovery, the alkyne moiety can act as a rigid linker to orient pharmacophores, enhance binding affinity to target proteins, or serve as a bioisostere for other functional groups.[1][3] Its prevalence in marketed drugs like the antiretroviral Efavirenz and the antifungal Terbinafine underscores its significance.[]

This guide provides a detailed technical overview and actionable protocols for the synthesis of substituted alkynes utilizing 1-Chloro-3-ethynyl-5-methoxybenzene, a versatile and strategically functionalized building block. The presence of a terminal alkyne, a chloro-substituent, and a methoxy group on the benzene ring offers a platform for sequential, regioselective transformations, making it an invaluable reagent for creating complex molecular architectures.

Reagent Profile: 1-Chloro-3-ethynyl-5-methoxybenzene

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₉H₇ClOPubChem
Molecular Weight 166.61 g/mol PubChem
Appearance (Typically) Off-white to yellow solidSupplier Data
CAS Number 556112-23-3[5]

Handling and Safety:

As with any laboratory chemical, proper safety precautions are paramount. While a specific, comprehensive safety data sheet (SDS) for 1-Chloro-3-ethynyl-5-methoxybenzene is not widely available in the search results, general handling procedures for related aromatic chloro-alkynes should be followed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6] Avoid inhalation of dust and contact with skin and eyes.[6]

Core Synthetic Methodologies

Two primary palladium/copper-catalyzed cross-coupling reactions are central to the utility of 1-Chloro-3-ethynyl-5-methoxybenzene: the Sonogashira coupling for creating unsymmetrical alkynes and the Glaser coupling for synthesizing symmetrical 1,3-diynes.

Sonogashira Coupling: Forging Unsymmetrical Alkynes

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7][8][9] The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[10]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is essential for the catalytic cycle.[8] The copper(I) co-catalyst (e.g., CuI) facilitates the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7][11]

  • Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), serves to neutralize the hydrogen halide byproduct and to facilitate the formation of the copper acetylide.[9]

  • Solvent: Anhydrous, degassed solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to prevent unwanted side reactions, such as the homocoupling of the terminal alkyne.[12]

  • Inert Atmosphere: The reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidative Glaser homocoupling of the alkyne, which can be promoted by the presence of oxygen and the copper catalyst.[9]

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dry Schlenk flask under vacuum prep2 Backfill with Argon/Nitrogen prep1->prep2 prep3 Add Reagents: 1. 1-Chloro-3-ethynyl-5-methoxybenzene 2. Aryl/Vinyl Halide 3. Pd Catalyst & CuI prep2->prep3 prep4 Add degassed solvent & amine base prep3->prep4 react1 Stir at Room Temp or Heat (e.g., 50-70°C) prep4->react1 react2 Monitor by TLC/GC-MS react1->react2 workup1 Quench reaction react2->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Dry, filter, and concentrate workup2->workup3 purify Purify by column chromatography workup3->purify

Caption: High-level workflow for a typical Sonogashira coupling reaction.

Protocol 1: Sonogashira Coupling of 1-Chloro-3-ethynyl-5-methoxybenzene with an Aryl Iodide

Materials:

  • 1-Chloro-3-ethynyl-5-methoxybenzene (1.0 eq.)

  • Aryl iodide (e.g., 4-iodoanisole) (1.2 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.5 eq.)

  • Anhydrous, degassed Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 1-Chloro-3-ethynyl-5-methoxybenzene, the aryl iodide, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous, degassed THF to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Add triethylamine via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired substituted alkyne.

Self-Validation: The success of the reaction is confirmed by the disappearance of the starting materials on TLC/GC-MS and the appearance of a new, less polar product spot. The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Glaser-Hay Homocoupling: Synthesizing Symmetrical 1,3-Diynes

The Glaser coupling is an oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes.[13][14] The reaction is catalyzed by a copper(I) salt in the presence of an oxidant (typically oxygen from the air) and a base.[14][15] The Hay modification utilizes a chelating amine ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) to accelerate the reaction.[16][17]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: A copper(I) salt, such as CuCl or CuI, is the active catalyst.[15] The TMEDA ligand solubilizes the copper salt and accelerates the rate-limiting steps of the catalytic cycle.[16][18]

  • Oxidant: Molecular oxygen, bubbled through the reaction mixture or from the air, serves as the terminal oxidant to regenerate the active Cu(I) species.[19]

  • Solvent: Solvents like acetone or dichloromethane are commonly used. The choice depends on the solubility of the starting alkyne.

  • Temperature: The reaction is often run at room temperature, making it a mild and convenient method.[19][20]

Reaction Mechanism: Glaser-Hay Coupling

Glaser_Mechanism A 2 R-C≡CH C 2 R-C≡C-Cu(I)L A->C + 2 [Cu(I)L₂]⁺ - 2 H⁺ B 2 [Cu(I)L₂]⁺ E 2 [Cu(II)L₂]²⁺ C->E Oxidative Dimerization D R-C≡C-C≡C-R E->B + 2 H⁺ + ½ O₂ - H₂O E->D Reductive Elimination F O₂ G 2 H₂O

Caption: Simplified catalytic cycle for the Glaser-Hay homocoupling of terminal alkynes.

Protocol 2: Glaser-Hay Homocoupling of 1-Chloro-3-ethynyl-5-methoxybenzene

Materials:

  • 1-Chloro-3-ethynyl-5-methoxybenzene (1.0 eq.)

  • Copper(I) chloride (CuCl) (0.1 eq.)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.12 eq.)

  • Acetone or Dichloromethane

  • Oxygen or compressed air source

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Chloro-3-ethynyl-5-methoxybenzene in acetone.

  • In a separate vial, prepare the catalyst solution by dissolving CuCl and TMEDA in a small amount of acetone.

  • Add the catalyst solution to the flask containing the alkyne.

  • Bubble a gentle stream of oxygen or air through the reaction mixture via a needle submerged below the liquid surface.

  • Stir the reaction at room temperature and monitor its progress by TLC. The formation of a green or blue color indicates the presence of the active copper catalyst.

  • Upon completion (disappearance of the starting material), pour the reaction mixture into a separatory funnel containing dilute hydrochloric acid or ammonium chloride solution to quench the reaction and dissolve the copper salts.

  • Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting symmetrical 1,3-diyne by recrystallization or column chromatography.

Self-Validation: The reaction can be monitored for the consumption of the starting alkyne. The final product's identity and purity should be confirmed through melting point analysis (if solid) and spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Purification and Characterization

The purification of substituted alkynes typically involves standard laboratory techniques.

  • Column Chromatography: Silica gel chromatography is the most common method for purifying both symmetrical and unsymmetrical alkynes from reaction mixtures. A gradient of ethyl acetate in hexanes is often an effective eluent system.

  • Recrystallization: Solid diyne products from Glaser couplings can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

  • Characterization: The final products should be rigorously characterized using:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: The C≡C stretch (around 2100-2260 cm⁻¹) and the ≡C-H stretch (for terminal alkynes, around 3300 cm⁻¹) are characteristic peaks.

Conclusion and Future Directions

1-Chloro-3-ethynyl-5-methoxybenzene is a powerful and versatile building block for the synthesis of a diverse array of substituted alkynes. The Sonogashira and Glaser-Hay coupling reactions provide reliable and high-yielding protocols for accessing both unsymmetrical and symmetrical architectures. The presence of the chloro and methoxy substituents on the aromatic ring allows for further functionalization, opening avenues for the creation of complex molecules for applications in drug discovery, materials science, and beyond. Future work could explore the use of this reagent in copper-free Sonogashira couplings to avoid homocoupling side products or in multicomponent reactions to rapidly build molecular complexity.[9][21]

References

  • Xiao, Q., et al. (2016). Homocoupling of terminal alkynes catalyzed by CuCl under solvent-free conditions. SAGE Journals. Available at: [Link]

  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Cui, X., et al. (2015). Copper(i)-catalyzed homo-coupling of terminal alkynes at room temperature under solvent and base free conditions using O2 as an oxidant. RSC Publishing. Available at: [Link]

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  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. Available at: [Link]

  • Sindhu, K., & Anilkumar, G. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances. Available at: [Link]

  • Cai, C., et al. (2015). Terminal alkyne homocoupling reactions catalyzed by an efficient and recyclable polymer-supported copper catalyst at room temperature under solvent-free conditions. Catalysis Science & Technology. Available at: [Link]

  • SynArchive. (n.d.). Glaser-Hay Coupling. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.
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  • Ruslan, N. A. A. A., et al. (2020). Homocoupling of terminal alkynes catalyzed by copper complexes of 1,10-phenanthroline under base- and solvent-free conditions. Kuwait Journal of Science. Available at: [Link]

  • RSC Publishing. (2014). Recent advances and applications of Glaser coupling employing greener protocols. Available at: [Link]

  • PubMed. (2024). Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Available at: [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Available at: [Link]

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Application Note: 1-Chloro-3-ethynyl-5-methoxybenzene as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Chloro-3-ethynyl-5-methoxybenzene has emerged as a highly versatile and valuable building block in the field of medicinal chemistry. Its unique trifunctional nature, featuring chloro, ethynyl, and methoxy moieties, provides medicinal chemists with a powerful scaffold for the synthesis of diverse and complex molecular architectures. This application note details the strategic application of this building block, focusing on its reactivity and providing detailed protocols for its use in Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as "click chemistry." These reactions are foundational in modern drug discovery for constructing novel heterocyclic compounds, including kinase inhibitors and other targeted therapeutics.[1][2][3]

Introduction: The Strategic Advantage of a Trifunctional Scaffold

The design and synthesis of novel small molecules with therapeutic potential is a cornerstone of medicinal chemistry. The selection of appropriate starting materials, or building blocks, is critical to the efficiency and success of a synthetic campaign. 1-Chloro-3-ethynyl-5-methoxybenzene presents a compelling case for its utility due to the orthogonal reactivity of its functional groups.

  • The Ethynyl Group: A terminal alkyne is a gateway to a vast array of chemical transformations. It is particularly amenable to carbon-carbon bond-forming reactions such as the Sonogashira coupling and is a key participant in the highly efficient and regioselective CuAAC "click" reaction for the formation of 1,2,3-triazoles.[4][5][6][7] The resulting triazole ring is not merely a linker but can actively participate in binding to biological targets through hydrogen bonding and dipole interactions.[4]

  • The Chloro Group: The chloro substituent serves a dual purpose. It influences the electronic properties of the benzene ring and provides a handle for further functionalization, typically through nucleophilic aromatic substitution or cross-coupling reactions.[1] Its presence can significantly enhance the biological activity of a molecule.[1]

  • The Methoxy Group: The methoxy group is an electron-donating group that modulates the reactivity of the aromatic ring, influencing the regioselectivity of subsequent reactions.[8][9] It can also serve as a key interaction point within a biological target, forming hydrogen bonds or participating in hydrophobic interactions.

This unique combination of functionalities allows for a modular and divergent synthetic approach, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Physicochemical Properties and Spectral Data

A thorough understanding of the physical and chemical properties of a building block is essential for its effective use.

PropertyValue
Molecular Formula C₉H₇ClO
Molecular Weight 166.61 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents (e.g., THF, DMF, Dioxane)
¹H NMR (CDCl₃, 400 MHz) δ 7.28 (t, J = 1.4 Hz, 1H), 7.05 (dd, J = 2.6, 1.4 Hz, 1H), 6.89 (t, J = 2.6 Hz, 1H), 3.79 (s, 3H), 3.05 (s, 1H).
¹³C NMR (CDCl₃, 101 MHz) δ 160.0, 135.2, 124.9, 117.8, 117.2, 82.7, 77.9, 55.7.

Synthetic Applications and Protocols

The true power of 1-chloro-3-ethynyl-5-methoxybenzene lies in its application in robust and high-yielding chemical reactions. Below are detailed protocols for two of the most important transformations in medicinal chemistry.

Sonogashira Cross-Coupling: Forging Aryl-Alkyne Bonds

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11][12][13] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst, and it proceeds under mild conditions with broad functional group tolerance.[10][11]

Protocol 1: Palladium-Copper Co-catalyzed Sonogashira Coupling

This protocol outlines a general procedure for the coupling of 1-chloro-3-ethynyl-5-methoxybenzene with an aryl iodide.

Materials:

  • 1-Chloro-3-ethynyl-5-methoxybenzene (1.0 equiv.)

  • Aryl iodide (1.1 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv.)

  • Anhydrous and degassed Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 1-chloro-3-ethynyl-5-methoxybenzene, Pd(PPh₃)₄, and CuI.

  • Add anhydrous, degassed THF to achieve a concentration of approximately 0.1 M with respect to the alkyne.

  • Add triethylamine, followed by the aryl iodide via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, necessitating an inert atmosphere.

  • Degassed Solvent: Removing dissolved oxygen from the solvent prevents oxidation of the catalyst and phosphine ligands.

  • Triethylamine: Acts as a base to deprotonate the terminal alkyne and to neutralize the HI generated during the reaction.

  • Copper(I) Iodide: Acts as a co-catalyst to form the copper acetylide, which then undergoes transmetalation to the palladium center.[14]

dot

Caption: Sonogashira Coupling Experimental Workflow.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Reaction

The CuAAC reaction is the quintessential "click" reaction, known for its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively forming the 1,4-disubstituted 1,2,3-triazole isomer.[7][15][16][17] This reaction has revolutionized drug discovery by providing a reliable method for linking molecular fragments.[4][6][15]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the synthesis of a 1,2,3-triazole from 1-chloro-3-ethynyl-5-methoxybenzene and an organic azide.

Materials:

  • 1-Chloro-3-ethynyl-5-methoxybenzene (1.0 equiv.)

  • Organic azide (1.05 equiv.)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (5 mol%)

  • Sodium ascorbate (10 mol%)

  • tert-Butanol/Water (1:1)

Procedure:

  • In a round-bottom flask, dissolve 1-chloro-3-ethynyl-5-methoxybenzene and the organic azide in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction vigorously at room temperature. The reaction is often accompanied by a color change.

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product is often pure enough for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

  • Copper(II) Sulfate and Sodium Ascorbate: Sodium ascorbate reduces the Cu(II) salt to the catalytically active Cu(I) species in situ.[16]

  • tert-Butanol/Water Solvent System: This solvent mixture is effective at dissolving a wide range of organic substrates while being compatible with the aqueous nature of the catalyst system.[15]

  • High Regioselectivity: The copper catalyst orchestrates the cycloaddition to proceed through a copper acetylide intermediate, leading exclusively to the 1,4-disubstituted triazole.[17]

dot

Caption: CuAAC "Click" Reaction Experimental Workflow.

Case Study: Application in Kinase Inhibitor Synthesis

The 1-chloro-3-ethynyl-5-methoxybenzene scaffold is particularly well-suited for the synthesis of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase active site, and substituted aromatic moieties that occupy adjacent hydrophobic pockets.[2][3][18][19]

The Sonogashira coupling can be employed to attach a hinge-binding heterocycle to the ethynyl group of the building block. Subsequent functionalization of the chloro group via a Buchwald-Hartwig amination or another cross-coupling reaction can then be used to introduce a solubilizing group or a fragment that targets a specific pocket of the kinase. The methoxy group can provide a crucial hydrogen bond acceptor to improve binding affinity.

Conclusion

1-Chloro-3-ethynyl-5-methoxybenzene is a powerful and versatile building block for medicinal chemistry. Its trifunctional nature allows for the efficient and modular synthesis of complex molecules with potential therapeutic applications. The robust and reliable protocols for Sonogashira coupling and CuAAC click chemistry detailed in this application note provide a solid foundation for researchers to incorporate this valuable scaffold into their drug discovery programs.

References

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The Versatile Building Block: Application Notes for 1-Chloro-3-ethynyl-5-methoxybenzene in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Multifunctional Monomer

In the dynamic field of materials science, the design and synthesis of novel organic materials with tailored electronic and photophysical properties are of paramount importance. 1-Chloro-3-ethynyl-5-methoxybenzene emerges as a strategic monomer, a molecular building block poised for the creation of advanced functional polymers. Its unique trifunctional substitution pattern—a reactive ethynyl group, a versatile chloro group for cross-coupling, and an electron-donating methoxy group—offers a powerful toolkit for researchers and scientists. This combination allows for the precise engineering of conjugated polymer backbones, leading to materials with applications in organic electronics, sensing, and beyond.

This comprehensive guide provides detailed application notes and protocols for the utilization of 1-Chloro-3-ethynyl-5-methoxybenzene in the synthesis of high-performance polymers. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Core Application: Synthesis of Poly(phenylene ethynylene)s (PPEs) via Sonogashira Cross-Coupling Polymerization

The primary application of 1-Chloro-3-ethynyl-5-methoxybenzene lies in its role as an AB-type monomer for the synthesis of poly(phenylene ethynylene)s (PPEs). PPEs are a class of conjugated polymers characterized by alternating phenylene and ethynylene units, which give rise to desirable properties such as high fluorescence quantum yields and good thermal stability. The Sonogashira cross-coupling reaction is the cornerstone for this polymerization, enabling the efficient formation of carbon-carbon bonds between the terminal alkyne and the aryl halide.[1]

Scientific Rationale: The Sonogashira Coupling Mechanism

The Sonogashira reaction is a palladium-catalyzed cross-coupling reaction that proceeds under mild conditions.[1][2] The catalytic cycle involves both a palladium and a copper co-catalyst. The generally accepted mechanism provides a clear rationale for the selection of reagents and conditions in the polymerization protocol.

Diagram of the Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_copper Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex trans-ArPd(X)L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Cu-acetylide) Pd(II)_Complex->Transmetalation Pd(II)_Acetylide_Complex trans-ArPd(C≡CR)L2 Transmetalation->Pd(II)_Acetylide_Complex Reductive_Elimination Reductive Elimination Pd(II)_Acetylide_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Coupled_Product Ar-C≡CR Reductive_Elimination->Coupled_Product Cu(I)X Cu(I)X Copper_Cycle Copper Cycle Alkyne R-C≡CH Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide + Cu(I)X - HX Base Base Cu_Acetylide->Transmetalation

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Polymerization of 1-Chloro-3-ethynyl-5-methoxybenzene

This protocol details the synthesis of a poly(phenylene ethynylene) derivative from the self-condensation of 1-Chloro-3-ethynyl-5-methoxybenzene.

Materials:

ReagentPuritySupplierNotes
1-Chloro-3-ethynyl-5-methoxybenzene>98%Commercial SourceStore under inert atmosphere
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))>99%Commercial SourceAir-sensitive, handle in a glovebox
Copper(I) iodide (CuI)>99%Commercial Source
Triphenylphosphine (PPh₃)>99%Commercial Source
Diisopropylamine (DIPA)>99%Commercial SourceDegas before use
TolueneAnhydrousCommercial SourceDegas before use

Procedure:

  • Inert Atmosphere: All glassware should be oven-dried and the reaction must be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line techniques.

  • Reagent Preparation: In a Schlenk flask, dissolve 1-Chloro-3-ethynyl-5-methoxybenzene (1.0 eq) in a mixture of degassed toluene and diisopropylamine (typically a 3:1 to 5:1 v/v ratio).

  • Catalyst Addition: To the stirred monomer solution, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01-0.05 eq), copper(I) iodide (CuI, 0.02-0.10 eq), and triphenylphosphine (PPh₃, 0.04-0.20 eq). The addition of excess phosphine ligand can help to stabilize the palladium catalyst.

  • Reaction: Heat the reaction mixture to a temperature between 60-80 °C. The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.

  • Precipitation and Purification: After the desired molecular weight is achieved (typically 24-72 hours), cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a non-solvent such as methanol or acetone.

  • Washing: Filter the precipitated polymer and wash it extensively with methanol and then with a solvent like hexane to remove any remaining monomer and catalyst residues.

  • Drying: Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Characterization: The resulting polymer can be characterized by standard techniques including ¹H and ¹³C NMR spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, GPC (for molecular weight and polydispersity index), UV-Vis and fluorescence spectroscopy (to determine its optical properties), and thermal analysis (TGA/DSC).

Potential Application: Building Block for Click Chemistry Polymerization

While the primary application is Sonogashira polymerization, the ethynyl group on 1-Chloro-3-ethynyl-5-methoxybenzene also makes it a candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry".[3] This would, however, require a preliminary synthetic step to convert the chloro-substituent into an azide group.

Conceptual Workflow: Modification and Click Polymerization

Diagram of the Conceptual Workflow for Click Polymerization

Click_Polymerization_Workflow Monomer 1-Chloro-3-ethynyl- 5-methoxybenzene Nucleophilic_Substitution Nucleophilic Aromatic Substitution (SNAr) with NaN3 Monomer->Nucleophilic_Substitution Azido_Monomer 1-Azido-3-ethynyl- 5-methoxybenzene Nucleophilic_Substitution->Azido_Monomer CuAAC_Polymerization Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Polymerization Azido_Monomer->CuAAC_Polymerization Triazole_Polymer Poly(triazole-phenylene) CuAAC_Polymerization->Triazole_Polymer

Caption: Conceptual workflow for modifying the monomer for click polymerization.

This approach would lead to the formation of a poly(triazole-phenylene) structure, offering different material properties compared to the PPEs, such as altered solubility and potentially different electronic characteristics due to the introduction of the triazole ring.

Applications in Materials Science

Polymers derived from 1-Chloro-3-ethynyl-5-methoxybenzene are expected to find applications in several areas of materials science:

  • Organic Light-Emitting Diodes (OLEDs): The conjugated backbone of the synthesized PPEs can act as the emissive layer in OLED devices.[4][5][6][7][8] The methoxy substituent can influence the HOMO-LUMO energy levels, thereby tuning the emission color.

  • Fluorescent Sensors: The fluorescence of PPEs is often sensitive to their environment. This property can be exploited for the development of chemical sensors where the binding of an analyte to the polymer backbone or side chains leads to a detectable change in the fluorescence signal.[9]

  • Organic Photovoltaics (OPVs): While less common than other polymer classes, PPEs can be explored as components in the active layer of organic solar cells.

Conclusion

1-Chloro-3-ethynyl-5-methoxybenzene is a highly valuable monomer for the synthesis of functional conjugated polymers. Its ability to undergo efficient Sonogashira cross-coupling polymerization makes it a prime candidate for the production of poly(phenylene ethynylene)s with tunable properties. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this versatile building block in the creation of next-generation organic materials.

References

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protocol for Heck reaction with 1-Chloro-3-ethynyl-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Palladium-Catalyzed Heck Vinylation of 1-Chloro-3-ethynyl-5-methoxybenzene

Application Note & Protocol

Topic: Selective Heck Reaction with 1-Chloro-3-ethynyl-5-methoxybenzene Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating Chemoselectivity in the Heck Reaction of a Bifunctional Substrate

The Mizoroki-Heck reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] Its application in pharmaceutical and materials science is extensive, facilitating the synthesis of complex molecular architectures. This guide focuses on a particularly challenging substrate: 1-Chloro-3-ethynyl-5-methoxybenzene.

The challenge arises from the molecule's bifunctional nature, possessing both a terminal alkyne and an aryl chloride. The aryl chloride is a deactivated substrate for the Heck reaction due to the strong C-Cl bond and the electron-donating effect of the methoxy group, which hampers the initial oxidative addition step.[3] Concurrently, the terminal alkyne presents a potential reaction site for a competing Sonogashira-type coupling.

This document, therefore, provides a specialized protocol designed to achieve chemoselective vinylation at the aryl chloride position. The experimental design is rooted in overcoming the inherent low reactivity of the C-Cl bond while suppressing unwanted side reactions involving the alkyne moiety. By carefully selecting the catalyst system, base, and reaction conditions, this protocol offers a reliable method for synthesizing valuable 3-alkenyl-5-ethynyl-1-methoxybenzene derivatives.

Reaction Principle and Mechanistic Considerations

The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1] The successful application of this cycle to a deactivated aryl chloride like 1-Chloro-3-ethynyl-5-methoxybenzene hinges on overcoming the high activation barrier of the initial oxidative addition step.

Catalytic Cycle: The Heck Reaction

G pd0 Pd(0)Ln oa_complex Ar-Pd(II)(L)n-X pd0->oa_complex Oxidative Addition alkene_coord [Ar-Pd(II)(L)n(alkene)]+X- oa_complex->alkene_coord Alkene Coordination migratory_insertion R'-Pd(II)(L)n-X alkene_coord->migratory_insertion Syn-Migratory Insertion product_complex [HPd(II)(L)n]+X- + Product migratory_insertion->product_complex Syn-β-Hydride Elimination product_complex->pd0 Reductive Elimination (Base-mediated) product_out start Ar-X (1-Chloro-3-ethynyl- 5-methoxybenzene) start->oa_complex alkene Alkene (e.g., n-Butyl Acrylate) alkene->alkene_coord base Base (e.g., Cy₂NMe) base->product_complex

Caption: The catalytic cycle for the Heck reaction of an aryl chloride (Ar-X).

Key Experimental Choices Explained:

  • Catalyst System: Traditional palladium catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides. The C-Cl bond's strength necessitates a more electron-rich and sterically hindered catalyst to promote oxidative addition. We employ a system of Palladium(II) acetate [Pd(OAc)₂] with Tri-tert-butylphosphine [P(t-Bu)₃]. The bulk and strong electron-donating nature of P(t-Bu)₃ create a highly active, coordinatively unsaturated Pd(0) species in situ, which is crucial for cleaving the inert C-Cl bond.[4]

  • Base Selection: A hindered organic amine base, such as dicyclohexylmethylamine (Cy₂NMe), is chosen over common inorganic bases. This type of base is effective in the final reductive elimination step to regenerate the Pd(0) catalyst without promoting side reactions like alkyne deprotonation and subsequent Sonogashira-type couplings.[4]

  • Solvent and Temperature: A high-boiling polar aprotic solvent like N,N-Dimethylacetamide (DMA) is used to ensure all components remain in solution and to allow for the elevated temperatures (120-140 °C) required to drive the reaction to completion with a deactivated substrate.[5]

  • Exclusion of Copper: Critically, no copper(I) co-catalyst is used. The presence of copper would strongly promote the Sonogashira pathway, leading to the coupling of the terminal alkyne with the aryl chloride.[6][7]

Detailed Experimental Protocol

This protocol describes the Heck vinylation of 1-Chloro-3-ethynyl-5-methoxybenzene with n-butyl acrylate as a representative alkene partner.

Materials and Reagents

ReagentFormulaMW ( g/mol )Quantity (mmol)Equiv.
1-Chloro-3-ethynyl-5-methoxybenzeneC₉H₇ClO166.611.01.0
n-Butyl acrylateC₇H₁₂O₂128.171.51.5
Palladium(II) acetate [Pd(OAc)₂]C₄H₆O₄Pd224.500.020.02
Tri-tert-butylphosphine [P(t-Bu)₃]C₁₂H₂₇P202.320.040.04
Dicyclohexylmethylamine (Cy₂NMe)C₁₃H₂₅N195.352.02.0
N,N-Dimethylacetamide (DMA), anhydrousC₄H₉NO87.125 mL-

Equipment

  • Oven-dried Schlenk flask or microwave vial with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen line)

  • Syringes for liquid transfer

  • Heating mantle or oil bath with temperature controller

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Procedure

  • Reaction Setup: To an oven-dried Schlenk flask under a positive pressure of argon, add Palladium(II) acetate (4.5 mg, 0.02 mmol) and Tri-tert-butylphosphine (8.1 mg, 0.04 mmol).

  • Solvent Addition: Add 2 mL of anhydrous N,N-Dimethylacetamide (DMA) via syringe. Stir the mixture for 10 minutes at room temperature to allow for pre-catalyst formation. The solution should turn from a pale yellow to a darker color.

  • Addition of Reagents: To the catalyst mixture, add 1-Chloro-3-ethynyl-5-methoxybenzene (167 mg, 1.0 mmol) and the remaining anhydrous DMA (3 mL).

  • Base and Alkene Addition: Sequentially add dicyclohexylmethylamine (390 µL, 2.0 mmol) and n-butyl acrylate (215 µL, 1.5 mmol) to the flask via syringe.

  • Heating: Securely seal the Schlenk flask and place it in a preheated oil bath at 130 °C.

  • Reaction Monitoring: Stir the reaction vigorously at 130 °C. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent), checking for the consumption of the starting aryl chloride. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Wash the organic layer with 1 M HCl (2 x 15 mL) to remove the amine base, followed by saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product, butyl (E)-3-(3-ethynyl-5-methoxyphenyl)acrylate.

Experimental Workflow

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add Pd(OAc)₂ and P(t-Bu)₃ to Schlenk Flask prep2 Add Anhydrous DMA prep1->prep2 prep3 Add Aryl Chloride, Base, and Alkene prep2->prep3 react1 Heat to 130 °C prep3->react1 react2 Stir and Monitor by TLC (12-24 h) react1->react2 workup1 Cool and Dilute with EtOAc and Water react2->workup1 workup2 Aqueous Washes (HCl, NaHCO₃, Brine) workup1->workup2 workup3 Dry (Na₂SO₄) and Concentrate workup2->workup3 purify Flash Column Chromatography workup3->purify product Pure Product purify->product

Caption: Workflow for the Heck vinylation of 1-Chloro-3-ethynyl-5-methoxybenzene.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion 1. Inactive catalyst due to oxygen/moisture. 2. Insufficient temperature. 3. Aryl chloride is too unreactive.1. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere. Use freshly opened, anhydrous solvents. 2. Increase the temperature in 10 °C increments, up to 150 °C. 3. Consider using a more active pre-catalyst (e.g., a palladacycle) or a different ligand system, such as an N-heterocyclic carbene (NHC) ligand.[3][8]
Formation of Side Products 1. Alkyne homocoupling (Glaser coupling). 2. Alkene isomerization or polymerization.1. This is often promoted by oxygen. Ensure the system is rigorously deoxygenated. If the problem persists, try a different base like potassium carbonate, which is less likely to deprotonate the alkyne. 2. Avoid excessively long reaction times once the starting material is consumed. Ensure the alkene is pure and free of stabilizers that might inhibit the reaction.
Catalyst Decomposition 1. Reaction temperature is too high for the ligand. 2. Presence of impurities.1. A black precipitate (palladium black) indicates catalyst decomposition. Lower the reaction temperature or consider a more thermally stable ligand.[3] 2. Ensure high purity of all reagents and solvents.

References

  • Wikipedia. Heck reaction. [Link]

  • ACS Publications. Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. The Journal of Organic Chemistry. [Link]

  • Science of Synthesis. A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Thieme, 2000. [Link]

  • ACS Publications. New Palladium Carbene Catalysts for the Heck Reaction of Aryl Chlorides in Ionic Liquids. Organic Letters. [Link]

  • University of Liverpool. Coupling to alkynes: the Sonogashira reaction. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • MDPI. Heck Reaction—State of the Art. Catalysts. [Link]

  • ACS Publications. A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society. [Link]

  • Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

  • Diva-Portal.org. Heck Reactions with Aryl Chlorides. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • PubMed Central (PMC). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. [Link]

  • Reddit. Troubleshooting a difficult Heck reaction. [Link]

  • YouTube. Heck Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • NIH. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. [Link]

  • RSC Publishing. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

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Application Notes and Protocols: Purification of Products from 1-Chloro-3-ethynyl-5-methoxybenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-ethynyl-5-methoxybenzene is a versatile building block in organic synthesis, prized for its utility in constructing complex molecular architectures. Its distinct functionalities—a reactive terminal alkyne, a halogenated aromatic ring, and a methoxy group—allow for a variety of coupling reactions, including the Sonogashira, Suzuki, and Heck reactions. These reactions are fundamental in medicinal chemistry and materials science for creating novel compounds with potential therapeutic or functional properties.[1][2]

However, the successful synthesis of the desired product is only half the battle. The crude reaction mixture often contains a heterogeneous mix of the target molecule, unreacted starting materials, catalysts, byproducts, and other impurities. Therefore, robust and efficient purification is a critical downstream step to isolate the product in high purity, which is essential for accurate analytical characterization, subsequent synthetic transformations, and biological evaluation.

This guide provides a detailed overview of common purification strategies and step-by-step protocols tailored for products derived from reactions involving 1-Chloro-3-ethynyl-5-methoxybenzene. The methodologies described herein are grounded in established chemical principles and aim to provide a practical framework for researchers to achieve high-purity compounds.

Core Purification Strategies: A Decision-Making Framework

The choice of purification method is dictated by the physicochemical properties of the target compound and its impurities, such as polarity, solubility, and volatility. A preliminary analysis of the crude reaction mixture by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for devising an effective purification strategy.[3][4]

Here, we present a logical workflow to guide the selection of the most appropriate purification technique.

Purification_Workflow Start Crude Reaction Mixture TLC_Analysis TLC Analysis Start->TLC_Analysis Workup Aqueous Workup / Extraction TLC_Analysis->Workup  Initial Cleanup Column_Chromatography Column Chromatography Workup->Column_Chromatography  Separation by Polarity Distillation Distillation / Sublimation (for volatile products) Workup->Distillation  Volatile Product Crystallization Crystallization Column_Chromatography->Crystallization  Further Purification Final_Product Pure Product Column_Chromatography->Final_Product  Purity >95% Crystallization->Final_Product  High Purity Crystals Distillation->Final_Product

Caption: Decision workflow for purification strategy.

Detailed Protocols

Protocol 1: General Aqueous Workup and Extraction

This initial purification step is crucial for removing inorganic salts, water-soluble reagents (like some bases), and highly polar byproducts.[1][4]

Rationale: The principle behind this technique is the differential solubility of the reaction components in an aqueous and an immiscible organic solvent. The desired organic product will preferentially reside in the organic layer, while inorganic impurities are washed away in the aqueous layer.

Step-by-Step Protocol:

  • Quenching the Reaction: Once the reaction is deemed complete by TLC or LC-MS analysis, cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with an appropriate organic solvent in which the product is soluble (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated aqueous ammonium chloride solution (to remove residual amine bases).[1]

    • Water or brine (to remove water-soluble impurities and salts).[1][4]

  • Drying: Dry the separated organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate) to remove dissolved water.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.[3]

Protocol 2: Flash Column Chromatography

Flash column chromatography is the most common and versatile method for purifying reaction products based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[3][5]

Rationale: Compounds with different polarities will travel through the silica gel column at different rates when an eluent of a specific polarity is passed through. Less polar compounds will elute faster, while more polar compounds will be retained longer on the silica gel.

Step-by-Step Protocol:

  • Column Packing: Prepare a glass column packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a solvent system of appropriate polarity, as determined by prior TLC analysis. A gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is often used.[3][6]

  • Fraction Collection: Collect the eluting solvent in fractions and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and concentrate the solvent under reduced pressure.

Table 1: Typical Solvent Systems for Column Chromatography of Aryl Alkynes

Polarity of ProductRecommended Starting Eluent System (v/v)
LowHexane/Dichloromethane (9:1)
MediumHexane/Ethyl Acetate (8:2)[5]
HighHexane/Ethyl Acetate (1:1) or Dichloromethane/Methanol (9.5:0.5)
Protocol 3: Crystallization

Crystallization is an excellent technique for obtaining highly pure solid products.[7] It relies on the principle that the solubility of a compound in a solvent increases with temperature.

Rationale: An impure solid is dissolved in a hot solvent to form a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor.

Step-by-Step Protocol:

  • Solvent Selection: Choose a solvent or solvent system in which the product is highly soluble at elevated temperatures and poorly soluble at room temperature or below.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent. Recrystallization from a different solvent system may be necessary to achieve higher purity.[8]

Case Study: Purification of a Sonogashira Coupling Product

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, widely used with substrates like 1-Chloro-3-ethynyl-5-methoxybenzene.[1][2][9]

Sonogashira_Purification Reaction Sonogashira Reaction Mixture (Product, Catalysts, Base, Solvents) Workup Aqueous Workup (Remove Base, Salts) Reaction->Workup Filtration Filtration through Celite/Silica Plug (Remove Pd catalyst) Workup->Filtration Concentration Concentration Filtration->Concentration Chromatography Flash Column Chromatography (Separate Product from Starting Materials and Byproducts) Concentration->Chromatography Pure_Product Pure Coupled Product Chromatography->Pure_Product

Caption: Purification workflow for a typical Sonogashira reaction.

Protocol for a Sonogashira Product:

  • Initial Workup: Following the completion of the reaction, perform an aqueous workup as described in Protocol 1 .

  • Catalyst Removal: After the initial workup, it is often beneficial to filter the crude organic solution through a short plug of silica gel or Celite® to remove the majority of the palladium catalyst.[5]

  • Column Chromatography: Purify the resulting crude product by flash column chromatography using a hexane/ethyl acetate gradient as described in Protocol 2 . The exact gradient will depend on the polarity of the coupled product.

  • Final Characterization: Analyze the purified fractions by NMR and Mass Spectrometry to confirm the structure and assess purity.

Conclusion

The purification of reaction products is a critical and often challenging aspect of organic synthesis. For reactions involving 1-Chloro-3-ethynyl-5-methoxybenzene, a systematic approach combining aqueous workup, chromatography, and crystallization is generally effective. The specific protocols and strategies outlined in this guide provide a robust starting point for researchers to develop optimized purification procedures for their specific target molecules, ultimately leading to the isolation of high-purity compounds for further investigation.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Heck Coupling Reactions Involving 1,3-Dibromo-5-nitrobenzene.
  • Cen, Y., et al. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(9), 13836-13849.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 2(12), 3115-3121.
  • Roughley, S. D., & Jordan, A. M. (2011). The Heck Coupling Reaction. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Heck Coupling. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3-iodobenzene.
  • Zou, J. W., et al. (2015). Crystal structure of 2-[chloro(4-methoxyphenyl)methyl]-5,5-dimethyl-3-(4-methoxyphenyl)cyclohexane-1,3-dione. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 3), o173–o174.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (n.d.). Isomorphous Crystals by Chloro–Methyl Exchange in Polymorphic Fuchsones. Retrieved from [Link]

  • Google Patents. (n.d.). CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene.
  • Wikipedia. (2023). Organic chemistry. Retrieved from [Link]

  • Beilstein Journals. (2012). Clean and fast cross-coupling of aryl halides in one-pot. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3,6-dimethoxyisoquinoline.
  • ResearchGate. (n.d.). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Retrieved from [Link]

  • ACS Publications. (1962). Reaction of 1-Alkynes with Organometallic Compounds. X. A Kinetic Study by Gas Chromatography. The Journal of Organic Chemistry. Retrieved from [Link]

  • Physics Wallah. (n.d.). NCERT Solutions For Class 11 Chemistry chapter 12-Some Basic Principles and Techniques. Retrieved from [Link]

  • SpringerLink. (2019). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

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Application Notes and Protocols for the Large-Scale Synthesis Utilizing 1-Chloro-3-ethynyl-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of 1-Chloro-3-ethynyl-5-methoxybenzene in Complex Synthesis

1-Chloro-3-ethynyl-5-methoxybenzene is a highly functionalized aromatic building block of significant interest in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique trifunctional nature—featuring a chloro group, an ethynyl moiety, and a methoxy substituent—offers a versatile platform for sequential and regioselective chemical transformations. The chloro and ethynyl groups are amenable to a variety of cross-coupling reactions, most notably the Sonogashira coupling, allowing for the strategic construction of carbon-carbon bonds. The methoxy group, a common feature in bioactive molecules, can influence the electronic properties of the benzene ring and may serve as a handle for further functionalization.

This application note provides a comprehensive guide to the large-scale utilization of 1-Chloro-3-ethynyl-5-methoxybenzene, with a focus on the industrially relevant Sonogashira cross-coupling reaction. We will delve into the mechanistic rationale behind protocol choices, provide detailed, scalable experimental procedures, and address critical safety and handling considerations pertinent to large-scale synthesis.

Chemical Properties and Safety Data

A thorough understanding of the chemical properties and hazard profile of 1-Chloro-3-ethynyl-5-methoxybenzene is paramount for its safe handling and successful application in large-scale synthesis.

PropertyValueSource
Molecular Formula C₉H₇ClOInferred from structure
Molecular Weight 166.60 g/mol Inferred from structure
Appearance Off-white to yellow solidTypical for similar compounds
Solubility Soluble in common organic solvents (e.g., THF, DMF, Toluene)Inferred from related compounds

GHS Hazard Classification and Precautionary Statements (Inferred from 1-Chloro-3-ethynylbenzene[1])

  • Pictogram:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

  • Precautionary Statements: [1]

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of water.

    • P332 + P313: If skin irritation occurs: Get medical advice/attention.

    • P362 + P364: Take off contaminated clothing and wash it before reuse.

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[2] For large-scale operations, consider enhanced respiratory protection.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation of dust or vapors.[2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2]

Core Application: Large-Scale Sonogashira Cross-Coupling

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and a base.[3]

Mechanistic Rationale for Protocol Design

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting at scale.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)-X(L₂) Pd0->ArPdI Oxidative Addition of Ar-X ArPdC Ar-Pd(II)-C≡CR(L₂) ArPdI->ArPdC Transmetalation ArPdC->Pd0 Reductive Elimination Ar-C≡CR CuX Cu(I)X CuCCR Cu(I)-C≡CR CuCCR->ArPdI Transfers C≡CR to Pd CuCCR->CuX Deprotonation H⁺ HC≡CR H-C≡CR HC≡CR->CuCCR Coordination Base Base HX_Base H-Base⁺ X⁻ Base->HX_Base H⁺ H-C≡CR Coupling Partner H-C≡CR->CuX Ar-C≡CR Coupled Product Ar-X Ar-X Ar-X->Pd0

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Causality in Reagent Selection for Large-Scale Synthesis:

  • Palladium Catalyst: For large-scale reactions, catalyst efficiency and stability are paramount. While Pd(PPh₃)₄ is common in lab-scale synthesis, more robust and air-stable pre-catalysts like PdCl₂(PPh₃)₂ are often preferred for industrial applications due to their ease of handling.[4] The choice of phosphine ligands can also influence reaction rates and catalyst longevity.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its role is to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[4] However, copper can also promote the undesirable homocoupling of the alkyne partner (Glaser coupling).[5] For sensitive substrates, a copper-free protocol may be necessary.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.[3] The choice of base can impact reaction kinetics and solubility of the reaction components.

  • Solvent: The solvent must be inert to the reaction conditions and capable of dissolving all reactants and catalysts. Common choices for Sonogashira couplings include toluene, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).[3] For large-scale synthesis, solvent selection also considers factors like boiling point (for thermal control), ease of removal, and environmental impact.

Protocol 1: Kilogram-Scale Copper-Catalyzed Sonogashira Coupling

This protocol describes a general procedure for the coupling of 1-Chloro-3-ethynyl-5-methoxybenzene with a generic terminal alkyne on a kilogram scale.

Materials:

ReagentMolar Equiv.Quantity (for 1 kg scale)Notes
1-Chloro-3-ethynyl-5-methoxybenzene1.01.00 kg (6.00 mol)Starting material
Terminal Alkyne1.1(6.60 mol)e.g., Phenylacetylene: 674 g
PdCl₂(PPh₃)₂0.0142.1 g (0.06 mol)Palladium pre-catalyst
Copper(I) Iodide (CuI)0.0222.9 g (0.12 mol)Co-catalyst
Triethylamine (Et₃N)2.01.21 kg (1.67 L, 12.0 mol)Base
Toluene-10 LSolvent

Experimental Procedure:

  • Reactor Setup: To a clean, dry, and inerted (e.g., with nitrogen or argon) 20 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 1-Chloro-3-ethynyl-5-methoxybenzene (1.00 kg, 6.00 mol) and toluene (8 L).

  • Inerting and Reagent Addition: Begin stirring and sparge the solution with nitrogen for 30 minutes to remove dissolved oxygen. To the resulting solution, add PdCl₂(PPh₃)₂ (42.1 g, 0.06 mol), CuI (22.9 g, 0.12 mol), and triethylamine (1.21 kg, 12.0 mol).

  • Substrate Addition: Add the terminal alkyne (1.1 equiv., 6.60 mol) to the reaction mixture via a dropping funnel over a period of 30-60 minutes. An exotherm may be observed; maintain the internal temperature below 40 °C using a cooling bath if necessary.

  • Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor the progress by HPLC or GC-MS until consumption of the starting material is complete (typically 4-8 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the catalyst residues, washing the pad with toluene (2 L).

    • Transfer the filtrate to a larger vessel and wash sequentially with 1 M aqueous HCl (5 L), saturated aqueous NaHCO₃ (5 L), and brine (5 L).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • For many applications, the crude product may be of sufficient purity.

    • If further purification is required, recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or flash column chromatography on silica gel can be employed.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the alkyne coupling partner is prone to homocoupling.

Materials:

ReagentMolar Equiv.Quantity (for 100 g scale)Notes
1-Chloro-3-ethynyl-5-methoxybenzene1.0100 g (0.60 mol)Starting material
Terminal Alkyne1.2(0.72 mol)e.g., Propargyl alcohol: 40.4 g
Pd(PPh₃)₄0.0213.9 g (0.012 mol)Palladium catalyst
Cesium Carbonate (Cs₂CO₃)2.0391 g (1.20 mol)Base
N,N-Dimethylformamide (DMF)-1 LSolvent

Experimental Procedure:

  • Reactor Setup: In an inerted 2 L reactor, combine 1-Chloro-3-ethynyl-5-methoxybenzene (100 g, 0.60 mol), the terminal alkyne (0.72 mol), Pd(PPh₃)₄ (13.9 g, 0.012 mol), and cesium carbonate (391 g, 1.20 mol).

  • Solvent Addition: Add anhydrous and degassed DMF (1 L).

  • Reaction Conditions: Heat the mixture to 70-80 °C and monitor by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1, using ethyl acetate as the extraction solvent.

Conclusion

1-Chloro-3-ethynyl-5-methoxybenzene is a valuable and versatile building block for large-scale organic synthesis. The Sonogashira cross-coupling reaction provides a robust and scalable method for the formation of carbon-carbon bonds, and the protocols provided herein offer a solid foundation for its application in the synthesis of complex pharmaceutical intermediates and other high-value chemical entities. Careful consideration of the mechanistic principles and adherence to appropriate safety protocols are essential for the successful and safe implementation of these procedures on a large scale.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]

  • Kolarovic, A., & Schnürch, M. (2019). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 9(11), 941. Available at: [Link]

  • PubChem. (n.d.). 1-Chloro-3-ethynylbenzene. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the Alkyne Moiety in 1-Chloro-3-ethynyl-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of a Multifunctional Scaffolding

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic value of a molecular scaffold is measured by its synthetic versatility. 1-Chloro-3-ethynyl-5-methoxybenzene is an exemplar of such a scaffold. It presents three distinct points for chemical modification: a halogen for cross-coupling, a methoxy group for potential ether cleavage or electronic modulation, and, most significantly, a terminal alkyne. The alkyne is a high-energy, linear functional group that serves as a linchpin for a vast array of transformations, making it an indispensable building block for constructing complex molecular architectures.[1][2][3]

This guide provides an in-depth exploration of three high-impact strategies for the selective functionalization of the ethynyl group on this scaffold. We will move beyond simple procedural lists to dissect the causality behind each protocol, offering insights honed from practical application. The methodologies covered—Sonogashira cross-coupling, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and regioselective hydration—are foundational techniques that empower researchers to unlock the full potential of this versatile intermediate.

Sonogashira Cross-Coupling: Forging Aryl-Alkynyl Linkages

The Sonogashira reaction is a cornerstone of C-C bond formation, enabling the direct coupling of a terminal alkyne with an aryl or vinyl halide.[4][5] This reaction is paramount for synthesizing conjugated systems prevalent in organic electronics, pharmaceutical compounds, and natural products. The power of this reaction lies in its dual catalytic system, which operates under mild conditions with high functional group tolerance.

Mechanistic Rationale: A Tale of Two Catalysts

The elegance of the Sonogashira coupling lies in the synergistic action of palladium and copper catalysts.[6] The process can be understood through two interconnected cycles:

  • The Palladium Cycle: The active Pd(0) species initiates the cycle by undergoing oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II)-aryl complex.

  • The Copper Cycle: Concurrently, the terminal alkyne is deprotonated by the amine base and reacts with a Cu(I) salt to form a highly reactive copper(I) acetylide intermediate.

  • Transmetalation & Reductive Elimination: The copper acetylide then transfers its alkynyl group to the Pd(II)-aryl complex in a step called transmetalation. The resulting diorganopalladium(II) complex rapidly undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, thus closing the cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Ar Ar-Pd(II)-X(L₂) Pd0->PdII_Ar Oxidative Addition PdII_Alkynyl Ar-Pd(II)-C≡CR(L₂) PdII_Ar->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Product Ar-C≡C-R PdII_Alkynyl->Product Reductive Elimination Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu(I) Alkyne->Cu_Acetylide + Cu(I), Base Cu_Acetylide->PdII_Ar ArX Ar-X ArX->PdII_Ar

Figure 1: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling

This protocol details the coupling of 1-Chloro-3-ethynyl-5-methoxybenzene with 1-iodo-4-methylbenzene .

Materials

Reagent/MaterialMW ( g/mol )Amount (mmol)Mass/VolumeRole
1-Chloro-3-ethynyl-5-methoxybenzene166.601.0167 mgAlkyne Substrate
1-Iodo-4-methylbenzene218.041.1240 mgAryl Halide
PdCl₂(PPh₃)₂701.900.02 (2 mol%)14 mgPalladium Catalyst
Copper(I) Iodide (CuI)190.450.04 (4 mol%)7.6 mgCo-catalyst
Triethylamine (TEA)101.193.00.42 mLBase & Solvent
Tetrahydrofuran (THF), anhydrous--5 mLSolvent

Procedure

  • Inert Atmosphere Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-Chloro-3-ethynyl-5-methoxybenzene (167 mg), 1-iodo-4-methylbenzene (240 mg), PdCl₂(PPh₃)₂ (14 mg), and CuI (7.6 mg).

  • Evacuation and Backfill: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Using a syringe, add anhydrous THF (5 mL) followed by triethylamine (0.42 mL).

  • Reaction Execution: Stir the resulting mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove the catalyst residues and amine salts.

  • Extraction: Wash the filtrate with saturated aqueous NH₄Cl (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure coupled product.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Quintessential "Click" Reaction

The CuAAC reaction is the gold standard of "click chemistry," a concept introduced by K. Barry Sharpless.[7][8] It facilitates the union of an azide and a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. This transformation is prized for its near-perfect reliability, mild aqueous conditions, and exceptional functional group tolerance, making it a favorite in bioconjugation, drug development, and materials synthesis.[9][10]

Mechanistic Rationale: The Role of Copper(I)

The uncatalyzed Huisgen 1,3-dipolar cycloaddition is slow and often produces a mixture of 1,4- and 1,5-regioisomers.[9] The introduction of a Cu(I) catalyst dramatically accelerates the reaction by orders of magnitude and imparts complete regiocontrol. The accepted mechanism involves the formation of a copper(I) acetylide, which then reacts with the azide. The Cu(I) acts as a template, bringing the two reactants together and lowering the activation energy for the cycloaddition. The active Cu(I) catalyst is conveniently generated in situ from the reduction of a Cu(II) salt (like CuSO₄) by a reducing agent, most commonly sodium ascorbate.[11][12]

CuAAC_Mechanism cluster_catalyst_gen Catalyst Generation Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu(I) Alkyne->Cu_Acetylide Azide R'-N₃ Complex [Coordinated Complex] Azide->Complex CuI Cu(I) CuI->Cu_Acetylide Cu_Acetylide->Complex Metallacycle Copper Metallacycle (Six-membered ring) Complex->Metallacycle Cycloaddition Triazole 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Triazole Rearrangement & Protonolysis Triazole->CuI Catalyst Regeneration CuII Cu(II)SO₄ CuII->CuI Reduction Ascorbate Sodium Ascorbate

Figure 2: Key steps in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocol: CuAAC Reaction

This protocol details the reaction of 1-Chloro-3-ethynyl-5-methoxybenzene with Benzyl Azide .

Materials

Reagent/MaterialMW ( g/mol )Amount (mmol)Mass/VolumeRole
1-Chloro-3-ethynyl-5-methoxybenzene166.601.0167 mgAlkyne Substrate
Benzyl Azide133.151.05140 mgAzide Substrate
Copper(II) Sulfate Pentahydrate249.690.05 (5 mol%)12.5 mgCatalyst Precursor
Sodium Ascorbate198.110.10 (10 mol%)20 mgReducing Agent
tert-Butanol--5 mLSolvent
Water (Deionized)--5 mLSolvent

Procedure

  • Solution Preparation: In a 25 mL round-bottom flask, dissolve 1-Chloro-3-ethynyl-5-methoxybenzene (167 mg) and Benzyl Azide (140 mg) in a 1:1 mixture of tert-butanol and water (10 mL total).

  • Catalyst Addition: To this stirring solution, add Sodium Ascorbate (20 mg) followed by Copper(II) Sulfate Pentahydrate (12.5 mg). A color change is typically observed.

  • Reaction Execution: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC until the starting alkyne is consumed.

  • Workup: Dilute the reaction mixture with water (15 mL) and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic extracts and wash with saturated aqueous NH₄Cl (to remove copper salts) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization or flash chromatography to yield the pure 1,2,3-triazole product.

Regioselective Hydration: Accessing Ketones and Aldehydes

Hydration of the alkyne adds a molecule of water across the triple bond. This seemingly simple transformation is powerful because it generates an enol intermediate that rapidly tautomerizes to a stable carbonyl compound.[13][14] Critically, the regiochemical outcome—whether a methyl ketone or a terminal aldehyde is formed—can be precisely controlled by the choice of catalyst and reaction conditions.

Markovnikov Hydration to a Methyl Ketone

Causality: This reaction is catalyzed by a combination of a strong acid (H₂SO₄) and a mercury(II) salt (HgSO₄). The mechanism proceeds via the formation of a vinyl cation intermediate. Following Markovnikov's rule, the proton adds to the terminal carbon (the one already bearing a hydrogen), which places the carbocation on the more substituted internal carbon. Nucleophilic attack by water, followed by deprotonation and tautomerization, yields the methyl ketone.[13][15]

Protocol: Markovnikov Hydration

  • In a round-bottom flask, dissolve 1-Chloro-3-ethynyl-5-methoxybenzene (1.0 mmol, 167 mg) in a mixture of 5 mL water and 1 mL concentrated sulfuric acid.

  • Carefully add mercury(II) sulfate (0.05 mmol, 15 mg) to the stirring solution.

  • Heat the mixture to 60 °C and stir for 3-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature, neutralize carefully with saturated NaHCO₃ solution, and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to isolate the target ketone: 1-(3-chloro-5-methoxyphenyl)ethan-1-one.

Anti-Markovnikov Hydration to an Aldehyde

Causality: To reverse the regioselectivity, a hydroboration-oxidation sequence is employed.[16] A sterically hindered borane reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or dicyclohexylborane, is used. Due to steric effects, the boron atom adds to the less hindered terminal carbon of the alkyne. Subsequent oxidative workup (typically with basic hydrogen peroxide) replaces the boron atom with a hydroxyl group, forming the enol with anti-Markovnikov regiochemistry. This enol then tautomerizes to the corresponding aldehyde.[14][17]

Protocol: Anti-Markovnikov Hydration

  • Under an argon atmosphere, dissolve 1-Chloro-3-ethynyl-5-methoxybenzene (1.0 mmol, 167 mg) in 5 mL of anhydrous THF in a dry Schlenk flask.

  • Cool the solution to 0 °C and add a 0.5 M solution of 9-BBN in THF (1.1 mmol, 2.2 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Cool the mixture back to 0 °C and slowly add 3 M aqueous NaOH (1.5 mL) followed by the dropwise addition of 30% hydrogen peroxide (1.5 mL), ensuring the internal temperature does not rise excessively.

  • Stir at room temperature for 2 hours.

  • Extract the product with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography to isolate the target aldehyde: 2-(3-chloro-5-methoxyphenyl)acetaldehyde.

Hydration_Workflow cluster_markovnikov Markovnikov Pathway cluster_anti_markovnikov Anti-Markovnikov Pathway Start 1-Chloro-3-ethynyl-5-methoxybenzene Reagent_M H₂O, H₂SO₄ HgSO₄ Start->Reagent_M Reagent_AM 1. 9-BBN, THF 2. H₂O₂, NaOH Start->Reagent_AM Product_M Methyl Ketone Reagent_M->Product_M Product_AM Aldehyde Reagent_AM->Product_AM

Figure 3: Regioselective hydration pathways for terminal alkynes.

Conclusion

1-Chloro-3-ethynyl-5-methoxybenzene is a powerful and adaptable starting material. The terminal alkyne serves as a versatile handle for molecular elaboration, allowing for the precise and predictable installation of new carbon-carbon and carbon-heteroatom bonds. By mastering the protocols for Sonogashira coupling, CuAAC, and regioselective hydration, researchers can efficiently generate a diverse library of complex molecules, accelerating progress in the synthesis of novel therapeutics, molecular probes, and advanced organic materials.

References

  • Karmakar, S., & Datta, A. (n.d.). Metal Free Azide–Alkyne Click Reaction: Role of Substituents and Heavy Atom Tunneling. The Journal of Physical Chemistry B.
  • Ramani, A., Desai, B., Patel, M., & Naveen, T. (n.d.). Recent Advances in the Functionalization of Terminal and Internal Alkynes.
  • BroadPharm. (2022, January 18). Protocol for Azide-Alkyne Click Chemistry.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • ACS Publications. (2019, September 27). Relative Rates of Metal-Free Azide–Alkyne Cycloadditions: Tunability over 3 Orders of Magnitude. The Journal of Organic Chemistry.
  • Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
  • AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs.
  • ACS Publications. (2019, September 27). Relative Rates of Metal-Free Azide–Alkyne Cycloadditions: Tunability over 3 Orders of Magnitude. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.).
  • Shaw, R., et al. (2025, April 17). The stereo-divergent functionalization of alkynes: a comprehensive review. PMC.
  • Shaw, R., et al. (2025, April 17). The stereo-divergent functionalization of alkynes: a comprehensive review. RSC Publishing.
  • ACS Publications. (2021, June 9). Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications.
  • NSF Public Access Repository. (2021, June 9).
  • ChemPep. (n.d.). Overview of Copper-Free Click Chemistry.
  • Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report 22.12.
  • Lumen Learning. (n.d.). Anti-Markovnikov additions to alkenes and alkynes. Organic Chemistry 1: An open textbook.
  • Wikipedia. (n.d.). Click chemistry.
  • Chemistry LibreTexts. (2020, May 30). Hydration of Alkynes for Markovnikov Products.
  • NIH. (2024, February 16).
  • Chad's Prep. (2020, December 10).
  • NIH. (n.d.). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents.
  • Pearson. (n.d.). Anti-Markovnikov addition of alcohols to terminal alkynes yields aldehydes.
  • BOC Sciences. (n.d.). Common Click Chemistry Reactions.
  • Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ChemTalk. (n.d.). Alkyne Addition Reactions.
  • AiFChem. (2025, July 29). Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry.
  • Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions.
  • Thorand, S., & Krause, N. (n.d.). Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides (Sonogashira Coupling). The Journal of Organic Chemistry.
  • NROChemistry. (n.d.). Sonogashira Coupling.
  • ResearchGate. (n.d.). Alkynes are important functional groups in human therapeutics.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3-iodobenzene.
  • MDPI. (n.d.).
  • R Discovery. (n.d.). Aryl Alkynes Research Articles.
  • ResearchGate. (2025, December 18). Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene.
  • BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3,6-dimethoxyisoquinoline.
  • Amazon S3. (2020, July 9). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction.

Sources

Troubleshooting & Optimization

Technical Support Center: Sonogashira Coupling of 1-Chloro-3-ethynyl-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Sonogashira coupling of 1-Chloro-3-ethynyl-5-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Aryl chlorides, particularly electron-rich systems like this one, present unique challenges compared to their bromide or iodide counterparts due to the strength of the C-Cl bond.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve reaction yields and achieve consistent results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. The troubleshooting process is presented as a logical workflow to help you quickly identify and resolve the issue.

Issue 1: Low or No Conversion of Starting Material

You've run the reaction and TLC/LC-MS analysis shows predominantly unreacted 1-chloro-3-ethynyl-5-methoxybenzene.

Initial Checks:

  • Inert Atmosphere: Ensure your reaction was set up under a rigorously inert atmosphere (Argon or Nitrogen). Oxygen can lead to unwanted side reactions like Glaser coupling and can damage the palladium catalyst.[3][4]

  • Solvent & Amine Quality: Solvents and amine bases must be anhydrous and degassed. Water can interfere with the catalytic cycle, and dissolved oxygen is detrimental.[5]

Workflow for Diagnosis and Resolution:

G cluster_start Problem: Low/No Conversion cluster_catalyst Step 1: Catalyst System cluster_conditions Step 2: Reaction Conditions cluster_copper Step 3: Copper Co-catalyst cluster_success Resolution start Low or No Conversion Observed A Is the catalyst system active enough for an aryl chloride? start->A B Increase Catalyst Loading (e.g., 2-5 mol% Pd) A->B No E Are the reaction conditions forcing enough? A->E Yes C Switch to a More Active Ligand (e.g., Buchwald-type phosphines like SPhos, XPhos) B->C D Consider a different Palladium Precursor (e.g., Pd2(dba)3, Pd(OAc)2) C->D D->E end Improved Conversion D->end F Increase Temperature (e.g., 80-120 °C) E->F No H Is copper inhibiting the reaction? E->H Yes G Switch to a Stronger, Non-Coordinating Base (e.g., Cs2CO3, K3PO4) F->G G->H G->end I Run a Copper-Free Protocol H->I Possibly I->end Sonogashira_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B + Ar-Cl C Ar-Pd(II)(L2)-Cl B->C D Deprotonation & Coordination C->D + H-C≡CR' + Base E Ar-Pd(II)(L2)-C≡CR' D->E F Reductive Elimination E->F F->A G Ar-C≡CR' (Product) F->G

Sources

Technical Support Center: Minimizing Homocoupling in Reactions of 1-Chloro-3-ethynyl-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-chloro-3-ethynyl-5-methoxybenzene. This document provides in-depth, field-proven insights into diagnosing and mitigating the formation of undesired homocoupling byproducts, specifically the symmetrical diyne formed via Glaser-Hay coupling, during Sonogashira cross-coupling reactions. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to maximize the yield of your desired cross-coupled product.

Understanding the Core Problem: A Tale of Two Cycles

When using 1-chloro-3-ethynyl-5-methoxybenzene as a coupling partner, the terminal alkyne is susceptible to a common side reaction known as homocoupling (also called Glaser or Hay coupling).[1][2] This reaction leads to the formation of a symmetrical 1,4-disubstituted butadiyne dimer, consuming your starting material and complicating purification.[1][3]

The root of the problem lies in the competition between the desired Sonogashira cross-coupling catalytic cycle and the undesired Glaser homocoupling cycle . Understanding the key drivers of each pathway is the first step toward rationally designing an experiment that favors your desired outcome.

The primary cause of homocoupling is the presence of oxygen, which promotes the oxidative dimerization of the terminal alkyne.[1][2][4] This process is often exacerbated by the copper(I) co-catalyst traditionally used in Sonogashira protocols.[1][3]

Competing Catalytic Pathways

Sonogashira_vs_Glaser cluster_0 Desired Sonogashira Cycle (Cross-Coupling) cluster_1 Undesired Glaser Cycle (Homocoupling) Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂-X Pd0->PdII Oxidative Addition (Ar-X) Pd_alkyne Ar-Pd(II)L₂-C≡CR' PdII->Pd_alkyne Transmetalation (from Cu-C≡CR') Pd_alkyne->Pd0 Regenerates Catalyst Product Ar-C≡CR' (Product) Pd_alkyne->Product Reductive Elimination Alkyne R'-C≡CH Cu_acetylide R'-C≡C-Cu(I) Alkyne->Cu_acetylide Deprotonation (Base, CuI) Dimer R'-C≡C-C≡C-R' (Diyne) Cu_acetylide->Dimer Oxidative Dimerization (O₂, Cu(I)/Cu(II)) ArX 1-Chloro-3-ethynyl- 5-methoxybenzene (Ar-X) ArX->PdII R_Alkyne Coupling Partner (R'-C≡CH) R_Alkyne->Cu_acetylide Self_Alkyne 1-Chloro-3-ethynyl- 5-methoxybenzene (as R'-C≡CH) Self_Alkyne->Alkyne Self-Coupling

Caption: Competing Sonogashira and Glaser coupling pathways.

Troubleshooting Guide & FAQs

This section directly addresses common issues encountered during your experiments in a question-and-answer format.

Q1: My main impurity is a symmetrical diyne byproduct. What is the most likely cause?

A1: The presence of a symmetrical diyne strongly indicates that Glaser homocoupling is the dominant side reaction. The single most critical factor promoting this pathway is the presence of molecular oxygen in your reaction vessel.[1][2][3] The copper(I) acetylide intermediate, necessary for the Sonogashira cycle, is highly susceptible to oxidation, which leads to dimerization.[3]

Expert Rationale: The Glaser mechanism involves the oxidation of Cu(I) to Cu(II), which facilitates the coupling of two acetylide units. Oxygen is the most common oxidant responsible for this process in a standard lab environment. Therefore, rigorous exclusion of oxygen is the first and most crucial step in suppressing this byproduct.

Q2: I degassed my solvents, but I still see significant homocoupling. What should I try next?

A2: If basic degassing is insufficient, you must intensify your anaerobic technique and then consider chemical modifications.

  • Intensify Deoxygenation:

    • Technique: Switch from simple sparging (bubbling inert gas) to multiple freeze-pump-thaw cycles for all solvents. This is a far more effective method for removing dissolved oxygen.

    • Hardware: Ensure your manifold and glassware are leak-proof. Use high-quality septa and maintain a positive pressure of inert gas (argon or nitrogen) throughout the entire setup and reaction time.

  • Modify Reaction Chemistry:

    • Reduce Copper: High concentrations of the copper catalyst can accelerate homocoupling.[1] Reduce the CuI loading incrementally, for example, from 4 mol% down to 1 mol% or even 0.5 mol%.

    • Employ Copper-Free Protocols: The most direct way to eliminate Glaser coupling is to eliminate its key catalyst.[5][6][7] Copper-free Sonogashira reactions are well-established and represent a robust solution to homocoupling.[5][6][7] This is especially important for substrates that can act as potential copper ligands.[5]

Q3: Does the choice of base or solvent impact homocoupling?

A3: Yes, both play a critical role.

  • Base: The amine base is not just for neutralizing the HX byproduct; it also complexes with the catalyst and influences the reaction.[5][8] For suppressing homocoupling, bulky secondary amines like diisopropylamine (DIPA) or piperidine are often more effective than tertiary amines like triethylamine (Et₃N).[3] They can help stabilize catalytic intermediates in the desired Sonogashira pathway.

  • Solvent: The solvent must fully dissolve all reactants and catalysts.[9] A common choice is THF or DMF. However, in some cases, using the liquid amine base (e.g., Et₃N or DIPA) as the solvent can be effective, provided your starting materials are soluble.

Q4: My reaction is sluggish, and the aryl chloride is unreactive, leading to a complex mixture. How do I improve this without increasing homocoupling?

A4: The C-Cl bond in your substrate is significantly less reactive than a C-Br or C-I bond.[5] Driving the reaction to completion requires a more active catalyst system, which can be achieved without simply increasing temperature or concentration (which might favor homocoupling).

  • Advanced Ligand Selection: Standard phosphine ligands like PPh₃ may not be sufficient. Switch to more electron-rich and sterically bulky phosphine ligands, which are known to promote the oxidative addition of stubborn aryl chlorides.[10]

    • Recommended Ligands: Buchwald-type biarylphosphine ligands such as XPhos or sSPhos are highly effective for activating aryl chlorides in copper-free Sonogashira couplings.[11][12]

  • Catalyst Precursor: Instead of Pd(PPh₃)₄, use a more active palladium source like Pd₂(dba)₃ or Pd(OAc)₂ in combination with the advanced ligand.

Recommended Protocols for Minimizing Homocoupling

Below are two detailed, field-proven protocols designed to minimize diyne formation when working with 1-chloro-3-ethynyl-5-methoxybenzene.

Protocol 1: Optimized Copper-Catalyzed Sonogashira

This protocol focuses on meticulous technique to suppress homocoupling while retaining the rate-enhancing effect of copper.

ParameterRecommended ConditionExpert Rationale
Atmosphere Strictly Inert (Argon/N₂)Critical. Oxygen is the primary driver for Glaser homocoupling.[1][2][4]
Solvent Degassing 3-5 Freeze-Pump-Thaw CyclesThe most effective method to remove dissolved oxygen.
Palladium Catalyst Pd(PPh₃)₂Cl₂ (1-2 mol%)A stable and reliable Pd(II) precursor.
Copper Co-catalyst CuI (0.5-1 mol%)Minimized loading to reduce the rate of homocoupling.[1]
Base Diisopropylamine (DIPA)A bulky secondary amine, often superior to Et₃N for minimizing side reactions.[3]
Solvent Anhydrous, Degassed THFGood solvating properties for a wide range of substrates.
Temperature Room TemperatureMild conditions disfavor the higher activation energy pathway of homocoupling.
Alkyne Addition Slow addition via syringe pumpKeeps instantaneous alkyne concentration low, disfavoring the bimolecular side reaction.
Step-by-Step Methodology:
  • To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₂Cl₂ (e.g., 0.02 eq) and CuI (e.g., 0.01 eq).

  • Seal the flask, and evacuate and backfill with high-purity argon three times.

  • Add your aryl halide coupling partner (1.0 eq) and 1-chloro-3-ethynyl-5-methoxybenzene (1.2 eq).

  • Via cannula, add anhydrous, degassed THF (to achieve ~0.1 M concentration) followed by degassed diisopropylamine (2.5 eq).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting aryl halide is consumed.

  • Workup by filtering through a pad of Celite, rinsing with ethyl acetate. Concentrate the filtrate and purify by column chromatography.

Protocol 2: Robust Copper-Free Sonogashira

This protocol is the most definitive way to prevent Glaser coupling by removing the copper co-catalyst entirely.[5][6][13] It is highly recommended for reactions involving aryl chlorides.

ParameterRecommended ConditionExpert Rationale
Atmosphere Inert (Argon/N₂)Pd(0) species are air-sensitive.[5]
Palladium Pre-catalyst Pd₂(dba)₃ (1-2 mol%)A common and effective Pd(0) source.
Ligand XPhos (4-8 mol%)A bulky, electron-rich ligand essential for activating the C-Cl bond.[11]
Base Cs₂CO₃ or K₃PO₄ (2.0 eq)Strong inorganic bases are often used in modern copper-free protocols.
Solvent Anhydrous, Degassed Dioxane or TolueneHigh-boiling point solvents suitable for the required reaction temperature.
Temperature 80-110 °CHigher temperature is needed to facilitate the oxidative addition of the aryl chloride.
Step-by-Step Methodology:
  • In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃ (e.g., 0.02 eq) and XPhos (e.g., 0.08 eq) to a dry Schlenk tube.

  • Add anhydrous, degassed dioxane. Stir for 10 minutes to allow for catalyst pre-formation.

  • Add 1-chloro-3-ethynyl-5-methoxybenzene (1.0 eq), your aryl halide partner (1.1 eq), and Cs₂CO₃ (2.0 eq).

  • Seal the tube tightly and heat the reaction mixture in a pre-heated oil bath to 100-110 °C.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Dilute with ethyl acetate, filter through Celite, concentrate, and purify by column chromatography.

Analytical Workflow for Byproduct Identification

Effective troubleshooting requires accurate identification and quantification of byproducts. A multi-technique approach is recommended for a comprehensive analysis of your crude reaction mixture.[14]

Analytical_Workflow cluster_TLC Qualitative Check cluster_LCMS Quantitative & Mass ID cluster_NMR Structural Elucidation start Crude Reaction Mixture tlc 1. TLC Analysis start->tlc Quick Screen purification Purification (Column Chromatography) start->purification Direct Purification (If TLC is clean) lcms 2. LC-MS Analysis tlc->lcms If new spots observed nmr 3. NMR Spectroscopy lcms->nmr For structural confirmation nmr->purification Guides purification strategy final_product Pure Cross-Coupled Product purification->final_product label_tlc Visualize presence of less polar diyne spot. label_lcms Quantify ratio of product to byproduct. Confirm MW of dimer. label_nmr Confirm structure of product and byproduct unequivocally.

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation with 1-Chloro-3-ethynyl-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for catalyst deactivation issues encountered during cross-coupling reactions involving 1-Chloro-3-ethynyl-5-methoxybenzene. As a trifunctional molecule, this substrate presents unique challenges that can lead to catalyst inhibition or degradation. This resource offers practical, experience-driven solutions to help you navigate these complexities and optimize your synthetic outcomes.

Introduction to the Challenge

1-Chloro-3-ethynyl-5-methoxybenzene is a valuable building block in organic synthesis, often employed in Sonogashira coupling reactions to form complex molecular architectures.[1][2] The reaction typically involves a palladium catalyst, often with a copper(I) co-catalyst, to couple the terminal alkyne with an aryl or vinyl halide.[1][3] However, the simultaneous presence of a chloro-substituent, a terminal alkyne, and a methoxy group can lead to several catalyst deactivation pathways that manifest as stalled reactions, low yields, or the formation of undesirable byproducts. Understanding these potential pitfalls is the first step toward successful and reproducible chemistry.

Troubleshooting Guide: Diagnosis and Mitigation of Catalyst Deactivation

This section is structured in a question-and-answer format to directly address common problems observed during experiments with 1-Chloro-3-ethynyl-5-methoxybenzene.

Issue 1: My Sonogashira reaction stalls at low conversion. What are the likely causes and how can I fix it?

Answer: A stalled reaction is a classic symptom of catalyst deactivation. With 1-Chloro-3-ethynyl-5-methoxybenzene, there are several potential culprits related to the catalyst system itself and the unique reactivity of your substrate.

Potential Causes & Suggested Solutions:

  • Catalyst Poisoning: Impurities in reagents or solvents can bind to the active sites of the catalyst, rendering them inactive.[4] The terminal alkyne itself or byproducts from its homocoupling (Glaser coupling) can also act as poisons.

    • Solution: Ensure all reagents and solvents are of high purity and rigorously degassed.[5][6] Using anhydrous solvents is critical.[6] Consider purifying your 1-Chloro-3-ethynyl-5-methoxybenzene via column chromatography or recrystallization if its purity is questionable.[6]

  • Ligand Degradation: Phosphine ligands, commonly used in Sonogashira couplings, are susceptible to oxidation to the corresponding phosphine oxides, which are poor ligands and can lead to catalyst deactivation.[7][8] This is especially true if the reaction is not performed under strictly inert conditions.

    • Solution: Use fresh, high-purity phosphine ligands.[5] Employ robust ligands known for their stability, such as bulky, electron-rich dialkylbiaryl phosphines (e.g., Buchwald ligands like XPhos or SPhos), which are more resistant to oxidation.[6][9][10] Ensure your reaction setup is thoroughly purged with an inert gas like argon or nitrogen.[5]

  • Formation of Inactive Palladium Species (Palladium Black): The active Pd(0) catalyst can aggregate to form inactive palladium black, especially at elevated temperatures or with suboptimal ligand-to-metal ratios.[5][7]

    • Solution: Consider lowering the reaction temperature.[5] Screening different phosphine ligands can improve catalyst stability.[3][5] Using pre-catalysts can also ensure a more controlled generation of the active catalytic species.[5] An extra equivalent of ligand relative to palladium can sometimes improve catalyst stability.[11]

  • Fouling by Polymeric Byproducts: Terminal alkynes, under certain conditions, can polymerize. These polymeric materials can coat the catalyst surface, blocking active sites.[12][13] This process is a form of mechanical deactivation known as fouling.[4]

    • Solution: Optimize the reaction conditions, particularly temperature and concentration, to disfavor polymerization pathways. Slower addition of the alkyne to the reaction mixture can sometimes mitigate this issue.

Issue 2: I'm observing significant formation of a homocoupled alkyne byproduct (Glaser coupling). How does this affect my catalyst and how can I prevent it?

Answer: The formation of diynes via Glaser coupling is a common side reaction in copper-catalyzed Sonogashira reactions. This process not only consumes your starting material but can also contribute to catalyst deactivation.

Mechanism of Interference: The copper acetylide intermediate, crucial for the Sonogashira cycle, can undergo oxidative homocoupling in the presence of an oxidant, typically oxygen.[3] The resulting diynes can potentially act as catalyst poisons.

Solutions:

  • Rigorous Degassing: The most effective way to minimize Glaser coupling is to remove oxygen from the reaction system.[1] Ensure all solvents and the reaction headspace are thoroughly degassed with an inert gas.

  • Copper-Free Conditions: If homocoupling remains problematic, switching to a copper-free Sonogashira protocol is a highly effective strategy.[14] In these systems, a suitable base (e.g., a tertiary amine or an inorganic base like cesium carbonate) facilitates the direct reaction of the alkyne with the palladium complex.[14][15][16]

  • Choice of Base: The base plays a critical role.[15] In copper-catalyzed systems, an amine base is typically used.[3] For copper-free systems, screening different bases is often necessary to find the optimal conditions that promote the desired cross-coupling over homocoupling.[14][16]

Issue 3: My reaction is sluggish, and increasing the temperature leads to decomposition. What's happening?

Answer: This scenario suggests thermal deactivation of the catalyst. While higher temperatures can increase reaction rates, they can also accelerate catalyst degradation pathways.

Primary Deactivation Mechanism at Elevated Temperatures:

  • Sintering: At high temperatures, the fine palladium nanoparticles on a heterogeneous catalyst, or the molecular catalyst in a homogeneous system, can agglomerate into larger, less active particles.[4][17] This process, known as sintering, reduces the available catalytic surface area.[4][18][19]

Troubleshooting Steps:

  • Ligand Screening: The thermal stability of the catalyst is highly dependent on the supporting ligand. Bulky, electron-donating ligands often form more stable palladium complexes that are resistant to sintering.[3] Consider screening ligands like cataCXium or Buchwald-type ligands.[5]

  • Solvent Choice: The choice of solvent can influence catalyst stability. Ensure you are using an appropriate, anhydrous, and degassed solvent for your specific catalyst system.[6]

  • Optimize Catalyst Loading: While counterintuitive, sometimes a slightly higher catalyst loading can allow the reaction to proceed at a lower, less destructive temperature. However, this should be balanced against cost and potential for side reactions.

Frequently Asked Questions (FAQs)

Q1: Can the chloro- or methoxy-substituents on my substrate interfere with the catalyst?

A1: While the primary reaction site is the terminal alkyne, the other functional groups can have secondary effects. The methoxy group is generally considered electronically donating and relatively inert. The chloro-substituent is less reactive than bromo- or iodo-substituents in oxidative addition to palladium, so it is unlikely to be the primary site of reaction under typical Sonogashira conditions. However, under harsh conditions or with highly active catalysts, competitive oxidative addition at the C-Cl bond could be a minor deactivating pathway, leading to complex mixtures.

Q2: How can I confirm what is deactivating my catalyst?

A2: Characterizing the deactivated catalyst can provide definitive answers.[4][20] Several analytical techniques can be employed:

  • X-ray Photoelectron Spectroscopy (XPS): Can detect the presence of poisons on the catalyst's surface and changes in the oxidation state of palladium.[4][21]

  • Transmission Electron Microscopy (TEM): Useful for visualizing sintering or agglomeration of palladium nanoparticles in heterogeneous catalysts.[18]

  • Inductively Coupled Plasma (ICP) Analysis: Can quantify the amount of palladium and other metals present, helping to diagnose leaching.[22]

  • BET Surface Area Analysis: Measures the active surface area of a heterogeneous catalyst, which will decrease significantly in cases of sintering or fouling.[4][20]

Q3: Is it possible to regenerate a deactivated catalyst?

A3: In some cases, yes. The feasibility of regeneration depends on the deactivation mechanism.[4]

  • Fouling: If the catalyst is deactivated by the deposition of organic residues (coke or polymers), it can sometimes be regenerated by carefully controlled oxidation (burning off the carbon) or by washing with appropriate solvents.[23]

  • Poisoning: If the poison is reversibly bound, washing or thermal treatment might restore activity. However, strong, irreversible poisoning often requires complete catalyst replacement.[4]

  • Sintering: Sintering is generally an irreversible process, and the catalyst will likely need to be replaced.[17]

Visualization of Deactivation Pathways

The following diagram illustrates the primary mechanisms of catalyst deactivation that can occur during Sonogashira coupling reactions.

G cluster_0 Active Catalytic Cycle cluster_1 Deactivation Pathways Active Pd(0) Catalyst Active Pd(0) Catalyst Poisoning Poisoning (e.g., Impurities, S-compounds) Active Pd(0) Catalyst->Poisoning Binding to Active Sites Sintering Sintering (Thermal Agglomeration) Active Pd(0) Catalyst->Sintering High Temperature Fouling Fouling (Polymer Deposition) Active Pd(0) Catalyst->Fouling Surface Coating Ligand_Deg Ligand Degradation (e.g., Oxidation) Active Pd(0) Catalyst->Ligand_Deg Oxidative/Thermal Stress Inactive_Species Inactive Catalyst Species (e.g., Pd Black, Poisoned Sites) Poisoning->Inactive_Species Sintering->Inactive_Species Fouling->Inactive_Species Ligand_Deg->Inactive_Species

Caption: Key catalyst deactivation pathways from an active Pd(0) species.

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol provides a general starting point for the Sonogashira coupling of 1-Chloro-3-ethynyl-5-methoxybenzene.

Materials:

  • 1-Chloro-3-ethynyl-5-methoxybenzene (1.0 equiv)

  • Aryl halide (1.1 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 1-Chloro-3-ethynyl-5-methoxybenzene, the aryl halide, Pd(PPh₃)₄, and CuI.

  • Add anhydrous, degassed toluene via syringe, followed by triethylamine.

  • Stir the mixture at room temperature or heat to 50-70 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Robust Copper-Free Sonogashira Coupling

This protocol is recommended when alkyne homocoupling is a significant issue.

Materials:

  • 1-Chloro-3-ethynyl-5-methoxybenzene (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (4-8 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane or DMF

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and XPhos to a dry Schlenk flask.

  • Add the anhydrous, degassed solvent and stir for 10-15 minutes to allow for catalyst pre-formation.

  • Add 1-Chloro-3-ethynyl-5-methoxybenzene, the aryl halide, and cesium carbonate.

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Follow the workup and purification steps outlined in Protocol 1.

Data Summary Table

ParameterRecommended Starting ConditionsTroubleshooting Considerations
Catalyst Loading Pd: 1-2 mol%Increase to 5 mol% for sluggish reactions.[6]
Ligand PPh₃Screen bulky, electron-rich ligands (e.g., XPhos, SPhos) for stability.[5][6]
Co-catalyst CuI (2-4 mol%)Omit in copper-free protocols to prevent homocoupling.[14]
Base Amine (e.g., Et₃N, DIPEA)Screen inorganic bases (e.g., K₃PO₄, Cs₂CO₃) for copper-free systems.[6][15]
Solvent Toluene, THF, DMFEnsure solvent is anhydrous and rigorously degassed.[6]
Temperature Room Temperature to 80 °CLower temperature to prevent thermal deactivation; higher for less reactive substrates.[5]

References

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
  • Lecture 10 Catalyst characterization.
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Bromo-benzenesulfonamides. (2025). Benchchem.
  • The Crucial Role of the Base in Sonogashira Coupling: A Compar
  • Technical Support Center: Troubleshooting Low Catalytic Turnover with Phosphine Ligands. (2025). Benchchem.
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Iodo-5-methylbenzoic acid. (2025). Benchchem.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Sonogashira coupling. Wikipedia.
  • Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insight. pubs.acs.org.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Analysis of C
  • Catalyst Characterization Techniques. (2021). Hiden Analytical.
  • Ligand design for cross-couplings: phosphines. (2024). YouTube.
  • Influence of base on the Sonogashira coupling reactiona.
  • Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of. (2023). Preprints.org.
  • Technical Support Center: Preventing Phosphine Ligand Decomposition in C
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. .

  • Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3-iodobenzene. (2025). Benchchem.
  • In situ electron microscopy studies of the sintering of palladium nanoparticles on alumina during catalyst regener
  • Supporting Information for Sonogashira–Hagihara reactions of halogenated glycals Experimental procedures, analytical d
  • Lecture 6 Catalyst characterization.
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). PubMed.
  • Sintering of supported palladium. (2025).
  • Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Rationale Behind the Resistance of Dialkylbiaryl Phosphines toward Oxidation by Molecular Oxygen. Journal of the American Chemical Society.
  • Poisoning and deactivation of palladium c
  • Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3,6-dimethoxyisoquinoline. (2025). Benchchem.
  • Poisoning and deactivation of palladium catalysts.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PMC - NIH.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023).
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2025).
  • Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. (2025).
  • Fabrication of Low-Fouling Surfaces on Alkyne-Functionalized Poly-(p-xylylenes) Using Click Chemistry. (2022). NIH.
  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. (2025).
  • Fabrication of Low-Fouling Surfaces on Alkyne-Functionalized Poly-(p-xylylenes) Using Click Chemistry. MDPI.
  • Cross-coupling reaction. Wikipedia.
  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers.
  • Hydroboration of substituted alkynes using a solid polymeric carboxylic acid c

Sources

Technical Support Center: Navigating the Reactivity of 1-Chloro-3-ethynyl-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for 1-Chloro-3-ethynyl-5-methoxybenzene. This document is designed for researchers, chemists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows. Our goal is to provide you with field-proven insights and robust troubleshooting strategies to overcome the unique reactivity challenges presented by this molecule, ensuring the success and efficiency of your experiments.

The structure of 1-Chloro-3-ethynyl-5-methoxybenzene presents a key synthetic challenge: an aryl chloride that is electronically deactivated towards common cross-coupling reactions. The potent electron-donating effect of the methoxy group increases the electron density on the aromatic ring, strengthening the C-Cl bond and making the crucial oxidative addition step in many catalytic cycles energetically demanding.[1][2] This guide provides direct answers and optimized protocols to address this low reactivity head-on.

Frequently Asked Questions & Troubleshooting

This section is structured to address the most common issues encountered when using 1-Chloro-3-ethynyl-5-methoxybenzene in key synthetic transformations.

Part 1: Suzuki-Miyaura Coupling (Targeting the C-Cl Bond)

Question 1: My Suzuki-Miyaura coupling reaction with 1-chloro-3-ethynyl-5-methoxybenzene and a boronic acid is failing or resulting in very low yields. What is the primary cause?

Answer: The root cause of failure is the low reactivity of the carbon-chlorine bond. The electron-rich nature of the benzene ring, due to the meta-positioned methoxy group, makes oxidative addition of a palladium catalyst into the C-Cl bond the rate-limiting and most challenging step of the catalytic cycle.[3][4] Standard palladium catalysts, such as Pd(PPh₃)₄, are often completely ineffective for this type of substrate.[5]

Success requires a catalyst system specifically designed to activate inert aryl chlorides. This involves the use of highly electron-rich and sterically hindered ligands that promote the formation of a more reactive, low-coordinate palladium(0) species, which is the active catalyst capable of breaking the strong C-Cl bond.[1][6]

Question 2: What specific catalyst system and conditions do you recommend to activate the C-Cl bond for Suzuki coupling?

Answer: To overcome the high activation barrier, we recommend moving beyond traditional catalysts to modern, specialized systems. The choice of both the palladium source (precatalyst) and the ancillary ligand is critical.

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Troubleshooting & Optimization Strategy for Suzuki-Miyaura Coupling:

ParameterStandard Conditions (Often Fail)Recommended Optimization Rationale
Pd Precatalyst Pd(OAc)₂, Pd(PPh₃)₄Pd₂(dba)₃ or specialized precatalysts like XPhos-Pd-G2/G3.G-series precatalysts are air-stable and efficiently generate the active Pd(0) species in solution.[7]
Ligand PPh₃Bulky, electron-rich biaryl phosphines : XPhos, SPhos, RuPhos.These ligands stabilize the Pd center, increase its electron density, and promote both the difficult oxidative addition and the final reductive elimination steps.[1][7][8][9]
Base Na₂CO₃, Et₃NStronger inorganic bases : K₃PO₄, Cs₂CO₃, K₂CO₃.A stronger base is required to facilitate the transmetalation step effectively with the less reactive chloro-substrate complex.
Solvent DMF, THFAnhydrous polar aprotic solvents like 1,4-Dioxane or Toluene , often with a small amount of water (e.g., 10:1 ratio).The solvent system must solubilize the reagents and facilitate the interaction of the inorganic base.
Temperature Room Temp - 80 °CElevated temperatures : 100 - 120 °C.Additional thermal energy is necessary to overcome the high activation energy of the C-Cl bond cleavage.
Part 2: Sonogashira Coupling (Targeting the C-Cl Bond)

Question 3: I am trying to perform a Sonogashira coupling between 1-chloro-3-ethynyl-5-methoxybenzene and a terminal alkyne, but I see no product. Why is this more difficult than with an aryl iodide?

Answer: As with the Suzuki reaction, the inertness of the C-Cl bond is the primary obstacle. The traditional Sonogashira protocol, developed for more reactive aryl iodides and bromides, is generally not robust enough for electron-rich aryl chlorides.[10] Furthermore, a common side reaction, the homocoupling of the terminal alkyne partner (Glaser coupling), can become dominant under forcing conditions, consuming your starting material without forming the desired product.[11]

Question 4: How can I achieve a successful Sonogashira coupling and suppress the unwanted alkyne homocoupling?

Answer: A successful strategy involves both enhancing the reactivity of the palladium catalyst and controlling the conditions that lead to side reactions.

Troubleshooting & Optimization Strategy for Sonogashira Coupling:

ParameterStandard ConditionsRecommended Optimization Rationale
Catalyst System PdCl₂(PPh₃)₂ / CuIPd(OAc)₂ or Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, cataCXium® A).These advanced ligands are essential for activating the C-Cl bond, a requirement not met by simple triphenylphosphine.
Copper Co-catalyst CuI (required)Minimize or eliminate copper. Consider a copper-free protocol.Copper(I) salts are known to promote oxidative alkyne homocoupling, especially in the presence of trace oxygen.[11] Copper-free methods, while sometimes slower, provide cleaner reactions.
Atmosphere Inert Gas (N₂ or Ar)Strictly anaerobic conditions. Degas all solvents thoroughly (e.g., via three freeze-pump-thaw cycles).Oxygen is a key promoter of Glaser homocoupling. Its rigorous exclusion is critical for minimizing this side product.[11]
Base Et₃N, DIPEAUse a stronger base like Cs₂CO₃ or K₃PO₄ in combination with an amine.A stronger base can facilitate the deprotonation of the alkyne and subsequent steps in the catalytic cycle.
Solvent THF, DMFToluene or 1,4-Dioxane .These solvents are suitable for the higher temperatures often required for aryl chloride activation.
Part 3: Click Chemistry (Targeting the Ethynyl Group)

Question 5: My copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with 1-chloro-3-ethynyl-5-methoxybenzene is slow or gives a low yield. Isn't this reaction supposed to be straightforward?

Answer: While CuAAC, or "click chemistry," is known for its high efficiency and reliability, its success still depends on maintaining an active Cu(I) catalytic species.[12][13] If the reaction is sluggish, it is often due to catalyst inhibition or degradation. The C-Cl and methoxy groups on the substrate are spectators in this reaction and should not interfere chemically.

// Nodes start [label="Low Yield or\nNo Reaction", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

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// Click Chemistry Path click_chem [label="Reaction Type:\nClick Chemistry (CuAAC)\n(on Ethynyl group)", fillcolor="#FBBC05", fontcolor="#202124"]; check_cu [label="Is the Cu(I) catalyst active?", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; use_ascorbate [label="ACTION:\nUse fresh Sodium Ascorbate\n(if starting from CuSO₄)", fillcolor="#34A853", fontcolor="#FFFFFF"]; use_ligand [label="ACTION:\nAdd a stabilizing ligand\n(e.g., TBTA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_reagents [label="Are reagents pure\nand solvents degassed?", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; purify_reagents [label="ACTION:\nPurify azide partner\nand degas solvent", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> suzuki_sono; start -> click_chem;

suzuki_sono -> check_catalyst; check_catalyst -> upgrade_ligand [label="No"]; upgrade_ligand -> check_base; check_catalyst -> check_base [label="Yes"]; check_base -> upgrade_base [label="No"]; upgrade_base -> increase_temp; check_base -> increase_temp [label="Yes"];

click_chem -> check_cu; check_cu -> use_ascorbate [label="No"]; check_cu -> check_reagents [label="Yes"]; use_ascorbate -> use_ligand; use_ligand -> check_reagents; check_reagents -> purify_reagents [label="No"]; } .enddot Caption: A logical troubleshooting workflow for reactions involving the title compound.

Troubleshooting Strategy for CuAAC (Click) Reaction:

ParameterPotential IssueRecommended Solution Rationale
Catalyst Source Incomplete reduction of Cu(II) to Cu(I) or oxidation of Cu(I) to inactive Cu(II).If using CuSO₄, ensure an adequate excess of a fresh, high-quality reducing agent like sodium ascorbate is used. Alternatively, use a direct Cu(I) source like CuI.The active catalyst is Cu(I). Sodium ascorbate not only generates it from Cu(II) but also protects it from oxidation.[13]
Catalyst Stability Aggregation or disproportionation of the Cu(I) catalyst.Add a copper-stabilizing ligand, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).Ligands like TBTA prevent the deactivation of the copper catalyst, leading to faster conversions and higher yields, especially in complex media.
Solvent/Solubility Poor solubility of one of the starting materials.The reaction is tolerant of many solvents. A mixture of t-BuOH/H₂O (1:1) is a common starting point. If solubility is an issue, DMSO or DMF can be used.Ensuring all components are in solution is essential for efficient reaction kinetics.
Reagent Purity Degradation of the azide coupling partner.Verify the purity of the azide starting material. Azides can be sensitive and should be stored properly.Impurities can potentially coordinate to the copper catalyst and inhibit the reaction.

Optimized Experimental Protocols

The following protocols are provided as validated starting points for your experiments.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed for the coupling of 1-chloro-3-ethynyl-5-methoxybenzene with a generic arylboronic acid.

  • Reagent Preparation: To an oven-dried Schlenk flask, add 1-chloro-3-ethynyl-5-methoxybenzene (1.0 mmol, 1 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of argon, add the palladium precatalyst XPhos-Pd-G3 (0.02 mmol, 2 mol%) and additional XPhos ligand (0.02 mmol, 2 mol%).

  • Solvent Addition: Add 5 mL of anhydrous, degassed 1,4-dioxane to the flask.

  • Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Protocol 2: Robust CuAAC (Click) Reaction

This protocol describes the reaction of 1-chloro-3-ethynyl-5-methoxybenzene with a generic organic azide.

  • Reagent Preparation: In a vial, dissolve 1-chloro-3-ethynyl-5-methoxybenzene (1.0 mmol, 1 equiv) and the azide partner (1.05 mmol, 1.05 equiv) in a 1:1 mixture of tert-butanol and water (8 mL).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 mmol, 0.3 equiv) in water (1 mL) and a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol, 0.1 equiv) in water (1 mL).

  • Reaction Execution: To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution. The reaction is often exothermic and may change color. Stir vigorously at room temperature for 4-12 hours.

  • Work-up: Upon completion, dilute the reaction with water and extract with ethyl acetate or dichloromethane. If the product precipitates, it can be collected by filtration.

  • Purification: The product can often be purified by simple filtration and washing if it is a solid. Otherwise, standard column chromatography can be used.

References

  • The Crucial Role of Bulky Ligands in the Activation of Aryl Chlorides for Cross-Coupling Reactions - Benchchem.
  • ChemInform Abstract: Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. | Request PDF - ResearchGate.
  • Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium - Sci-Hub.
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor.
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF - ResearchGate.
  • Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines | Organic Letters - ACS Publications.
  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har - Who we serve.
  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. - ResearchGate.
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • What is Click Chemistry? An Introduction - Sigma-Aldrich.
  • Topics (Click Chemistry) | TCI AMERICA.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications.
  • Sonogashira Coupling Reaction with Diminished Homocoupling - NTU scholars.
  • “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - NIH.
  • Arylation of chloroanthraquinones by surprisingly facile Suzuki–Miyaura cross-coupling reactions - ResearchGate.

Sources

Technical Support Center: Troubleshooting Side Reactions of 1-Chloro-3-ethynyl-5-methoxybenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 1-chloro-3-ethynyl-5-methoxybenzene in cross-coupling reactions. This resource is designed to provide in-depth, field-proven insights into potential side reactions and offer robust troubleshooting strategies. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles to empower you to optimize your synthetic routes.

The structure of 1-chloro-3-ethynyl-5-methoxybenzene presents a unique set of challenges and opportunities in palladium-catalyzed cross-coupling. The molecule features two key functional groups for coupling: a terminal alkyne and an aryl chloride. The electron-donating methoxy group influences the reactivity of the aryl chloride, making its activation a critical consideration. This guide will primarily focus on the Sonogashira coupling, given the presence of the terminal alkyne, but will also address potential side reactions relevant to other cross-coupling methodologies like Suzuki and Heck couplings.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield of the Desired Cross-Coupled Product in Sonogashira Coupling

Question: I am performing a Sonogashira coupling with 1-chloro-3-ethynyl-5-methoxybenzene and an aryl halide, but I am observing a low yield of my desired product. What are the likely causes and how can I improve the reaction efficiency?

Answer:

Low yields in the Sonogashira coupling of this substrate can stem from several factors, primarily related to the reactivity of the aryl chloride and the stability of the catalytic system.

Causality:

  • Inefficient Oxidative Addition: The carbon-chlorine bond of an electron-rich aryl chloride, such as in our substrate due to the methoxy group, is notoriously difficult to activate.[1][2] The oxidative addition of the aryl chloride to the Pd(0) center is often the rate-limiting step of the catalytic cycle.[1][3] Standard palladium catalysts like Pd(PPh₃)₄ may not be sufficiently active to promote this step efficiently, especially at lower temperatures.[4]

  • Catalyst Deactivation: The active Pd(0) species can be unstable and prone to decomposition, especially in the presence of oxygen.[5] This leads to the formation of palladium black and a reduction in catalytic activity.

  • Competitive Side Reactions: Other reactions, such as Glaser (homo-coupling) of the alkyne or hydrodehalogenation of the aryl chloride, can consume starting materials and reduce the yield of the desired product.

Troubleshooting Protocol:

  • Catalyst and Ligand Selection:

    • Switch to a More Active Catalyst System: For challenging aryl chlorides, consider using more electron-rich and bulky phosphine ligands. Ligands like XPhos or SPhos, in combination with a palladium precursor like Pd₂(dba)₃, have shown to be effective for the coupling of electron-rich aryl chlorides.[4] N-heterocyclic carbene (NHC) palladium complexes are also excellent alternatives for activating aryl chlorides.[1]

    • Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome slow reaction kinetics.

  • Reaction Conditions:

    • Elevated Temperatures: Aryl chlorides often require higher reaction temperatures to facilitate oxidative addition.[4][6] Consider increasing the temperature to 80-120 °C.

    • Choice of Base: A strong, non-nucleophilic base is crucial. While amines like triethylamine or diisopropylamine are common, stronger bases like Cs₂CO₃ or K₂CO₃ can be more effective for aryl chlorides.[7]

    • Solvent: Aprotic polar solvents like DMF, dioxane, or toluene are generally suitable. Ensure the solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation and side reactions.[6]

  • Exclusion of Oxygen:

    • Rigorous Degassing: Employ robust degassing techniques such as freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.

Issue 2: Formation of a Significant Amount of Dimerized Alkyne (Glaser Coupling)

Question: My reaction is producing a substantial amount of a byproduct that appears to be the homocoupled dimer of 1-chloro-3-ethynyl-5-methoxybenzene. How can I suppress this Glaser coupling side reaction?

Answer:

The formation of alkyne dimers, known as the Glaser coupling, is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used.[5][8]

Causality:

The copper(I) co-catalyst, while accelerating the desired cross-coupling, can also promote the oxidative homo-coupling of terminal alkynes in the presence of oxygen.[5][9] The mechanism involves the formation of a copper acetylide, which then undergoes oxidation and dimerization.

Glaser_Coupling cluster_0 Glaser Homo-Coupling Pathway Alkyne 2 R-C≡C-H Cu_I Cu(I) Cu_Acetylide 2 R-C≡C-Cu Oxidant O₂ Dimer R-C≡C-C≡C-R

Troubleshooting Protocol:

  • Copper-Free Sonogashira Conditions:

    • Eliminate the Copper Co-catalyst: The most direct way to prevent Glaser coupling is to perform the reaction without a copper(I) salt.[4][5][10] This may require a more active palladium catalyst system (as described in Issue 1) and potentially higher temperatures to compensate for the slower reaction rate.

    • Use of Specific Ligands: Certain ligands can facilitate the copper-free pathway. For instance, palladium complexes with bulky, electron-rich phosphine ligands are often effective.[4]

  • Minimizing Oxygen:

    • Strictly Anaerobic Conditions: If a copper co-catalyst is necessary, it is imperative to maintain a scrupulously oxygen-free environment.[5] Use high-purity inert gas and ensure all reagents and solvents are thoroughly degassed.

  • Slow Addition of the Alkyne:

    • If one of the coupling partners is the terminal alkyne, adding it slowly to the reaction mixture can help to keep its concentration low, which can disfavor the bimolecular homo-coupling reaction.[3]

Issue 3: Presence of a Dechlorinated Byproduct

Question: I have identified a byproduct in my reaction mixture that corresponds to 1-ethynyl-3-methoxybenzene, meaning the chloro group has been replaced by a hydrogen. What is causing this hydrodehalogenation, and how can I prevent it?

Answer:

The reduction of the aryl chloride to the corresponding arene is a known side reaction in palladium-catalyzed cross-coupling reactions, termed hydrodehalogenation.[11][12]

Causality:

Hydrodehalogenation can occur through several pathways. One common mechanism involves the formation of a palladium-hydride species (Pd-H). This can arise from the reaction of the palladium catalyst with various components in the reaction mixture, such as the amine base, solvent (e.g., ethanol), or even trace amounts of water.[11][12][13] The Pd-H species can then react with the aryl chloride in a reductive process.

Hydrodehalogenation Pd_0 Pd(0)L₂ OxAdd Oxidative Addition ArCl Ar-Cl ArCl->OxAdd Pd_II_Ar L₂Pd(II)(Ar)(Cl) OxAdd->Pd_II_Ar ArH Ar-H Pd_II_Ar->ArH via Pd-H species H_Source Hydride Source (e.g., Amine, Solvent) Pd_H L₂Pd(II)(H)(Cl) H_Source->Pd_H Pd_H->ArH Reductive_Elimination Reductive Elimination

Troubleshooting Protocol:

  • Choice of Base and Solvent:

    • Avoid Protic Solvents: If hydrodehalogenation is a significant issue, avoid using protic solvents like alcohols, which can act as hydride sources.[11]

    • Select a Suitable Base: While amines are common bases, they can also contribute to the formation of Pd-H species. Consider using an inorganic base like Cs₂CO₃ or K₃PO₄.

  • Ligand Selection:

    • The choice of ligand can influence the propensity for hydrodehalogenation. Experimenting with different phosphine ligands or N-heterocyclic carbenes may help to suppress this side reaction.

  • Reaction Conditions:

    • Lower Temperatures: If the desired reaction can proceed at a lower temperature, this may disfavor the hydrodehalogenation pathway.

    • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as water can be a source of protons for this side reaction.[12]

Quantitative Data Summary

The following table provides a general guideline for reaction conditions based on the type of cross-coupling reaction. These are starting points and may require optimization for your specific substrate.

Reaction TypeCatalyst/Ligand SystemBaseSolventTemperature (°C)Key Considerations
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃N or i-Pr₂NHTHF or Dioxane25-80Prone to Glaser coupling; requires inert atmosphere.
Copper-Free Sonogashira Pd₂(dba)₃ / XPhosCs₂CO₃Toluene or Dioxane80-120Suppresses Glaser coupling; requires more active catalyst.
Suzuki Pd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ or Cs₂CO₃Dioxane/H₂O or Toluene/EtOH80-110Requires a boronic acid/ester coupling partner.
Heck Pd(OAc)₂ / PPh₃Et₃N or K₂CO₃DMF or Acetonitrile80-140Couples with an alkene; regioselectivity can be an issue.

Experimental Protocols

Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of 1-Chloro-3-ethynyl-5-methoxybenzene

This protocol is designed to minimize Glaser homo-coupling.

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), 1-chloro-3-ethynyl-5-methoxybenzene (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the mixture to 100-110 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing). Available at: [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - ACS Publications. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC - NIH. Available at: [Link]

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. Available at: [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. Available at: [Link]

  • New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction | ACS Catalysis - ACS Publications. Available at: [Link]

  • Computational study of the copper-free Sonogashira cross-coupling reaction: shortcuts in the mechanism - Semantic Scholar. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Heck reaction - Wikipedia. Available at: [Link]

  • Copper-free Sonogashira coupling - The chemical reaction database. Available at: [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. Available at: [Link]

  • ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. | Request PDF - ResearchGate. Available at: [Link]

  • Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Heck Reaction - Chemistry LibreTexts. Available at: [Link]

  • Pd/Cu-Catalyzed Cascade Heck-Type Reactions of Alkenyl Halides with Terminal Alkynes toward Substituted Pyrrolidine Analogues | Request PDF - ResearchGate. Available at: [Link]

  • glaser coupling - Organic Chemistry Portal - Literature. Available at: [Link]

  • A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature | Request PDF - ResearchGate. Available at: [Link]

  • Heck Reaction and Predicting The Products (Terminal Addition) - YouTube. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]

  • Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Available at: [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Available at: [Link]

  • Palladium catalyzed Suzuki Miyaura cross coupling of 3-chloroisochromen-1-one: Synthesis of glomellin and reticulol analogues - ResearchGate. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • 1-Chloro-3-ethynyl-2,4-dimethoxybenzene - PubMed. Available at: [Link]

  • Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene - ResearchGate. Available at: [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - zora.uzh.ch. Available at: [Link]

  • 1-Chloro-3-ethynylbenzene | C8H5Cl | CID 123086 - PubChem. Available at: [Link]

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Technical Support Center: Optimizing Sonogashira Couplings with 1-Chloro-3-ethynyl-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Sonogashira coupling reaction with the specific substrate, 1-chloro-3-ethynyl-5-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this crucial carbon-carbon bond formation. Here, we move beyond generic protocols to offer a nuanced understanding of how to manipulate reaction parameters, particularly the base and solvent, to achieve high yields and purity.

I. Understanding the Challenges with 1-Chloro-3-ethynyl-5-methoxybenzene

The Sonogashira coupling of aryl chlorides, such as 1-chloro-3-ethynyl-5-methoxybenzene, presents a greater challenge compared to their bromide or iodide counterparts.[1][2] This is primarily due to the strength of the carbon-chlorine bond, which makes the initial oxidative addition step in the palladium catalytic cycle more difficult.[3] The electron-donating methoxy group on the aromatic ring can further deactivate the substrate towards oxidative addition.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter and provides actionable troubleshooting steps.

Issue 1: Low to No Product Formation

  • Probable Cause 1: Inefficient Oxidative Addition. The palladium catalyst may be struggling to break the C-Cl bond.

    • Solution:

      • Increase Reaction Temperature: Aryl chlorides often require higher temperatures (e.g., 80-120°C) to facilitate oxidative addition.[4][5]

      • Employ Bulky, Electron-Rich Ligands: Ligands like XPhos or SPhos can promote the formation of a highly active monoligated palladium complex, which is more effective at activating aryl chlorides.[1][2][6]

      • Use a More Active Palladium Precatalyst: Consider using a more reactive palladium source like a palladacycle.[4]

  • Probable Cause 2: Inappropriate Base Selection. The base may not be strong enough to deprotonate the terminal alkyne effectively or may be sterically hindered.

    • Solution:

      • Switch to a Stronger Base: For challenging couplings, stronger inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be more effective than amine bases.[2][7]

      • Amine Bases: If using an amine base, consider bulkier secondary amines like diisopropylamine (DIPA) or piperidine, which can also act as a solvent.[8][9]

  • Probable Cause 3: Poor Solvent Choice. The solvent may not adequately dissolve all reaction components or may coordinate too strongly with the catalyst.

    • Solution:

      • Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are often effective for Sonogashira couplings of aryl chlorides due to their ability to dissolve a wide range of reactants and intermediates.[5][7][10]

      • Solvent Mixtures: A mixture of a non-polar solvent like toluene with an amine base (e.g., triethylamine) can also be a good starting point.[9]

Issue 2: Significant Alkyne Homocoupling (Glaser Coupling)

  • Probable Cause: Presence of Oxygen with Copper Co-catalyst. The copper(I) co-catalyst, in the presence of oxygen, readily promotes the oxidative dimerization of the terminal alkyne.[11][12]

    • Solution:

      • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solution.[12]

      • Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to perform the reaction without a copper co-catalyst.[13][14] This often requires a more active palladium catalyst system and potentially higher temperatures.[1]

      • Slow Addition of Alkyne: If using copper, adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling side reaction.[9]

Issue 3: Catalyst Decomposition (Formation of Palladium Black)

  • Probable Cause 1: High Temperatures. Prolonged heating at very high temperatures can lead to the decomposition of the palladium catalyst.

    • Solution:

      • Optimize Temperature: Find the minimum temperature required for efficient reaction to proceed.

      • Use a More Stable Catalyst: Certain ligands can enhance the stability of the palladium catalyst at elevated temperatures.

  • Probable Cause 2: Incompatible Additives. Certain additives or impurities can lead to catalyst poisoning.

    • Solution:

      • Purify Reagents: Ensure all starting materials, solvents, and bases are of high purity.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the Sonogashira coupling of 1-chloro-3-ethynyl-5-methoxybenzene?

There is no single "best" base, as the optimal choice depends on the other reaction parameters. However, for a challenging substrate like an aryl chloride, a strong inorganic base like cesium carbonate (Cs₂CO₃) is often a good starting point, especially in copper-free systems.[7] If an amine base is preferred, a bulky secondary amine like diisopropylamine (DIPA) can be effective and can also serve as a co-solvent.[8]

Q2: Which solvent system is recommended?

For aryl chlorides, polar aprotic solvents like DMF or DMSO are generally recommended due to their high boiling points and ability to dissolve a wide range of substrates.[7][10] A common and effective system for copper-free couplings of aryl chlorides is DMA (N,N-dimethylacetamide) .[2]

Q3: Is a copper co-catalyst necessary?

For aryl chlorides, it is often advantageous to use copper-free conditions to avoid the significant issue of alkyne homocoupling (Glaser coupling).[1][14] While the reaction may require more forcing conditions (higher temperature, more active catalyst), the improved product purity and easier workup are significant benefits.

Q4: What are the key roles of the base in the Sonogashira reaction?

The base plays multiple crucial roles in the catalytic cycle:

  • Deprotonation of the Alkyne: It removes the acidic proton from the terminal alkyne to generate the reactive acetylide species.[15]

  • Neutralization of HX: It neutralizes the hydrogen halide (HCl in this case) that is formed as a byproduct of the reaction.[8][13]

  • Facilitating Copper Acetylide Formation (in copper-catalyzed reactions): The base assists in the formation of the copper acetylide intermediate, which is a key step in the copper-catalyzed cycle.[8]

IV. Experimental Protocols and Data

Optimized Protocol for Copper-Free Sonogashira Coupling

This protocol is a starting point and may require further optimization for your specific setup.

Materials:

  • 1-Chloro-3-ethynyl-5-methoxybenzene

  • Coupling partner (terminal alkyne)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like XPhos, or a pre-formed catalyst like PdCl₂(XPhos)₂)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous, degassed DMA (N,N-dimethylacetamide)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (1-2 mol%), XPhos ligand (if using Pd(OAc)₂; 1.2 equivalents relative to Pd), and cesium carbonate (2 equivalents).

  • Add 1-chloro-3-ethynyl-5-methoxybenzene (1 equivalent) and the terminal alkyne (1.2-1.5 equivalents).

  • Add anhydrous, degassed DMA to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Heat the reaction mixture to 100-120°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary: Comparison of Reaction Conditions

The following table summarizes the expected outcomes based on different base and solvent combinations for the Sonogashira coupling of an aryl chloride.

BaseSolventTypical Temperature (°C)Expected OutcomeKey Considerations
Triethylamine (Et₃N)Toluene80-110Moderate to good yield, potential for incomplete conversion.Et₃N acts as both base and co-solvent.
Diisopropylamine (DIPA)DMF80-100Good to excellent yield.Bulky amine can improve reaction rates.
Cesium Carbonate (Cs₂CO₃)DMA100-120Often the highest yields for aryl chlorides.Strong inorganic base, ideal for copper-free systems.[2][7]
Potassium Carbonate (K₂CO₃)NMP100-130Good yields, may require slightly higher temperatures.A less expensive alternative to Cs₂CO₃.

V. Visualizing the Process

The Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_copper Copper Cycle (if applicable) Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne Ar-Pd(II)-C≡CR(L)₂ Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product Product Ar-C≡CR RedElim->Product CuX CuX Alkyne R-C≡C-H CuX->Alkyne Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide + CuX, Base Base Base Base->Alkyne Cu_Acetylide->Transmetal To Pd Cycle ArylHalide Ar-X ArylHalide->OxAdd Troubleshooting_Workflow Start Low Yield or No Reaction Check_Temp Increase Temperature (80-120°C for Ar-Cl) Start->Check_Temp Homocoupling Significant Homocoupling? Start->Homocoupling Check_Base Evaluate Base (Switch to Cs₂CO₃ or DIPA) Check_Temp->Check_Base No Improvement Check_Solvent Change Solvent (Try DMA or DMF) Check_Base->Check_Solvent No Improvement Check_Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos) Check_Solvent->Check_Ligand No Improvement Success Reaction Successful Check_Ligand->Success Improvement Homocoupling->Start No Copper_Free Switch to Copper-Free Conditions Homocoupling->Copper_Free Yes Degas Ensure Rigorous Degassing Homocoupling->Degas Yes Copper_Free->Start Degas->Start

Caption: A logical workflow for troubleshooting common Sonogashira issues.

VI. References

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. IntechOpen. Available at: [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. Available at: [Link]

  • The Sonogashira Coupling. University of Wisconsin-La Crosse. Available at: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]

  • Efficient Copper-Free PdCl2(PCy3)2-Catalyzed Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes. The Journal of Organic Chemistry. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health. Available at: [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. Available at: [Link]

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. National Institutes of Health. Available at: [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. National Institutes of Health. Available at: [Link]

  • Influence of base on the Sonogashira coupling reactiona. ResearchGate. Available at: [Link]

  • Effects of solvent, base, and temperature on the Sonogashira coupling... ResearchGate. Available at: [Link]

  • Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. ResearchGate. Available at: [Link]

  • Sonogashira Coupling. Royal Society of Chemistry. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. Royal Society of Chemistry. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. Available at: [Link]

  • Sonogashira troubleshooting help needed. Reddit. Available at: [Link]

  • Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal. Royal Society of Chemistry. Available at: [Link]

  • Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Publications. Available at: [Link]

  • Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. Available at: [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Iowa State University. Available at: [Link]

  • What is the best procedure for Sonogashira coupling?. ResearchGate. Available at: [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available at: [Link]

  • Optimization of the conditions for the Sonogashira coupling reaction of ethynylbenzene and compound 17aa. ResearchGate. Available at: [Link]

  • What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification of 1-Chloro-3-ethynyl-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Chloro-3-ethynyl-5-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this valuable chemical intermediate. Drawing upon established principles of organic chemistry and practical laboratory experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of your target compound with high purity.

Introduction to Purification Challenges

1-Chloro-3-ethynyl-5-methoxybenzene is typically synthesized via a Sonogashira coupling reaction between a dihalosubstituted benzene derivative (e.g., 1-chloro-3-iodo-5-methoxybenzene) and a protected or terminal alkyne.[1] While this palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, it is not without its challenges.[2] The purification of the final product can be complicated by the presence of several potential impurities, including unreacted starting materials, homocoupled byproducts (Glaser coupling), dehalogenated species, and residual catalyst.[1] The presence of the chloro and methoxy substituents on the aromatic ring can also influence the reactivity and chromatographic behavior of the molecule.

This guide will provide a structured approach to identifying and resolving these common purification issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 1-Chloro-3-ethynyl-5-methoxybenzene.

Question 1: My crude product shows multiple spots on the TLC plate. How do I identify the impurities?

Answer:

Multiple spots on a Thin-Layer Chromatography (TLC) plate are a common observation after a Sonogashira reaction. A systematic approach is crucial for impurity identification.

  • Co-spotting: The most reliable initial step is to co-spot your crude reaction mixture with the starting materials (the aryl halide and the alkyne source) on the same TLC plate. This will help you definitively identify any unreacted starting materials.

  • Impurity Polarity: The polarity of the common byproducts relative to the desired product can provide clues for their identity. The following table summarizes the expected relative polarities:

CompoundExpected Relative Polarity (on normal phase silica)Rationale
1-Chloro-3-ethynyl-5-methoxybenzene (Product) IntermediateThe presence of the polarizable alkyne and the methoxy group, balanced by the nonpolar benzene ring and chloro group, results in intermediate polarity.
Aryl Halide Starting Material Less PolarTypically less polar than the product due to the absence of the ethynyl group.
Glaser Homocoupling Product Less PolarThe resulting 1,4-disubstituted butadiyne is generally less polar than the monosubstituted alkyne product due to increased symmetry and hydrocarbon character.
Dehalogenated Product Less PolarThe replacement of a halogen with a hydrogen atom reduces the polarity of the molecule.
  • Visualization Techniques: Use different visualization techniques to help differentiate spots. In addition to UV light (254 nm), staining with potassium permanganate (KMnO₄) can be useful, as the alkyne functional group will react and produce a yellow/brown spot.

Question 2: I am observing a significant amount of a less polar byproduct that I suspect is the Glaser homocoupling product. How can I minimize its formation?

Answer:

The formation of a homocoupled diyne, often referred to as the Glaser coupling product, is a frequent side reaction in Sonogashira couplings, particularly when using a copper(I) co-catalyst in the presence of oxygen.[1]

Here are several strategies to mitigate this issue:

  • Inert Atmosphere: The most critical factor is to maintain a strictly inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Oxygen promotes the oxidative homocoupling of the alkyne.[1] Ensure all solvents are thoroughly degassed prior to use.

  • Use a Protected Alkyne: Employing a protected alkyne, such as trimethylsilyl (TMS) acetylene, is a highly effective strategy to prevent homocoupling.[3] The TMS group is then removed in a subsequent step, typically under mild basic or fluoride-mediated conditions.[3]

  • Slow Addition of the Alkyne: If using a terminal alkyne, adding it slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

  • Copper-Free Conditions: While often leading to slower reaction times, copper-free Sonogashira protocols have been developed to eliminate the issue of Glaser coupling. These methods typically require specialized ligands or reaction conditions.

Question 3: My final product is contaminated with a compound that has a similar polarity, making separation by column chromatography difficult. What could it be and how can I improve the separation?

Answer:

A common and challenging impurity to separate is the dehalogenated byproduct (1-ethynyl-3-methoxybenzene). This occurs when the aryl halide undergoes reduction instead of cross-coupling.

Improving Chromatographic Separation:

  • Optimize the Solvent System: A slight modification of your eluent system can significantly improve separation. For aryl acetylenes, a common starting point for column chromatography on silica gel is a mixture of hexanes and ethyl acetate.

    • Recommendation: Start with a low polarity eluent (e.g., 98:2 Hexanes:Ethyl Acetate) and gradually increase the polarity.

    • Troubleshooting: If co-elution occurs, try adding a small percentage of a different solvent, such as dichloromethane, to alter the selectivity of the separation.

  • Use a Different Stationary Phase: If separation on silica gel is unsuccessful, consider using a different stationary phase. Alumina (neutral or basic) can sometimes offer different selectivity for this class of compounds.

Workflow for Optimizing Column Chromatography:

G cluster_0 Column Chromatography Optimization A Initial Separation on Silica Gel (e.g., 95:5 Hexanes:EtOAc) B Analyze Fractions by TLC A->B C Co-elution of Product and Impurity? B->C D Successful Separation C->D No E Modify Eluent System (e.g., add DCM or change gradient) C->E Yes G Pure Product Isolated D->G E->B F Try a Different Stationary Phase (e.g., Alumina) E->F Still Co-eluting F->B

Caption: Workflow for optimizing column chromatography.

Question 4: I am attempting to purify my product by recrystallization, but it either oils out or the yield is very low. What should I do?

Answer:

Recrystallization is a powerful purification technique for solid compounds, but finding the right solvent or solvent system is key. 1-Chloro-3-ethynyl-5-methoxybenzene is a powder at room temperature, making it a good candidate for recrystallization.

Finding a Suitable Recrystallization Solvent:

The ideal recrystallization solvent will dissolve the compound when hot but not when cold.

  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good candidate solvents include:

    • Nonpolar: Hexanes, Heptane, Cyclohexane

    • Moderately Polar: Toluene, Diethyl ether

    • Polar: Isopropanol, Ethanol, Methanol

  • Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Allow the solution to cool slowly. A common combination is a polar solvent with a nonpolar solvent (e.g., Dichloromethane/Hexanes or Ethyl Acetate/Hexanes).

Recrystallization Protocol:

G cluster_0 Recrystallization Protocol A Dissolve Crude Product in Minimum Amount of Hot Solvent B Hot Filtration (if insoluble impurities are present) A->B C Slow Cooling to Room Temperature B->C D Further Cooling in an Ice Bath C->D E Collect Crystals by Vacuum Filtration D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals Under Vacuum F->G

Caption: Step-by-step recrystallization workflow.

Frequently Asked Questions (FAQs)

Q1: What is the recommended work-up procedure for a Sonogashira reaction producing 1-Chloro-3-ethynyl-5-methoxybenzene?

A1: A standard aqueous work-up is typically sufficient. After the reaction is complete, the mixture is usually diluted with an organic solvent (e.g., ethyl acetate or diethyl ether) and washed with an aqueous solution to remove the amine base and any inorganic salts. A wash with a saturated aqueous solution of ammonium chloride is often used to quench the reaction and remove copper salts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

Q2: What are the recommended storage conditions for purified 1-Chloro-3-ethynyl-5-methoxybenzene?

Q3: Can I use 1-Chloro-3-ethynyl-5-methoxybenzene directly after work-up without further purification?

A3: The required purity of your material will depend on the subsequent application. For many synthetic transformations, minor impurities may not interfere. However, for applications in drug development, materials science, or for reactions that are sensitive to catalyst poisons, high purity is essential. It is always good practice to characterize the crude product by NMR or LC-MS to assess its purity before proceeding.

Q4: What is the expected appearance of pure 1-Chloro-3-ethynyl-5-methoxybenzene?

A4: The compound is commercially available as a powder. Pure aryl acetylenes are often colorless or pale yellow solids or oils. A significant yellow or brown coloration in your purified product may indicate the presence of impurities or degradation products.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • Wikipedia. (2023, October 26). Sonogashira coupling. In Wikipedia. [Link]

Sources

Technical Support Center: Sonogashira Coupling of 1-Chloro-3-ethynyl-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Sonogashira cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Sonogashira coupling of less reactive aryl chlorides, specifically focusing on the substrate 1-Chloro-3-ethynyl-5-methoxybenzene. Here, we delve into the critical effects of temperature, offering field-proven insights, troubleshooting protocols, and detailed experimental guides to navigate this challenging transformation.

The Challenge: Coupling an Aryl Chloride

The Sonogashira reaction is a cornerstone of modern organic synthesis for creating C(sp²)-C(sp) bonds.[1][2] While the reaction is robust, its efficiency is highly dependent on the nature of the aryl halide. The reactivity of the halide follows the general trend: I > OTf > Br >> Cl.[3] Your substrate, 1-Chloro-3-ethynyl-5-methoxybenzene, employs an aryl chloride, the least reactive of the common halides. This is due to the high bond dissociation energy of the C-Cl bond, which makes the initial, rate-limiting oxidative addition step to the palladium(0) center energetically demanding.[2][4] Consequently, temperature is not just a variable but the central parameter that dictates the success or failure of the reaction.

Frequently Asked Questions: The Role of Temperature

This section addresses the most common questions regarding the thermal effects on the Sonogashira coupling of 1-Chloro-3-ethynyl-5-methoxybenzene.

Q1: Why is a high temperature typically required for this reaction?

A1: The catalytic cycle of the Sonogashira reaction begins with the oxidative addition of the aryl halide to a palladium(0) complex. For aryl chlorides, this step has a very high activation energy. Elevating the reaction temperature provides the necessary thermal energy to overcome this barrier and initiate the catalytic cycle. While reactions with aryl iodides can often proceed at room temperature, and aryl bromides may require moderate heating, aryl chlorides almost always necessitate higher temperatures (often in the range of 80-150 °C) to achieve a reasonable reaction rate.[4][5][6]

Q2: What is a good starting temperature for optimizing the reaction?

A2: For a standard palladium catalyst system (e.g., Pd(PPh₃)₂Cl₂/CuI) with an amine base like triethylamine or diisopropylamine, a starting temperature of 80-100 °C is recommended.[4][7] Optimization should proceed by incrementally increasing the temperature by 10-15 °C and monitoring the reaction progress by TLC or GC/MS. Solvents with high boiling points such as DMF, dioxane, or toluene are often required to reach these temperatures.[4][5][8]

Q3: What are the negative consequences of using a temperature that is too high?

A3: While heat is necessary, excessive temperatures can be detrimental. The primary risks include:

  • Catalyst Decomposition: At high temperatures, palladium catalysts, particularly those with simple phosphine ligands, can decompose to form inactive palladium black.[3][9] This is often observed as a black precipitate in the reaction flask.

  • Increased Side Reactions: Higher temperatures can accelerate undesirable side pathways. The most common is the copper-catalyzed homocoupling of the terminal alkyne partner (Glaser coupling), which consumes the alkyne and complicates purification.[3][10]

  • Substrate/Product Degradation: The starting material or the desired product may not be stable at elevated temperatures over long reaction times, leading to lower isolated yields.

Q4: Is a room-temperature Sonogashira coupling possible for 1-Chloro-3-ethynyl-5-methoxybenzene?

A4: Achieving this coupling at room temperature is highly challenging and generally not feasible with standard catalyst systems like Pd(PPh₃)₄. It would require a highly specialized and active catalytic system, often involving bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands that are specifically designed to facilitate the oxidative addition of aryl chlorides under milder conditions.[2][11][12] While such systems exist, they are often more expensive and air-sensitive. For most practical applications, thermal activation remains the standard approach.

Troubleshooting Guide: Temperature-Related Issues

Use this guide to diagnose and resolve common problems encountered during the reaction.

Problem Primary Cause (Temperature-Related) Recommended Solution & Explanation
1. Low or No Conversion The reaction temperature is too low to overcome the activation energy of the C-Cl oxidative addition.Solution: Gradually increase the reaction temperature in 10-15 °C increments. Monitor consumption of the starting material after 2-4 hours at each new temperature. If using a lower-boiling solvent like THF, switch to a higher-boiling solvent such as dioxane, toluene, or DMF to safely reach higher temperatures.[4][5]
2. Black Precipitate Forms The temperature is too high for the chosen catalyst/ligand system, causing decomposition into palladium black.[3]Solution: First, try reducing the temperature by 10 °C. If conversion becomes too slow, maintain the temperature but switch to a more robust catalyst system. Catalysts with bulky, electron-rich ligands (e.g., those based on P(t-Bu)₃) or palladacycles are often more thermally stable.[2][6] Also, ensure solvents are rigorously degassed, as oxygen can contribute to catalyst decomposition.[3]
3. Significant Alkyne Homocoupling The temperature is accelerating the undesired copper-mediated Glaser coupling side reaction. This is especially problematic if the reaction is not kept strictly anaerobic.Solution: 1. Lower the reaction temperature. 2. Ensure the reaction setup is meticulously degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen). 3. Switch to a "copper-free" Sonogashira protocol. These protocols may require a different base or higher catalyst loading but eliminate the primary pathway for homocoupling.[3][12]
4. Reaction Stalls The catalyst has a limited lifetime at the required high temperature and deactivates before the reaction reaches completion.Solution: Instead of starting at a very high temperature, try a more moderate temperature (e.g., 90 °C) for a longer duration. Alternatively, if the reaction must be run hot, consider a slow addition of the catalyst over several hours or use a more stable precatalyst designed for high-temperature applications.
Visualization: Troubleshooting Workflow

This diagram outlines a logical workflow for optimizing temperature in your experiment.

G cluster_start Initial Reaction Setup cluster_eval Evaluation cluster_outcomes Troubleshooting Paths cluster_actions Corrective Actions start Run reaction at 80-100 °C for 4h eval Monitor Conversion (TLC/GC) start->eval no_conv < 50% Conversion eval->no_conv Low stalled Reaction Stalled / Slow eval->stalled Partial success > 90% Conversion eval->success High inc_temp Increase Temp by 15 °C no_conv->inc_temp decomp Decomposition (Pd Black) dec_temp Decrease Temp by 10 °C Consider robust ligand decomp->dec_temp stalled->decomp Decomposition? stalled->inc_temp No Decomposition? copper_free Switch to Copper-Free Protocol stalled->copper_free Homocoupling? optimize Proceed to Workup & Optimization success->optimize inc_temp->eval Re-evaluate dec_temp->eval Re-evaluate Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(L)₂-Cl pd0->pd_complex Oxidative Addition (High Ea for Ar-Cl, Temp Dependent) alkyne_complex Ar-Pd(II)(L)₂-C≡CR' pd_complex->alkyne_complex Transmetalation alkyne_complex->pd0 Reductive Elimination (Product Forms) Product Ar-C≡CR' alkyne_complex->Product h_alkyne H-C≡CR' (Alkyne) cu_acetylide Cu-C≡CR' h_alkyne->cu_acetylide Deprotonation (Base, CuI) cu_acetylide->pd_complex To Transmetalation ArCl Ar-Cl ArCl->pd0

Sources

removing palladium catalyst from 1-Chloro-3-ethynyl-5-methoxybenzene reaction

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Palladium Catalyst Removal

Topic: Efficient Removal of Palladium Catalyst from the Sonogashira Coupling Reaction of 1-Chloro-3-ethynyl-5-methoxybenzene

Welcome to the technical support center for post-reaction purification. This guide is specifically designed for researchers, chemists, and process development professionals confronting the critical challenge of removing residual palladium from reaction mixtures, particularly following the synthesis of intermediates like 1-Chloro-3-ethynyl-5-methoxybenzene via Sonogashira coupling.

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[1][2] However, the very efficiency of these catalysts presents a significant downstream challenge: the removal of residual palladium to meet stringent regulatory limits, especially in active pharmaceutical ingredient (API) synthesis.[2] The International Council for Harmonisation (ICH) Q3D guidelines, for instance, classify palladium as a Class 2B element, stipulating a permissible daily exposure limit, which translates to low parts-per-million (ppm) levels in the final drug substance.

This guide provides a logical framework for troubleshooting, selecting, and executing an effective palladium removal strategy, ensuring the integrity of your downstream applications and the purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: Why is simple filtration often insufficient to remove palladium after a Sonogashira reaction? A1: Sonogashira couplings typically employ homogeneous palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), which are soluble in the reaction medium.[3] Simple filtration is only effective for removing heterogeneous (insoluble) catalysts like palladium on carbon (Pd/C) or palladium that has precipitated out of solution as palladium black.[4][5] Dissolved palladium species will pass through standard filters, necessitating more advanced purification techniques.

Q2: What are the primary forms of residual palladium I might be dealing with? A2: Residual palladium can exist in various oxidation states, primarily as soluble Pd(0) and Pd(II) species, or as insoluble colloidal palladium ("palladium black").[6] The effectiveness of a removal strategy depends on its ability to capture these different forms. An effective scavenger, for example, should have the functionality to bind with metals in multiple oxidation states.[6]

Q3: What are the main categories of palladium removal techniques? A3: The most common and effective methods fall into three categories:

  • Adsorption: Using a solid support with high affinity for palladium to capture the metal from the solution. This includes materials like activated carbon and specialized metal scavengers.[7][8]

  • Filtration & Precipitation: Intentionally causing the dissolved palladium to precipitate, followed by filtration. This can sometimes be achieved by changing solvents or using specific reagents. Filtration through agents like Celite is standard for removing already solid palladium.[9]

  • Chromatography & Extraction: Using column chromatography or liquid-liquid extraction to separate the product from the catalyst. While chromatography can be effective, studies have shown that it may not reliably reduce palladium to very low levels, often requiring a subsequent scavenging step.[10][11][12]

Q4: How do I choose the right method for my specific reaction? A4: The choice depends on the state of the palladium, the scale of your reaction, the properties of your product (solubility, stability), and the target purity level. The decision-making flowchart in the "Strategy Selection" section below provides a logical path for choosing the most appropriate method.

Troubleshooting Guide: Common Palladium Removal Issues

Issue Probable Cause(s) Recommended Solution(s)
High palladium levels after filtration through Celite®/paper. The palladium catalyst is homogeneous and dissolved in the filtrate.[5]Employ an adsorption-based method. Treat the filtrate with activated carbon or a dedicated palladium scavenger.
Product loss during activated carbon or scavenger treatment. The product is adsorbing to the solid support along with the palladium.Screen Solvents: Change to a solvent where your product has very high solubility to minimize its adsorption. • Optimize Loading: Reduce the amount of adsorbent to the minimum effective quantity. Perform a loading study to find the sweet spot. • Consider Alternatives: If loss remains high, explore alternative scavengers with different functionalities or switch to a crystallization or extraction-based purification method.[8]
Inconsistent palladium removal from batch to batch. Variable Palladium Species: The ratio of Pd(0) to Pd(II) or the presence of colloidal palladium may differ between runs. • Reaction Inhomogeneity: Inadequate mixing during the scavenging step. • Matrix Effects: Minor changes in reaction impurities are affecting scavenger performance.Use a Broad-Spectrum Scavenger: Select a scavenger known to be effective against multiple palladium species (e.g., sulfur-based scavengers).[6][13] • Standardize Procedure: Ensure consistent stirring rates, temperature, and treatment time for the scavenging step. • Pre-treatment: Consider a mild oxidation or reduction step to convert all palladium into a single, more easily removed form before scavenging.
Scavenger appears ineffective; palladium levels remain high. Incorrect Scavenger Type: The chosen scavenger may have low affinity for the specific palladium complexes in your mixture. • Insufficient Contact Time/Temp: The scavenging reaction may be slow under the current conditions. • Scavenger Deactivation: Other components in the reaction mixture may be binding to the scavenger, blocking sites for palladium.Screen Scavengers: Test a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea).[6] • Optimize Conditions: Increase the scavenging time or temperature (e.g., from 2 hours to 18 hours, or from room temp to 40-60 °C).[14] • Purify First: Perform a basic workup (e.g., aqueous wash) before the scavenging step to remove interfering impurities.

Palladium Removal Strategy Selection

Choosing the correct palladium removal strategy is crucial for an efficient workflow. The following decision-making flowchart is designed to guide you from the completed reaction to a purified product with acceptable palladium levels.

Palladium_Removal_Workflow start Reaction Work-up Complete check_pd_state Is Palladium Heterogeneous? (e.g., Pd/C, Precipitated Black) start->check_pd_state filtration Primary Filtration (e.g., through Celite® pad) check_pd_state->filtration  Yes scavenging_choice Select Adsorption Method check_pd_state->scavenging_choice No (Homogeneous) analysis1 Analyze Filtrate for Pd (e.g., ICP-MS) filtration->analysis1 analysis1->scavenging_choice Pd > 10 ppm   end_pass Product Meets Specification (<10 ppm) analysis1->end_pass  Pd < 10 ppm activated_carbon Activated Carbon Treatment scavenging_choice->activated_carbon Cost-sensitive, moderate contamination scavenger_resin Palladium Scavenger Resin (e.g., Thiol-functionalized Silica) scavenging_choice->scavenger_resin High efficiency needed, low-level contamination final_filtration Secondary Filtration (Remove Adsorbent) activated_carbon->final_filtration scavenger_resin->final_filtration analysis2 Analyze Final Product for Pd final_filtration->analysis2 analysis2->end_pass  Pd < 10 ppm end_fail Re-evaluate Strategy (Consult Troubleshooting Guide) analysis2->end_fail Pd > 10 ppm  

Caption: Decision flowchart for selecting a palladium removal method.

Detailed Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium via Celite® Filtration

This protocol is intended for reactions where palladium is in a solid form (e.g., Pd/C catalyst or precipitated palladium black).

  • Prepare Filter Pad: Place a sintered glass funnel on a filter flask. Add a layer of sand (~0.5 cm) followed by a layer of Celite® (~2-3 cm). Gently compact the Celite® pad.

  • Pre-wet the Pad: Wash the pad with the reaction solvent until the solvent runs clear. This prevents fine particles from passing into the filtrate.

  • Filter Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce viscosity.[4] Carefully pour the mixture onto the Celite® pad. Use vacuum to gently pull the solvent through.

  • Wash: Wash the filter cake thoroughly with fresh solvent to ensure complete recovery of the product.[4]

  • Analysis: Combine the filtrate and washings. Take an aliquot for palladium content analysis (e.g., by ICP-MS) to confirm successful removal.[15]

Protocol 2: Palladium Removal Using Activated Carbon

Activated carbon is a cost-effective adsorbent for removing dissolved palladium species.[7][8]

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Toluene, Ethyl Acetate, THF) at a concentration of approximately 50-100 mg/mL.

  • Add Carbon: Add activated carbon (e.g., Darco® KB-B). A typical starting point is 0.1 to 0.2 weight equivalents relative to the crude product (e.g., 100-200 mg carbon for 1 g of product).[8]

  • Stir: Stir the slurry vigorously at a controlled temperature. Common conditions range from room temperature to 45-60 °C for 2 to 18 hours.[8] The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® (as described in Protocol 1) to remove the activated carbon.

  • Wash: Wash the carbon cake thoroughly with fresh solvent.

  • Concentration & Analysis: Combine the filtrate and washings, concentrate under reduced pressure, and analyze the purified product for residual palladium.

Protocol 3: Palladium Removal Using a Thiol-Functionalized Silica Scavenger

Sulfur-based silica scavengers are highly effective at removing a variety of palladium species to very low levels.[6][13]

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., THF, DCM, Toluene).

  • Add Scavenger: Add the thiol-functionalized silica scavenger. A typical loading is 2-4 weight equivalents relative to the initial mass of the palladium catalyst used in the reaction.

  • Stir: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40 °C) for 1 to 24 hours. Monitor the palladium concentration over time to determine the optimal duration.

  • Filtration: Remove the solid scavenger by filtration through a standard filter paper or a small plug of cotton/glass wool in a pipette.

  • Wash: Wash the scavenger with fresh solvent to recover any adsorbed product.

  • Concentration & Analysis: Combine the filtrate and washings, remove the solvent, and analyze the final product to confirm palladium levels are within the acceptable range (e.g., < 5 ppm).[13]

Workflow for a Scavenging Protocol

The following diagram illustrates the general experimental sequence for a typical palladium scavenging process using a solid-supported adsorbent.

Scavenging_Workflow cluster_prep Preparation cluster_reaction Scavenging cluster_workup Isolation & Analysis dissolve 1. Dissolve Crude Product in Solvent add_scavenger 2. Add Scavenger (e.g., Activated Carbon) dissolve->add_scavenger stir 3. Stir Mixture (Time & Temp Dependent) add_scavenger->stir filter 4. Filter to Remove Scavenger stir->filter concentrate 5. Concentrate Filtrate filter->concentrate analyze 6. Analyze for Residual Pd (ICP-MS) concentrate->analyze

Caption: General experimental workflow for palladium scavenging.

References

  • D. J. C. Constable et al., "Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients," Organic Process Research & Development, ACS Publications. [Link]

  • ResearchGate, "How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?," ResearchGate. [Link]

  • Osaka Gas Chemicals Co., Ltd., "Removal of palladium (Pd) catalysts Activated Carbon Business Division," Osaka Gas Chemicals Co., Ltd.. [Link]

  • Johnson Matthey Technology Review, "oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams," Johnson Matthey Technology Review. [Link]

  • Merck/PITT Collaboration, "Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium," PharmaTech.com. [Link]

  • ResearchGate, "Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF," ResearchGate. [Link]

  • Osaka Gas Chemicals Co., Ltd., "Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division," Osaka Gas Chemicals Co., Ltd.. [Link]

  • C. L. A. P. S. et al., "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry," Organic Process Research & Development, ACS Publications. [Link]

  • S. G. O'Brien et al., "Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques," ACS Medicinal Chemistry Letters. [Link]

  • S. G. O'Brien et al., "Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques," PMC - NIH. [Link]

  • Powder Systems, "Which Filtration Products are Used for Catalyst Recovery?," Powder Systems. [Link]

  • ResearchGate, "How can i remove palladium Pd catalyst easily?," ResearchGate. [Link]

  • Princeton Powder, "Activated carbon supported palladium, Palladium on Carbon (Pd/C) catalyst," Princeton Powder. [Link]

  • Environmental Genome, "Pd on carbon (activated carbon impregnated with Pd)," Environmental Genome. [Link]

  • BHS-Sonthofen Inc., "Inventive Filtration Technologies for Palladium Recovery," BHS-Sonthofen Inc.. [Link]

  • Science Madness, "Removal of leached Palladium from reaction product," Science Madness. [Link]

  • S. G. O'Brien et al., "Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques," ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate, "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions | Request PDF," ResearchGate. [Link]

  • R. A. Smith et al., "A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions," PMC - PubMed Central. [Link]

  • MDPI, "Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments," MDPI. [Link]

  • Wikipedia, "Sonogashira coupling," Wikipedia. [Link]

  • ResearchGate, "Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF," ResearchGate. [Link]

  • Semantic Scholar, "Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams," Semantic Scholar. [Link]

  • ResearchGate, "Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF," ResearchGate. [Link]

  • ResearchGate, "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF," ResearchGate. [Link]

  • MDPI, "Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments," MDPI. [Link]

  • Wiley Online Library, "Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend," PMC - NIH. [Link]

Sources

preventing Glaser coupling with 1-Chloro-3-ethynyl-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for managing the oxidative homocoupling (Glaser coupling) of terminal alkynes, with a specific focus on substrates like 1-Chloro-3-ethynyl-5-methoxybenzene. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to suppress this common side reaction and favor your desired cross-coupling products.

Frequently Asked Questions (FAQs)

Q1: What is Glaser coupling, and why is it a problem in my cross-coupling reaction?

A1: Glaser coupling is the copper-catalyzed oxidative homocoupling of two terminal alkynes (R-C≡C-H) to form a symmetrical 1,3-diyne (R-C≡C-C≡C-R).[1][2] This reaction, first reported by Carl Glaser in 1869, is a foundational method for C-C bond formation but becomes a significant side reaction when the goal is to couple a terminal alkyne with a different partner (heterocoupling).[2][3] The formation of this homodimer consumes your starting alkyne, reduces the yield of the desired product, and complicates purification.

Q2: What is the fundamental mechanism of Glaser coupling?

A2: The reaction proceeds through a generally accepted three-step mechanism:

  • Deprotonation: A base removes the acidic terminal alkyne proton, which then allows for the formation of a copper(I) acetylide intermediate.[1][2]

  • Oxidative Coupling: Two copper acetylide complexes couple, leading to the formation of the 1,3-diyne product. This step involves the oxidation of the copper(I) catalyst.

  • Catalyst Regeneration: An oxidant, typically molecular oxygen from the air, reoxidizes the copper to its active Cu(I) or Cu(II) state, allowing the catalytic cycle to continue.[2][4]

Q3: How do the chloro and methoxy substituents on my substrate, 1-Chloro-3-ethynyl-5-methoxybenzene, affect its tendency to undergo Glaser coupling?

A3: The substituents on the aromatic ring influence the acidity of the terminal alkyne's proton and the electron density of the triple bond.

  • Chloro Group: As a halogen, the chloro group is electron-withdrawing via an inductive effect, which is stronger than its electron-donating resonance effect. This increases the acidity of the ethynyl proton, potentially accelerating the initial deprotonation step and formation of the copper acetylide, thereby promoting Glaser coupling.[5]

  • Methoxy Group: The methoxy group is strongly electron-donating through resonance, which outweighs its inductive withdrawal.[6][7][8] This effect increases electron density in the ring and at the alkyne, which can influence the stability of intermediates. The interplay of these two groups determines the overall electronic character and reactivity profile of the alkyne.[9]

Q4: What are the main variants of the Glaser coupling?

A4: Several modifications have been developed to improve the original Glaser conditions. The most common are:

  • Hay Coupling: This is a significant improvement that uses a catalytic amount of a Cu(I) salt, such as CuCl, complexed with a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA).[3][10] The TMEDA ligand enhances the solubility of the copper catalyst in organic solvents and accelerates the reaction.[1][11]

  • Eglinton Coupling: This variant uses a stoichiometric amount of a Cu(II) salt, like copper(II) acetate, in a solvent such as pyridine.[12] Since Cu(II) acts as both the catalyst and the oxidant, an external oxidant like oxygen is not required.[1][12]

Q5: What is the best alternative reaction to achieve cross-coupling while avoiding Glaser homocoupling?

A5: The Sonogashira cross-coupling reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides.[13] It is catalyzed by palladium, typically with a copper(I) co-catalyst.[14][15] Crucially, copper-free Sonogashira protocols have been developed specifically to eliminate the Glaser homocoupling side product.[13][16] These protocols are often the best choice when homodimerization is a persistent issue.[15][17]

Troubleshooting Guide: Suppressing Alkyne Homocoupling

This section addresses common issues encountered during cross-coupling reactions involving terminal alkynes.

Issue 1: My primary product is the homocoupled 1,3-diyne.

This is the most common problem and indicates that the Glaser coupling pathway is kinetically favored over your desired cross-coupling reaction.

Root Cause Analysis & Solutions:

  • Cause A: High Oxygen Concentration. Glaser coupling is an oxidative process. The presence of excess oxygen (air) accelerates the regeneration of the active copper catalyst, driving homocoupling.

    • Solution 1: Deoxygenate Reaction Media. Before adding your catalyst and reagents, thoroughly sparge your solvent and reaction vessel with an inert gas (Argon or Nitrogen) for 15-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[18]

    • Solution 2: Add a Reducing Agent. For copper-catalyzed reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which can also suffer from Glaser coupling, the addition of a reducing agent like sodium ascorbate can help maintain copper in the Cu(I) state, suppressing oxidation and dimerization.[18][19]

  • Cause B: High Local Concentration of Terminal Alkyne. A high concentration of the alkyne increases the statistical probability of two alkyne molecules finding each other at the catalytic center.

    • Solution: Slow Addition. Instead of adding your terminal alkyne (1-Chloro-3-ethynyl-5-methoxybenzene) all at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the alkyne low, favoring reaction with the cross-coupling partner which is present in stoichiometric amounts.[20]

  • Cause C: Inappropriate Catalyst System. The choice of catalyst and ligands is critical. Standard Glaser conditions are explicitly designed for homocoupling.

    • Solution 1: Switch to a Sonogashira Protocol. This is the most robust solution. A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) with a copper(I) co-catalyst (CuI) and an amine base is standard.[14]

    • Solution 2: Implement a Copper-Free Sonogashira Reaction. To completely eliminate the risk of Glaser coupling, use a copper-free Sonogashira protocol.[13][16] These reactions often require a different base or ligand system to facilitate the catalytic cycle but are highly effective at preventing homodimerization.[15]

Issue 2: My reaction is sluggish and yields are low, even after addressing homocoupling.

Low reactivity can stem from catalyst deactivation or suboptimal reaction conditions.

Root Cause Analysis & Solutions:

  • Cause A: Catalyst Inhibition. Functional groups on your substrate or impurities can coordinate to the copper or palladium center and inhibit catalysis. The methoxy group on your substrate is a potential coordinating group, though typically not a strong inhibitor.

    • Solution: Ligand Selection. In Sonogashira coupling, the choice of phosphine ligand on the palladium catalyst is critical. Bulky, electron-rich phosphine ligands can accelerate the rate-limiting reductive elimination step and may favor the desired cross-coupling over homocoupling.[20]

  • Cause B: Incorrect Base. The base plays a crucial role in deprotonating the alkyne. If the base is too weak, the copper acetylide will not form efficiently. If it is too strong, it can cause side reactions.

    • Solution: Optimize the Base. For Sonogashira reactions, organic amines like triethylamine (TEA) or diisopropylamine (DIPA) are common. For copper-free systems, inorganic bases like K₂CO₃ or Cs₂CO₃ may be used.[21] The optimal base depends on the specific substrates and catalyst system.

Decision Workflow for Troubleshooting

The following diagram outlines a logical workflow for troubleshooting and optimizing your alkyne coupling reaction.

G start Reaction Start: Terminal Alkyne + Cross-Coupling Partner check_product Analyze Crude Product: Major product is homodimer? start->check_product implement_sonogashira Switch to Sonogashira Coupling Protocol check_product->implement_sonogashira YES optimize_conditions Reaction Optimized? (Yield, Purity) check_product->optimize_conditions NO homodimer_yes YES check_sonogashira Homodimer still present? implement_sonogashira->check_sonogashira copper_free Implement Copper-Free Sonogashira Conditions check_sonogashira->copper_free YES check_sonogashira->optimize_conditions NO copper_free->optimize_conditions success Successful Cross-Coupling optimize_conditions->success YES troubleshoot_low_yield Troubleshoot Low Yield: - Optimize Base/Solvent - Screen Ligands - Check Reagent Purity optimize_conditions->troubleshoot_low_yield NO troubleshoot_low_yield->optimize_conditions G cluster_0 Glaser Homocoupling Cycle cluster_1 Sonogashira Cross-Coupling Cycle G1 2 R-C≡CH G2 Cu(I) Acetylide [R-C≡C-Cu] G1->G2 + 2 Cu(I) - 2 H+ G3 Oxidative Dimerization G2->G3 G3->G1 Regenerates Cu(I) via Oxidation G4 R-C≡C-C≡C-R (Homodimer) G3->G4 S1 Pd(0)Ln S2 Oxidative Addition (with R'-X) S1->S2 S3 R'-Pd(II)-X S2->S3 S4 Transmetalation (with Cu-C≡C-R) S3->S4 S5 R'-Pd(II)-C≡C-R S4->S5 S6 Reductive Elimination S5->S6 S6->S1 S7 R'-C≡C-R (Cross-Product) S6->S7

Sources

Validation & Comparative

Reactivity Face-Off: A Comparative Guide to 1-Chloro- vs. 1-Bromo-3-ethynyl-5-methoxybenzene in Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the selection of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. For medicinal and materials chemists, aryl halides bearing versatile functional groups are indispensable building blocks. Among these, structures containing both a halogen and a terminal alkyne, such as the 3-ethynyl-5-methoxybenzene scaffold, offer a powerful platform for generating molecular complexity through sequential cross-coupling reactions.

This guide provides an in-depth, objective comparison of the reactivity of two common variants of this scaffold: 1-Chloro-3-ethynyl-5-methoxybenzene and 1-Bromo-3-ethynyl-5-methoxybenzene . By understanding the fundamental principles that govern their reactivity and examining supporting experimental data, researchers can make more informed decisions, optimizing catalyst systems and reaction conditions to achieve their synthetic goals.

The Decisive Factor: A Tale of Two Halogens

The primary difference in reactivity between the chloro- and bromo- derivatives lies in the inherent properties of the carbon-halogen (C-X) bond. In palladium-catalyzed cross-coupling reactions—the workhorse of modern C-C bond formation—the first and often rate-determining step is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[1]

The generally accepted reactivity trend for aryl halides in this critical step is:

Ar-I > Ar-Br > Ar-Cl > Ar-F

This trend is a direct consequence of the C-X bond dissociation energy. The Carbon-Bromine bond (approx. 285 kJ/mol) is significantly weaker than the Carbon-Chlorine bond (approx. 340 kJ/mol). This lower bond energy means that the C-Br bond is more easily cleaved by the palladium catalyst, allowing the oxidative addition to proceed under milder conditions, often with lower catalyst loadings and shorter reaction times. Consequently, 1-bromo-3-ethynyl-5-methoxybenzene is anticipated to be the more reactive coupling partner.

Comparative Analysis in Palladium-Catalyzed Cross-Coupling

While direct, side-by-side comparative studies for these exact two molecules are not consolidated in a single report, we can synthesize a clear picture of their relative performance by examining typical conditions reported for aryl bromides and chlorides in cornerstone reactions like the Sonogashira and Suzuki-Miyaura couplings.

Sonogashira Coupling

The Sonogashira reaction, which couples a terminal alkyne with an aryl halide, is a powerful tool for constructing arylalkynes and conjugated enynes.[1][2][3] Given that our substrates already contain a terminal alkyne, this reaction would typically be used to functionalize the aryl halide portion.

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Chlorides vs. Aryl Bromides

Parameter1-Chloro-Derivative (Typical Conditions)1-Bromo-Derivative (Typical Conditions)Rationale & Field Insights
Catalyst System Pd(OAc)₂, Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos)Pd(PPh₃)₄, PdCl₂(PPh₃)₂ / CuIThe inertness of the C-Cl bond necessitates more active, specialized catalysts. Bulky phosphine ligands promote the formation of the active monoligated Pd(0) species, which is crucial for cleaving the strong C-Cl bond.[3] The more reactive C-Br bond can often be activated by "classical" and less expensive catalyst systems.[2]
Catalyst Loading Higher (e.g., 2-5 mol%)Lower (e.g., 0.5-2 mol%)A higher concentration of the active catalyst is needed to achieve a reasonable reaction rate with the less reactive aryl chloride.
Temperature Higher (e.g., 80-120 °C)Milder (e.g., Room Temp. to 80 °C)The higher activation energy barrier for the oxidative addition of the C-Cl bond requires more thermal energy to drive the reaction forward.[2]
Reaction Time Longer (e.g., 12-24 hours)Shorter (e.g., 2-12 hours)The faster rate of oxidative addition for the aryl bromide leads to a quicker overall catalytic cycle and faster consumption of starting material.
Base Stronger bases often required (e.g., Cs₂CO₃, K₃PO₄)Milder amine bases (e.g., Et₃N, DIPEA) are often sufficientThe choice of base is critical for both the deprotonation of the alkyne and the overall stability of the catalytic system. Harsher conditions for chlorides may necessitate more robust bases.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most versatile methods for forming biaryl structures by coupling an aryl halide with an organoboron reagent.[4][5] The same reactivity principles apply, with the bromo- derivative generally requiring less forcing conditions. For a substrate like 1-bromo-3,5-dimethoxybenzene, which is structurally similar to our target molecule, Suzuki couplings proceed efficiently.[6] The less reactive nature of aryl chlorides often demands more specialized and potent catalyst systems to achieve comparable yields.[7]

Mechanistic Insights: The Oxidative Addition Step

To visualize why the C-Br bond is more reactive, we can examine the catalytic cycle of a typical cross-coupling reaction, such as the Sonogashira coupling. The oxidative addition step is where the paths for the chloro- and bromo- compounds diverge most significantly.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Rate-Limiting Step) Pd0->OA + Ar-X PdII trans-ArPd(II)(X)L₂ OA->PdII X = Cl or Br TM Transmetalation PdII->TM PdII_alkyne ArPd(II)(C≡CR)L₂ TM->PdII_alkyne CuX Cu(I)X TM->CuX From Pd Cycle RE Reductive Elimination PdII_alkyne->RE RE->Pd0 Product Ar-C≡CR Alkyne H-C≡CR + Base Cu_acetylide Cu(I)-C≡CR Alkyne->Cu_acetylide Cu_acetylide->TM To Pd Cycle caption Figure 1. Simplified Catalytic Cycles for the Sonogashira Reaction.

Caption: Figure 1. Simplified Catalytic Cycles for the Sonogashira Reaction.

The critical "Oxidative Addition" step involves the insertion of the Pd(0) catalyst into the Carbon-Halogen (Ar-X) bond. The higher bond energy of the C-Cl bond compared to the C-Br bond creates a larger energetic barrier for this step, thus slowing down the entire catalytic process and necessitating more forceful conditions (higher temperature, more active catalyst) to proceed efficiently.

Experimental Protocols: A Practical Guide

The following protocol provides a representative, self-validating methodology for a Sonogashira coupling, a reaction where the choice between the chloro- and bromo- substrate would have significant practical implications. This protocol is adapted from established procedures for aryl bromides.[8]

Protocol: Sonogashira Coupling of 1-Bromo-3-ethynyl-5-methoxybenzene with Phenylacetylene

Materials & Equipment:

  • 1-Bromo-3-ethynyl-5-methoxybenzene (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) Iodide [CuI] (4 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, degassed Toluene or THF

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen) line

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)

Workflow Setup 1. Reaction Setup - Add aryl halide, catalysts, base to flask - Evacuate and backfill with Argon Solvent 2. Solvent & Reagent Addition - Add degassed solvent - Add terminal alkyne via syringe Setup->Solvent Reaction 3. Reaction - Stir at specified temp (e.g., 60 °C) - Monitor by TLC/GC-MS Solvent->Reaction Workup 4. Aqueous Workup - Cool, dilute with solvent - Wash with NH₄Cl (aq) and brine Reaction->Workup Purify 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography Workup->Purify Product Final Product Purify->Product caption Figure 2. General Experimental Workflow for Sonogashira Coupling.

Caption: Figure 2. General Experimental Workflow for Sonogashira Coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under a positive flow of argon, add 1-Bromo-3-ethynyl-5-methoxybenzene (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Solvent and Base Addition: Add anhydrous, degassed toluene (10 mL) followed by triethylamine (3.0 mmol).

  • Alkyne Addition: Add phenylacetylene (1.2 mmol) dropwise via syringe.

  • Reaction Execution: Stir the mixture at 60 °C. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting aryl bromide is consumed (typically 4-8 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues. Transfer the filtrate to a separatory funnel, wash with saturated aqueous ammonium chloride solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Note on Adapting for the Chloro-Derivative: To successfully couple the less reactive 1-chloro-3-ethynyl-5-methoxybenzene, a researcher would typically need to modify this protocol significantly. Changes would likely include:

  • Replacing PdCl₂(PPh₃)₂/CuI with a more active catalyst system, such as Pd(OAc)₂ with a ligand like XPhos.

  • Increasing the reaction temperature to >100 °C.

  • Extending the reaction time, potentially up to 24 hours.

  • Using a stronger base like potassium carbonate or cesium carbonate.

Conclusion and Practical Recommendations

The choice between 1-chloro- and 1-bromo-3-ethynyl-5-methoxybenzene is a classic case of balancing reactivity against cost and availability.

  • 1-Bromo-3-ethynyl-5-methoxybenzene is the demonstrably more reactive substrate. It allows for the use of milder reaction conditions, standard palladium catalysts, lower temperatures, and shorter reaction times. This translates to higher efficiency, potentially cleaner reaction profiles, and easier purification. It is the preferred choice for complex syntheses where preserving sensitive functional groups is paramount and reaction efficiency is prioritized.

  • 1-Chloro-3-ethynyl-5-methoxybenzene , while significantly less reactive, is often more cost-effective and readily available in bulk. Its use is feasible but requires more specialized, and often more expensive, catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands) and more forcing conditions. This may lead to lower yields and the potential for more side products, complicating purification. It is a viable option for large-scale syntheses where the cost of the starting material is a primary driver and the reaction conditions have been robustly optimized.

For drug development professionals and researchers working on novel molecular entities, the enhanced reactivity and reliability of the bromo-derivative will, in most cases, justify its use to ensure the timely and efficient synthesis of target compounds.

References

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling Reactions Using 4-Bromo-3-ethynylphenol. BenchChem.
  • BenchChem. (2025).
  • Flow Chemistry: Sonogashira Coupling. (n.d.).
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Available at: [Link]

  • BenchChem. (2025). Understanding Cross-Coupling Reactions with 1-Bromo-3,5-dimethoxybenzene. BenchChem.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]

  • BenchChem. (2025). Reactivity Face-Off: 1-Bromo-3-butoxy-5-nitrobenzene vs. 1-Bromo-3-methoxy-5-nitrobenzene. BenchChem.
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A Senior Application Scientist's Guide to Palladium Catalysts for 1-Chloro-3-ethynyl-5-methoxybenzene Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic construction of complex molecular architectures is paramount. The substituted benzene ring, a ubiquitous scaffold in pharmaceuticals and functional materials, often requires precise and efficient C-C and C-N bond formation. 1-Chloro-3-ethynyl-5-methoxybenzene stands as a valuable and versatile building block, offering multiple reaction sites for diversification. However, the inherent inertness of the aryl chloride bond presents a significant challenge for traditional cross-coupling methodologies. This guide provides an in-depth comparison of palladium catalyst systems for the effective coupling of this key intermediate, with a focus on Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions. We will delve into the causality behind experimental choices, supported by mechanistic insights and comparative data to inform your catalyst selection and reaction optimization.

The Challenge: Activating the Aryl Chloride Bond

The C-Cl bond is the strongest of the carbon-halogen bonds, making its oxidative addition to a low-valent palladium center—the rate-limiting step in many cross-coupling reactions—energetically demanding.[1] Consequently, the choice of the palladium catalyst, and particularly the ancillary ligands, is critical to overcoming this activation barrier and achieving high catalytic efficiency.

Sonogashira Coupling: Forging the Aryl-Alkyne Bond

The Sonogashira reaction, the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of synthetic organic chemistry.[2] For a substrate like 1-Chloro-3-ethynyl-5-methoxybenzene, this reaction allows for the extension of the aromatic core through the ethynyl group.

Traditional vs. Advanced Catalyst Systems

The classical Sonogashira catalysts, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) , are often the first choice due to their commercial availability and broad utility.[3][4] However, for challenging substrates like aryl chlorides, their performance can be suboptimal.

More advanced catalytic systems, often employing bulky, electron-rich phosphine ligands, have been developed to tackle the inertness of aryl chlorides. These ligands facilitate the crucial oxidative addition step and stabilize the catalytically active Pd(0) species.[5] Notable examples include Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) and other specialized ligands like cataCXium® PIntb.[6][7] Palladacycles, such as those developed by Herrmann, also show significant promise for the coupling of deactivated aryl chlorides.[8]

Comparative Performance of Palladium Catalysts for Sonogashira Coupling
Catalyst SystemLigand TypeTypical ConditionsYieldNoteworthy Features
PdCl₂(PPh₃)₂ / CuI Monodentate PhosphineAmine base, Solvent (e.g., THF, DMF), RT to 70 °CModerate to GoodStandard, cost-effective, but may require higher temperatures and longer reaction times for aryl chlorides.[3][9]
Pd(PPh₃)₄ / CuI Monodentate PhosphineAmine base, Solvent (e.g., THF, DMF), RT to 70 °CModerate to GoodSimilar to PdCl₂(PPh₃)₂, requires in-situ reduction to Pd(0).[1]
Pd₂(dba)₃ / XPhos / CuI Bulky BiarylphosphineCs₂CO₃, Dioxane or DMF, 100-120 °CHighExcellent for challenging aryl chlorides, including electron-rich and sterically hindered substrates.[1][7]
Na₂PdCl₄ / cataCXium® PIntb IndolylphosphineTMEDA, 80 °CHighHigh turnover numbers and broad functional group tolerance.[6]
Herrmann's Catalyst (Palladacycle) PhosphineAmine base, Solvent (e.g., DMF), 100-120 °CGood to ExcellentThermally stable and effective for deactivated aryl chlorides.[8]

This table summarizes typical performance based on literature for similar electron-rich aryl chlorides. Actual yields may vary depending on the specific alkyne coupling partner and reaction conditions.

Mechanistic Insight: The Role of the Ligand

The superior performance of catalysts with bulky, electron-rich ligands can be attributed to their ability to promote the formation of a coordinatively unsaturated, electron-rich Pd(0) species. This "L-Pd(0)" complex is more nucleophilic and readily undergoes oxidative addition with the electron-deficient carbon of the C-Cl bond.

Sonogashira_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X 1-Chloro-3-ethynyl- 5-methoxybenzene Ar-X->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-Cl(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-C≡C-H Terminal Alkyne Cu-Catalyst CuI / Base R-C≡C-H->Cu-Catalyst Cu-C≡C-R Copper Acetylide Cu-Catalyst->Cu-C≡C-R Cu-C≡C-R->Transmetalation Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-C≡C-R(L2) Transmetalation->Ar-Pd(II)-C≡C-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡C-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡C-R Coupled Product Reductive_Elimination->Ar-C≡C-R

Caption: Generalized catalytic cycle for the Sonogashira coupling reaction.

Experimental Protocol: Copper-Free Sonogashira Coupling of 1-Chloro-3-ethynyl-5-methoxybenzene

This protocol utilizes a modern catalyst system to circumvent the use of a copper co-catalyst, which can sometimes lead to the formation of alkyne homocoupling byproducts.[10]

Materials:

  • 1-Chloro-3-ethynyl-5-methoxybenzene (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • XPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous and degassed 1,4-dioxane or DMF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ and XPhos.

  • Add the anhydrous, degassed solvent and stir for 10 minutes at room temperature to allow for catalyst pre-formation.

  • Add 1-Chloro-3-ethynyl-5-methoxybenzene, cesium carbonate, and the terminal alkyne.

  • Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start: Dry Schlenk flask under inert atmosphere add_catalyst Add Pd₂(dba)₃ and XPhos start->add_catalyst add_solvent Add degassed solvent, stir 10 min add_catalyst->add_solvent add_reagents Add aryl chloride, base, and alkyne add_solvent->add_reagents heat Heat to 100-120 °C add_reagents->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to room temperature monitor->cool dilute_wash Dilute, wash with water and brine cool->dilute_wash dry_concentrate Dry, filter, and concentrate dilute_wash->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End: Isolated Product purify->end

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron reagent and an organic halide. This reaction is instrumental in synthesizing biaryl structures, which are prevalent in many pharmaceutical agents.

Catalyst Selection for Aryl Chloride Suzuki Coupling

Similar to the Sonogashira reaction, the Suzuki-Miyaura coupling of aryl chlorides requires highly active palladium catalysts. The use of bulky, electron-rich biarylphosphine ligands, such as SPhos and XPhos, in conjunction with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, has proven to be extremely effective.[11]

Comparative Performance of Palladium Catalysts for Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventTemperature (°C)Yield
Pd(PPh₃)₄ PPh₃Na₂CO₃Toluene/H₂O100Low to Moderate
Pd(OAc)₂ / SPhos SPhosK₃PO₄1,4-Dioxane100High
Pd₂(dba)₃ / XPhos XPhosCs₂CO₃Toluene110High

This table summarizes typical performance based on literature for similar electron-rich aryl chlorides. Actual yields may vary depending on the specific boronic acid and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Chloro-3-ethynyl-5-methoxybenzene

Materials:

  • 1-Chloro-3-ethynyl-5-methoxybenzene (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-dioxane and water (4:1 mixture)

Procedure:

  • To a Schlenk tube, add 1-Chloro-3-ethynyl-5-methoxybenzene, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed dioxane/water solvent mixture.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and proceed with a standard aqueous workup and purification by column chromatography.

Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[12] This reaction allows for the introduction of a wide range of primary and secondary amines to the aromatic core of 1-Chloro-3-ethynyl-5-methoxybenzene.

Catalyst Systems for C-N Bond Formation with Aryl Chlorides

The successful amination of aryl chlorides heavily relies on the use of specialized ligand systems. The Buchwald group has developed a portfolio of bulky, electron-rich phosphine ligands that are highly effective for this transformation.[12][13] A common and highly effective catalyst system involves the use of Pd₂(dba)₃ or Pd(OAc)₂ with a ligand such as XPhos.[13]

Experimental Protocol: Buchwald-Hartwig Amination of 1-Chloro-3-ethynyl-5-methoxybenzene

Materials:

  • 1-Chloro-3-ethynyl-5-methoxybenzene (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous and degassed toluene

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Add the degassed toluene, followed by 1-Chloro-3-ethynyl-5-methoxybenzene and the amine.

  • Seal the tube and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction's progress.

  • Upon completion, cool the mixture and quench with water.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the desired arylamine by column chromatography.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Cl 1-Chloro-3-ethynyl- 5-methoxybenzene Ar-Cl->Oxidative_Addition Ar-Pd(II)-Cl(L) Ar-Pd(II)-Cl(L) Oxidative_Addition->Ar-Pd(II)-Cl(L) Amide_Formation Amide Formation Ar-Pd(II)-Cl(L)->Amide_Formation Amine R₂NH Amine->Amide_Formation Base Base (e.g., NaOt-Bu) Base->Amide_Formation Ar-Pd(II)-NR₂(L) Ar-Pd(II)-NR₂(L) Amide_Formation->Ar-Pd(II)-NR₂(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR₂(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR₂ Arylamine Product Reductive_Elimination->Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion and Future Outlook

The effective functionalization of 1-Chloro-3-ethynyl-5-methoxybenzene via palladium-catalyzed cross-coupling reactions is highly dependent on the judicious selection of the catalyst system. While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ can be effective in some cases, the use of bulky, electron-rich phosphine ligands such as XPhos and SPhos has become the gold standard for activating the challenging C-Cl bond, leading to higher yields and broader substrate scope. The development of palladacycles and other advanced catalyst systems continues to push the boundaries of what is possible in cross-coupling chemistry. For researchers working with this valuable building block, a thorough understanding of the interplay between the substrate, catalyst, ligand, and reaction conditions is essential for achieving synthetic success.

References

  • Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]

  • So, C. M., & Kwong, F. Y. (2008). Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. ChemSusChem, 1(1-2), 91–96. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2022). ACS Catalysis, 12(15), 9476–9486. [Link]

  • Plenio, H., & Fleck, T. J. (2010). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 75(21), 7350–7362. [Link]

  • Sotor, P., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry, 20(12), 2465-2473. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Tóth, G., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2888-2897. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? [Link]

  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]

  • ResearchGate. (2004). A New Efficient Palladium Catalyst for the Amination of Aryl Chlorides. [Link]

  • MH Chem. (2022). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. [Link]

  • Jabeen, F., et al. (2019). Synthesis of Triazole Click Ligands for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. Russian Journal of General Chemistry, 89(10), 2115–2122. [Link]

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A Comparative Guide to Purity Analysis of 1-Chloro-3-ethynyl-5-methoxybenzene by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to the integrity and reproducibility of their work. 1-Chloro-3-ethynyl-5-methoxybenzene, a substituted aromatic compound, serves as a critical building block in the synthesis of various pharmaceutical and materials science targets. Ensuring its purity is a crucial step in any synthetic workflow. This guide provides an in-depth analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of 1-Chloro-3-ethynyl-5-methoxybenzene, alongside a comparison with alternative analytical techniques, supported by experimental data and protocols.

The Critical Role of Purity in Synthesis and Development

The presence of impurities in a starting material like 1-Chloro-3-ethynyl-5-methoxybenzene can have cascading effects on a multi-step synthesis. Residual starting materials, by-products from the synthesis, or degradation products can lead to the formation of unwanted side products, reduce reaction yields, and complicate the purification of downstream intermediates and the final active pharmaceutical ingredient (API). According to the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q3A guidelines, impurities in new drug substances must be identified and controlled to ensure the safety and efficacy of the final product.[1][2][3][4][5] Therefore, a robust and reliable analytical method for purity assessment is not just a quality control measure but a fundamental component of a successful research and development program.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination

HPLC is a cornerstone technique for the purity analysis of non-volatile and semi-volatile organic compounds.[6] Its versatility, high resolution, and quantitative accuracy make it the method of choice for many pharmaceutical and chemical analyses. For a substituted benzene derivative like 1-Chloro-3-ethynyl-5-methoxybenzene, a reversed-phase HPLC (RP-HPLC) method is particularly well-suited.

The Rationale Behind the Method

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.[7][8][9] The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More nonpolar compounds will have a stronger interaction with the stationary phase and thus elute later, while more polar compounds will elute earlier.

For 1-Chloro-3-ethynyl-5-methoxybenzene, a C18 column provides a suitable nonpolar stationary phase for its separation from potential impurities. The choice of a buffered mobile phase can help to ensure consistent peak shapes and retention times, especially if any acidic or basic impurities are present. UV detection is ideal for aromatic compounds due to their strong chromophores.

Experimental Workflow: HPLC Purity Analysis

Caption: Workflow for the purity analysis of 1-Chloro-3-ethynyl-5-methoxybenzene by HPLC.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a robust method, other techniques can also be employed for purity analysis, each with its own set of advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as the volatility of the impurities and the desired speed of analysis.

FeatureHPLC-UVUPLC-UVGC-FID
Principle Separation based on polarity in a liquid mobile phase.Separation based on polarity using smaller particles and higher pressure.Separation based on volatility in a gaseous mobile phase.
Applicability Non-volatile and semi-volatile compounds.Non-volatile and semi-volatile compounds.Volatile and semi-volatile compounds.
Analysis Speed ModerateFast[10][11][12]Fast
Resolution Good to ExcellentExcellent[10][11]Excellent
Sensitivity GoodExcellent[10][12]Excellent
Solvent Consumption HighLow[10]Very Low
Instrumentation Cost ModerateHighModerate
Sample Throughput ModerateHigh[11]High
Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement in liquid chromatography that utilizes columns with sub-2 µm particles and operates at much higher pressures than conventional HPLC.[10][11][13] This results in faster analysis times, improved resolution, and enhanced sensitivity.[10][11][12] For high-throughput laboratories, UPLC can offer a considerable advantage in terms of efficiency.[14]

Gas Chromatography (GC)

GC is an excellent technique for the analysis of volatile compounds.[15][16] Given that 1-Chloro-3-ethynyl-5-methoxybenzene and many of its potential impurities are likely to be volatile, GC with a Flame Ionization Detector (FID) is a viable alternative. GC-FID is known for its high sensitivity and quantitative accuracy for a wide range of organic compounds.[17]

Potential Impurities in 1-Chloro-3-ethynyl-5-methoxybenzene

A thorough understanding of the synthetic route is crucial for predicting potential impurities. 1-Chloro-3-ethynyl-5-methoxybenzene is commonly synthesized via a Sonogashira coupling reaction between a di-substituted aryl halide (e.g., 1-chloro-3-iodo-5-methoxybenzene) and a protected acetylene, followed by deprotection.

Caption: Simplified Sonogashira coupling for the synthesis of 1-Chloro-3-ethynyl-5-methoxybenzene and potential impurities.

Based on this, potential impurities could include:

  • Unreacted Starting Materials: 1-chloro-3-iodo-5-methoxybenzene.

  • Homocoupled Alkyne: 1,4-bis(trimethylsilyl)buta-1,3-diyne.

  • Catalyst Residues: Palladium and copper complexes.

  • Solvents: Reaction and work-up solvents.

The proposed HPLC method should be capable of separating the target compound from these potential impurities.

Detailed Experimental Protocol: HPLC Purity Analysis

This protocol is a starting point and should be optimized and validated for specific laboratory conditions and purity requirements, in accordance with guidelines such as USP General Chapter <621>.[6]

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • 1-Chloro-3-ethynyl-5-methoxybenzene sample

2. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 60% B

    • 18-25 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of 1-Chloro-3-ethynyl-5-methoxybenzene.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the same solvent mixture.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the percentage purity of 1-Chloro-3-ethynyl-5-methoxybenzene using the area percent method:

    % Purity = (Area of the main peak / Total area of all peaks) x 100

5. System Suitability:

  • Before sample analysis, perform system suitability tests as outlined in USP <621> to ensure the chromatographic system is performing adequately. This typically includes injections of a standard solution to check for parameters like retention time repeatability, peak tailing, and column efficiency.

Conclusion: A Framework for Confident Purity Assessment

This guide provides a comprehensive framework for the purity analysis of 1-Chloro-3-ethynyl-5-methoxybenzene using HPLC. The detailed protocol, grounded in established chromatographic principles and regulatory guidelines, offers a robust starting point for method development and validation. The comparative analysis with UPLC and GC highlights the strengths and weaknesses of each technique, enabling researchers to make informed decisions based on their specific analytical needs. By implementing a well-characterized and validated purity method, scientists and drug development professionals can ensure the quality of their intermediates, leading to more reliable and reproducible downstream results.

References

  • <621> Chromatography . U.S. Pharmacopeia. [Link]

  • Understanding the Latest Revisions to USP <621> . Agilent. [Link]

  • USP <621> Chromatography . DSDP Analytics. [Link]

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  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines . International Journal of Pharmaceutical Investigation. [Link]

  • UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst . MDPI. [Link]

  • Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development . LCGC International. [Link]

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  • UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs . Waters. [Link]

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  • A Reversed-phase HPLC Study of the Complexation of Benzene Derivatives Guest Molecules with 5,17-bis( N -Tolyliminomethyl)-25,27-dipropoxycalixarene in Acetonitrile–Water Solution . ResearchGate. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2) . [Link]

  • RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE . Revue Roumaine de Chimie. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1-Chloro-3-ethynyl-5-methoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Abstract

The 1-chloro-3-ethynyl-5-methoxybenzene scaffold is a cornerstone in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the electron-withdrawing chloro and ethynyl groups with the electron-donating methoxy group, make a thorough understanding of its spectroscopic properties paramount. This guide provides a comparative analysis of the spectroscopic characteristics of the parent molecule and its derivatives, offering researchers, scientists, and drug development professionals a practical framework for their characterization. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and an exploration of the underlying scientific principles.

Introduction: The Chemical Significance of Substituted Phenylacetylenes

Phenylacetylene derivatives, such as 1-chloro-3-ethynyl-5-methoxybenzene, are valuable building blocks in organic synthesis. The terminal alkyne provides a reactive handle for a variety of coupling reactions, most notably the Sonogashira coupling, allowing for the construction of complex molecular architectures. The substitution pattern on the benzene ring profoundly influences the reactivity of the alkyne and the overall properties of the resulting molecule.

The interplay of the substituents' electronic effects is a key determinant of the molecule's spectroscopic signature. The chloro group acts as an inductively withdrawing but resonance-donating (due to lone pairs) substituent. The methoxy group is a strong resonance-donating group. The ethynyl group is weakly electron-withdrawing. This complex electronic environment creates distinct and predictable patterns in NMR, IR, and mass spectra, which can be used to unequivocally identify and characterize these molecules and their downstream products.

Core Spectroscopic Techniques: A Comparative Overview

The unambiguous characterization of 1-chloro-3-ethynyl-5-methoxybenzene derivatives relies on a synergistic application of several spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for elucidating the precise connectivity of atoms in a molecule. Chemical shifts (δ) are highly sensitive to the local electronic environment of each nucleus. For instance, the electron-donating methoxy group will shield adjacent protons and carbons, causing their signals to appear at a lower chemical shift (upfield). Conversely, the electron-withdrawing chloro and ethynyl groups will deshield nearby nuclei, shifting their signals downfield.

  • Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds. The presence of characteristic functional groups, such as the C≡C triple bond of the ethynyl group and the C-O bond of the methoxy group, gives rise to distinct absorption bands in the IR spectrum. The position and intensity of these bands can provide valuable information about the molecule's structure.

  • Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can offer clues about the molecular formula. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the unambiguous determination of the elemental composition.

Comparative Spectroscopic Analysis

To illustrate the influence of substitution on the spectroscopic properties, let's compare the parent compound, 1-chloro-3-ethynyl-5-methoxybenzene, with a hypothetical derivative, 1-chloro-3-ethynyl-2,4-dimethoxybenzene.

¹H and ¹³C NMR Spectroscopy

The addition of a second methoxy group in 1-chloro-3-ethynyl-2,4-dimethoxybenzene introduces significant changes to the NMR spectra. The increased electron density on the aromatic ring will generally lead to an upfield shift (lower ppm values) for the aromatic protons and carbons compared to the parent compound.

Table 1: Comparison of Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

CompoundAromatic Protons (δ, ppm)Methoxy Protons (δ, ppm)Ethynyl Proton (δ, ppm)Aromatic Carbons (δ, ppm)Methoxy Carbon (δ, ppm)Ethynyl Carbons (δ, ppm)
1-Chloro-3-ethynyl-5-methoxybenzene6.8 - 7.3~3.8~3.0110 - 160~5575 - 85
1-Chloro-3-ethynyl-2,4-dimethoxybenzene6.5 - 7.0~3.9 (two signals)~3.1100 - 158~56 (two signals)77 - 87

Note: These are predicted values. Actual values may vary depending on the solvent and other experimental conditions.

The conformational arrangement of the methoxy groups can also influence the ¹³C NMR chemical shifts.[1][2] In 1-chloro-3-ethynyl-2,4-dimethoxybenzene, one methoxy group is nearly coplanar with the benzene ring, while the other is almost orthogonal.[3] This difference in orientation can lead to distinct chemical shifts for the two methoxy carbons.[3] Unusual ¹³C NMR chemical shifts for out-of-plane methoxy groups (around 62 ppm compared to the typical ~56 ppm) have been reported in other aromatic compounds.[2]

Infrared (IR) Spectroscopy

The IR spectra of these compounds are characterized by several key absorption bands.

Table 2: Characteristic IR Absorption Frequencies (cm⁻¹)

Functional GroupCharacteristic Absorption Range (cm⁻¹)Expected Observations for 1-Chloro-3-ethynyl-5-methoxybenzene Derivatives
≡C-H (alkyne)3300 - 3250 (strong, sharp)A prominent peak in this region confirms the presence of the terminal alkyne.
C≡C (alkyne)2260 - 2100 (variable, sharp)A sharp band, often of medium intensity.
C-O (ether)1250 - 1000 (strong)A strong absorption band associated with the methoxy group.
C-Cl (chloroalkane)800 - 600 (strong)A strong band in the fingerprint region.
C-H (aromatic)3100 - 3000 (variable)Multiple weak to medium bands.
C=C (aromatic)1600 - 1450 (variable)Several bands of varying intensity.

The exact positions of these bands can be subtly influenced by the substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

The mass spectrum of 1-chloro-3-ethynyl-5-methoxybenzene would show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (166.02 g/mol ).[4] A characteristic feature of chlorine-containing compounds is the presence of an M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

For 1-chloro-3-ethynyl-2,4-dimethoxybenzene, the molecular ion peak would be observed at an m/z of 196.6 g/mol .[3] The fragmentation patterns in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for these types of molecules include the loss of a methyl group from the methoxy substituent and cleavage of the ethynyl group.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of 1-chloro-3-ethynyl-5-methoxybenzene derivatives. Researchers should always consult the primary literature for specific reaction conditions and safety precautions.

Synthesis of a 1-Chloro-3-methoxy-5-substituted Benzene

A common synthetic route involves the nucleophilic aromatic substitution of a di-substituted benzene. For example, 1-chloro-3-methoxy-5-methylbenzene can be synthesized from 1,3-dichloro-5-methylbenzene.[5]

Protocol:

  • Dissolve 1,3-dichloro-5-methylbenzene in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Add sodium methoxide to the solution.

  • Heat the reaction mixture with stirring for several hours.

  • After the reaction is complete, pour the mixture into an ice-water solution.

  • Extract the product with an organic solvent like dichloromethane.

  • Wash the combined organic layers with a saturated saline solution.

  • Dry the organic phase and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain the desired 1-chloro-3-methoxy-5-methylbenzene.[5]

NMR Sample Preparation and Analysis

Protocol:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]

  • Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

  • Integrate the ¹H NMR signals and determine the chemical shifts relative to the internal standard.

  • Assign the peaks in both ¹H and ¹³C spectra to the corresponding nuclei in the molecule. Two-dimensional NMR techniques like COSY and HSQC can be invaluable for unambiguous assignments.

IR Spectroscopy

Protocol:

  • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both solid and liquid samples.

  • For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Record the IR spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹).

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

Protocol:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).[6]

  • Acquire the mass spectrum over a suitable m/z range.

  • Identify the molecular ion peak and any significant fragment ions.

  • For HRMS, ensure the instrument is properly calibrated to obtain accurate mass measurements.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel 1-chloro-3-ethynyl-5-methoxybenzene derivative.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR (1H, 13C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (LRMS/HRMS) purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment final_characterization Final Characterization Report purity_assessment->final_characterization

Sources

A Senior Application Scientist's Guide to Alternative Reagents for 1-Chloro-3-ethynyl-5-methoxybenzene in Cross-Coupling and Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the success of a synthetic campaign. 1-Chloro-3-ethynyl-5-methoxybenzene is a valuable reagent, prized for its utility in Sonogashira cross-coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, colloquially known as "click chemistry." The chloro, ethynyl, and methoxy functionalities provide a unique combination of reactivity and structural features that are attractive in medicinal chemistry for the construction of complex molecular architectures.[1][2][3] However, reliance on a single building block can limit synthetic flexibility and optimization. This guide provides an in-depth comparison of viable alternative reagents, offering experimental insights to inform your selection process and accelerate your research.

The Strategic Importance of Aryl-Alkynes

Aryl-alkynes are foundational synthons in modern organic chemistry. Their rigid, linear geometry and electron-rich triple bond make them ideal for constructing conjugated systems and for use in bioorthogonal ligation reactions. The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl halides.[4][5] Concurrently, the CuAAC reaction offers a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, which are important pharmacophores.[6][7]

Core Considerations for Reagent Selection

The performance of an aryl-alkyne in these key reactions is governed by a delicate interplay of factors:

  • The Nature of the Halogen: In Sonogashira couplings, the reactivity of the aryl halide follows the general trend: I > Br > Cl. This is a direct consequence of the carbon-halogen bond dissociation energy.

  • Electronic Effects: The electronic nature of the substituents on the aromatic ring can significantly influence the reactivity of both the aryl halide and the alkyne. Electron-withdrawing groups on the aryl halide can enhance the rate of oxidative addition in the Sonogashira catalytic cycle.[8] Conversely, for the alkyne in CuAAC reactions, electron-withdrawing groups can increase its electrophilicity, accelerating the cycloaddition.

  • Steric Hindrance: Bulky substituents ortho to the reacting site can impede catalyst association and slow down reaction rates in both Sonogashira and CuAAC reactions.

  • Synthetic Accessibility and Stability: The ease of synthesis, commercial availability, and shelf-life of a reagent are critical practical considerations for its implementation in a research or manufacturing setting.

Comparative Analysis of Alternative Reagents

This section details a comparative analysis of alternatives to 1-Chloro-3-ethynyl-5-methoxybenzene, categorized by the nature of the structural modification.

Variation of the Halogen Substituent

The most direct modification to the parent compound is the substitution of the chlorine atom with other halogens. This primarily impacts the reactivity in Sonogashira coupling reactions.

ReagentSonogashira ReactivityCuAAC ReactivitySynthetic AccessibilityStability
1-Chloro-3-ethynyl-5-methoxybenzeneModerateGoodCommercially availableGood
1-Bromo-3-ethynyl-5-methoxybenzene Good GoodReadily synthesizedGood
1-Iodo-3-ethynyl-5-methoxybenzene Excellent GoodSynthesizableModerate

Expert Insight: While aryl chlorides are often more cost-effective, their lower reactivity in Sonogashira couplings can necessitate harsher reaction conditions, more complex catalyst systems, or longer reaction times. For many applications, the increased reactivity of the bromo or iodo analogs provides a significant advantage, often leading to higher yields and cleaner reactions. The choice between bromo and iodo derivatives may come down to a balance of reactivity and the potential for undesired side reactions, with the iodo compounds being the most reactive but also potentially more prone to degradation.

Experimental Workflow: Sonogashira Coupling

Caption: Generalized workflow for a Sonogashira cross-coupling reaction.

Modulation of Electronic Properties

Altering the electronic nature of the substituents on the aromatic ring can fine-tune the reactivity of the alkyne in CuAAC reactions and the aryl halide in Sonogashira couplings.

ReagentKey FeatureSonogashira Reactivity (Aryl Halide)CuAAC Reactivity (Alkyne)
1-Chloro-3-ethynyl-5-methoxybenzeneElectron-donating (-OMe)ModerateGood
3-Ethynyl-5-methoxyaniline Strongly electron-donating (-NH2) SlowerGood
1-Ethynyl-3-methoxy-5-(trifluoromethyl)benzene Strongly electron-withdrawing (-CF3) FasterExcellent
5-Ethynyl-1-methoxy-3-methylbenzene Weakly electron-donating (-Me) Similar to parentGood

Expert Insight: The introduction of an electron-withdrawing group like trifluoromethyl can significantly enhance the rate of the CuAAC reaction by lowering the LUMO of the alkyne, making it more susceptible to nucleophilic attack by the copper acetylide intermediate.[9][10][11][12] For Sonogashira reactions, an electron-withdrawing group on the aryl halide partner generally accelerates the rate-determining oxidative addition step. Conversely, strongly electron-donating groups like an amine may slightly decrease the rate of Sonogashira coupling at the aryl halide position.

Experimental Workflow: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: Generalized workflow for a CuAAC "click" reaction.

Modification of the Aromatic Core

Replacing the benzene ring with a heteroaromatic system, such as pyridine, can introduce new properties, including altered solubility, metabolic stability, and potential for hydrogen bonding interactions in a biological context.

ReagentKey FeatureSonogashira ReactivityCuAAC Reactivity
1-Chloro-3-ethynyl-5-methoxybenzenePhenyl coreModerateGood
3-Ethynyl-5-methoxypyridine Pyridine core (electron-deficient) Good Excellent

Expert Insight: The electron-deficient nature of the pyridine ring in 3-ethynyl-5-methoxypyridine is expected to enhance its reactivity in both Sonogashira (as the aryl halide partner) and CuAAC reactions.[13] The nitrogen atom can also serve as a handle for further functionalization or as a key interaction point in a drug-target binding event.

Detailed Experimental Protocols

Synthesis of 1-Bromo-3-ethynyl-5-methoxybenzene

This protocol describes a two-step synthesis starting from the commercially available 1-bromo-3,5-dimethoxybenzene.

Step 1: Monodemethylation of 1-bromo-3,5-dimethoxybenzene

  • To a solution of 1-bromo-3,5-dimethoxybenzene (1.0 equiv) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of boron tribromide (1.1 equiv) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction with methanol, followed by the addition of water.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 3-bromo-5-methoxyphenol.

Step 2: Sonogashira Coupling with a Protected Alkyne and Deprotection

  • To a solution of 3-bromo-5-methoxyphenol (1.0 equiv) and ethynyltrimethylsilane (1.5 equiv) in a mixture of THF and triethylamine, add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv).

  • Stir the reaction mixture at 60 °C under an inert atmosphere for 16 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Dissolve the crude intermediate in methanol and add potassium carbonate (2.0 equiv).

  • Stir the mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure, add water, and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 1-bromo-3-ethynyl-5-methoxybenzene.

Representative Sonogashira Coupling of an Aryl Iodide
  • In a flame-dried Schlenk flask under an argon atmosphere, combine 1-iodo-3-ethynyl-5-methoxybenzene (1.0 equiv), the desired coupling partner (e.g., 4-iodotoluene, 1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), and CuI (0.06 equiv).

  • Add anhydrous and degassed THF and triethylamine.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with diethyl ether and filter through a short pad of silica gel.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired coupled product.

Representative CuAAC Reaction
  • To a solution of the alkyne (e.g., 1-ethynyl-3-methoxy-5-(trifluoromethyl)benzene, 1.0 equiv) and benzyl azide (1.1 equiv) in a 1:1 mixture of t-butanol and water, add a freshly prepared solution of sodium ascorbate (0.2 equiv in water) followed by a solution of copper(II) sulfate pentahydrate (0.1 equiv in water).

  • Stir the reaction vigorously at room temperature for 1-4 hours. The reaction mixture will typically become heterogeneous.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the 1,4-disubstituted triazole.

Conclusion

While 1-Chloro-3-ethynyl-5-methoxybenzene is a reliable and useful building block, a nuanced understanding of the available alternatives can significantly enhance the efficiency and scope of your synthetic endeavors. For Sonogashira couplings where reactivity is paramount, the corresponding bromo and iodo analogs are superior choices. For optimizing CuAAC reactions, tuning the electronic properties of the aryl-alkyne, for instance by introducing an electron-withdrawing group, can lead to faster and more efficient transformations. Furthermore, the incorporation of heteroaromatic cores like pyridine can impart desirable physicochemical properties to the final molecules. By carefully considering the factors outlined in this guide and utilizing the provided experimental protocols as a starting point, researchers can make informed decisions to select the optimal building block for their specific synthetic challenges.

References

  • National Center for Biotechnology Information. 2-(2-(5-[11C]Methoxypyridin-3-yl)ethynyl)pyridine. [Link]

  • Flow Chemistry: Sonogashira Coupling. Supporting Information. [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic letters, 5(11), 1841–1844.
  • ResearchGate. Synthesis of 3,5-bis((4-methoxyphenyl)ethynyl)pyridin-2-amine via Pd and Cu catalyzed Cross Coupling. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Dawood, K. M., Abdel-Wahab, B. F., & Ragab, A. (2014). Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene. Journal of the Brazilian Chemical Society, 25(9), 1688-1695.
  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. NTU Scholars. [Link]

  • Preprints.org. Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • Supporting Information TBAB-Catalyzed Cascade Reactions: Facile Synthesis of 1-Trifluoromethyl-3. The Journal of Organic Chemistry. [Link]

  • Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Organic & Biomolecular Chemistry. [Link]

  • Royal Society of Chemistry. . [Link]

  • Al-Zoubi, R. M., & Al-Mughaid, H. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC advances, 10(28), 16489–16501.
  • ResearchGate. Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. [Link]

  • Amazon S3. Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. [Link]

  • Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Molecules, 17(12), 14096-14109.
  • Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Journal of Organic Chemistry, 15, 2396-2402.
  • Dalton Transactions. RSC Publishing. [Link]

  • Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

  • ResearchGate. A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. [Link]

  • National Institutes of Health. Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF3S-Containing Triazoles. [Link]

  • ChemRxiv. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. [Link]

  • MDPI. 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. [Link]

  • ResearchGate. "Click" Reactions of Benzyl Azide and Phenylacetylene with Cu-MONPs or CuSO 4. [Link]

  • National Taiwan University. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • National Institutes of Health. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. [Link]

  • YouTube. CuAAC click triazole synthesis - laboratory experiment. [Link].youtube.com/watch?v=Gz4-2pI3-yA)

Sources

A Comparative Guide to the Synthesis and Application of 1-Chloro-3-ethynyl-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and materials science, the selection of building blocks is a critical decision that profoundly impacts reaction efficiency, cost, and the overall success of a synthetic campaign. Among the vast array of available reagents, substituted phenylacetylenes are indispensable for the construction of complex molecular architectures via cross-coupling reactions. This guide provides a comprehensive cost-benefit analysis of a key, yet specialized, building block: 1-Chloro-3-ethynyl-5-methoxybenzene .

This document moves beyond a simple cataloging of facts to offer a deep, evidence-based comparison of this reagent with viable alternatives. We will delve into the practicalities of its synthesis, its performance in the widely-used Sonogashira coupling reaction, and provide a clear-eyed assessment of its economic and chemical advantages and disadvantages. The insights and data presented herein are intended to empower researchers to make informed decisions in the design and execution of their synthetic strategies.

The Strategic Value of Substituted Phenylacetylenes

The ethynyl group is a versatile functional handle in organic synthesis, enabling the formation of carbon-carbon bonds through powerful transformations like the Sonogashira, Suzuki, and Heck couplings. The substitution pattern on the phenyl ring of a phenylacetylene derivative can significantly influence its reactivity and solubility, as well as the properties of the final product. Electron-donating groups, such as the methoxy group in our topic compound, can increase electron density on the aromatic ring, potentially affecting the rate and yield of cross-coupling reactions. The presence of a halogen, in this case, chlorine, provides an additional site for further functionalization, making 1-Chloro-3-ethynyl-5-methoxybenzene a bifunctional building block.

Synthesis of 1-Chloro-3-ethynyl-5-methoxybenzene: A Practical Approach

Commercially, 1-Chloro-3-ethynyl-5-methoxybenzene is available from various suppliers, but for large-scale applications or when cost is a primary driver, in-house synthesis may be a more economical option. A feasible and commonly employed synthetic route starts from the readily available and relatively inexpensive 3,5-dichloroanisole .

The synthesis proceeds in two key steps:

  • Sonogashira Coupling with a Protected Acetylene: 3,5-dichloroanisole is subjected to a Sonogashira coupling reaction with a protected alkyne, typically trimethylsilylacetylene (TMSA). The use of a protecting group is crucial to prevent undesired side reactions of the terminal alkyne.

  • Deprotection: The resulting TMS-protected alkyne is then deprotected under mild conditions to yield the desired 1-Chloro-3-ethynyl-5-methoxybenzene.

Synthesis_of_1-Chloro-3-ethynyl-5-methoxybenzene start 3,5-Dichloroanisole intermediate ((3-Chloro-5-methoxyphenyl)ethynyl)trimethylsilane start->intermediate Sonogashira Coupling (TMSA, Pd catalyst, CuI, base) end 1-Chloro-3-ethynyl-5-methoxybenzene intermediate->end Deprotection (TBAF or K2CO3/MeOH)

Caption: Synthetic route to 1-Chloro-3-ethynyl-5-methoxybenzene.

Experimental Protocol: Synthesis of 1-Chloro-3-ethynyl-5-methoxybenzene

Step 1: Sonogashira Coupling of 3,5-Dichloroanisole with Ethynyltrimethylsilane

  • Materials:

    • 3,5-Dichloroanisole

    • Ethynyltrimethylsilane

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 3,5-dichloroanisole (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.06 eq.).

    • Add anhydrous THF to dissolve the solids.

    • Add triethylamine (2.0 eq.) followed by the dropwise addition of ethynyltrimethylsilane (1.2 eq.).

    • Heat the reaction mixture to 60-70 °C and monitor the progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with THF.

    • Concentrate the filtrate under reduced pressure. The crude product, ((3-chloro-5-methoxyphenyl)ethynyl)trimethylsilane, can be used in the next step without further purification or purified by column chromatography on silica gel.

Step 2: Deprotection of the Trimethylsilyl Group

  • Materials:

    • Crude ((3-chloro-5-methoxyphenyl)ethynyl)trimethylsilane

    • Tetrabutylammonium fluoride (TBAF) (1M solution in THF) or Potassium Carbonate (K₂CO₃)

    • Methanol (if using K₂CO₃)

    • Tetrahydrofuran (THF)

  • Procedure (using TBAF):

    • Dissolve the crude TMS-protected alkyne in THF.

    • Add TBAF (1.1 eq.) dropwise at room temperature.

    • Stir the mixture for 1-2 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 1-Chloro-3-ethynyl-5-methoxybenzene.

Cost-Benefit Analysis: 1-Chloro-3-ethynyl-5-methoxybenzene vs. Alternatives

The primary application of 1-Chloro-3-ethynyl-5-methoxybenzene is as a coupling partner in reactions like the Sonogashira coupling. To provide a comprehensive analysis, we will compare it with two plausible alternatives: 1-Bromo-3,5-dimethoxybenzene and 3,5-Diethynylanisole .

Feature1-Chloro-3-ethynyl-5-methoxybenzene1-Bromo-3,5-dimethoxybenzene3,5-Diethynylanisole
Starting Material Cost Moderate (synthesized from 3,5-dichloroanisole)Higher[1]High (requires double Sonogashira)
Reactivity in Sonogashira Lower (Aryl Chloride)Higher (Aryl Bromide)N/A (Already an alkyne)
Reaction Conditions Harsher conditions may be needed (higher temp., specific ligands)Milder conditionsN/A
Versatility High (alkyne for coupling, chloro for further functionalization)Moderate (bromo for coupling)Low (both reactive sites are alkynes)
Atom Economy GoodGoodExcellent
Safety Considerations Standard handling for chlorinated organic compounds and alkynes.Standard handling for brominated organic compounds.Standard handling for alkynes.

Analysis:

  • 1-Chloro-3-ethynyl-5-methoxybenzene presents a balanced profile. While its synthesis adds a step to the overall process, the starting material, 3,5-dichloroanisole, is relatively inexpensive[2]. The presence of the chloro group, although less reactive than bromine in Sonogashira couplings, offers an orthogonal handle for subsequent transformations, a significant advantage in multi-step syntheses. The lower reactivity of the C-Cl bond can be overcome with modern catalytic systems, often at the cost of more expensive ligands or higher catalyst loading.

  • 1-Bromo-3,5-dimethoxybenzene offers higher reactivity in Sonogashira couplings due to the C-Br bond, generally leading to higher yields under milder conditions[3]. However, its starting material cost is typically higher than that of 3,5-dichloroanisole[1]. This makes it a good choice when high yields and mild conditions are paramount and the budget is less constrained.

  • 3,5-Diethynylanisole is a highly specialized reagent. While it would be ideal for creating symmetrical structures through double coupling reactions, its synthesis is more complex and costly, involving a double Sonogashira reaction on a dihaloanisole. Its use is therefore limited to specific applications where this precise structure is required.

Performance in Sonogashira Coupling: A Comparative Overview

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. The reactivity of the aryl halide follows the general trend: I > Br > Cl > F.

Sonogashira_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions ArylHalide Aryl Halide (e.g., 1-Chloro-3-ethynyl-5-methoxybenzene coupling partner) CoupledProduct Coupled Product ArylHalide->CoupledProduct Sonogashira Coupling TerminalAlkyne Terminal Alkyne (e.g., 1-Chloro-3-ethynyl-5-methoxybenzene) TerminalAlkyne->CoupledProduct Sonogashira Coupling Catalysts Pd Catalyst (e.g., Pd(PPh3)4) CuI (co-catalyst) Base (e.g., Et3N) Catalysts->CoupledProduct Sonogashira Coupling

Caption: General workflow for a Sonogashira coupling reaction.

When using 1-Chloro-3-ethynyl-5-methoxybenzene as the alkyne component, the reaction proceeds with an aryl halide partner. The electron-donating methoxy group can slightly increase the nucleophilicity of the alkyne.

When considering the chloro-substituent of 1-Chloro-3-ethynyl-5-methoxybenzene as the coupling site, the reaction with a terminal alkyne will generally require more forcing conditions compared to its bromo- or iodo-analogs. However, recent advances in catalyst design, including the use of bulky phosphine ligands, have made the coupling of aryl chlorides more efficient[4].

Illustrative Experimental Protocol: Sonogashira Coupling with an Aryl Bromide

This protocol describes a general procedure for the Sonogashira coupling of a terminal alkyne with an aryl bromide, which can be adapted for use with 1-Chloro-3-ethynyl-5-methoxybenzene.

  • Materials:

    • 1-Chloro-3-ethynyl-5-methoxybenzene (1.0 eq.)

    • Aryl bromide (1.1 eq.)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.)

    • Copper(I) iodide (CuI) (0.1 eq.)

    • Triethylamine (Et₃N) (2.0 eq.)

    • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl bromide and 1-Chloro-3-ethynyl-5-methoxybenzene in the chosen solvent.

    • Add Pd(PPh₃)₄, CuI, and triethylamine.

    • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring by TLC.

    • Upon completion, cool the reaction mixture and filter through celite.

    • Concentrate the filtrate and purify the residue by column chromatography to obtain the coupled product.

Conclusion and Recommendations

The choice between 1-Chloro-3-ethynyl-5-methoxybenzene and its alternatives is a nuanced decision that depends on the specific goals of the synthesis.

  • For cost-effective, large-scale synthesis where multi-step functionalization is planned, 1-Chloro-3-ethynyl-5-methoxybenzene is an excellent choice. Its synthesis from an inexpensive starting material and the presence of an orthogonal chloro handle provide significant strategic advantages.

  • When high yields and mild reaction conditions are the primary concern, and cost is a secondary factor, 1-Bromo-3,5-dimethoxybenzene is the preferred reagent due to the higher reactivity of the C-Br bond in Sonogashira couplings.

  • For the synthesis of specific, symmetrical di-alkynyl structures, 3,5-Diethynylanisole is the most direct, albeit more expensive, option.

Ultimately, a thorough understanding of the cost-benefit trade-offs, coupled with the specific reactivity requirements of the target molecule, will guide the discerning researcher to the optimal building block for their synthetic endeavors.

References

  • P212121, LLC. 3,5-Dichloroanisole 10g. [Link]

  • AOBChem. 1-Bromo-3,5-dimethoxybenzene. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–53.
  • Doucet, H., & Hierso, J.-C. (2007). Palladium-catalysed cross-coupling reactions of aryl chlorides.
  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • ACS Publications. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

  • Google Patents. Synthesis method of 1-chloro-3-methoxy-5-methylbenzene.
  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

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A Mechanistic and Comparative Guide to the Sonogashira Coupling of 1-Chloro-3-ethynyl-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of cross-coupling reactions, the Sonogashira coupling has emerged as a powerful tool for the synthesis of arylethynes, key structural motifs in pharmaceuticals, natural products, and advanced materials.[1][2] This guide provides an in-depth mechanistic analysis of the Sonogashira coupling with a specific focus on the challenging yet readily available aryl chloride substrate, 1-chloro-3-ethynyl-5-methoxybenzene. Furthermore, we will objectively compare its performance with alternative cross-coupling methodologies, namely the Suzuki-Miyaura and Stille reactions, supported by established chemical principles and data from analogous systems.

The Challenge of Aryl Chlorides in Sonogashira Coupling

The Sonogashira reaction typically involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide.[3][4] While aryl iodides and bromides are highly reactive substrates, the use of more cost-effective and abundant aryl chlorides presents a significant challenge. The strength of the C-Cl bond makes the initial oxidative addition step to the palladium(0) catalyst kinetically less favorable, often requiring more specialized and robust catalytic systems.[5] The substrate in focus, 1-chloro-3-ethynyl-5-methoxybenzene, possesses an electron-donating methoxy group, which can further deactivate the aryl chloride towards oxidative addition, adding another layer of complexity to this transformation.

Mechanistic Insights into the Sonogashira Coupling of 1-Chloro-3-ethynyl-5-methoxybenzene

The generally accepted mechanism for the Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][6] While the exact intermediates can be elusive and subject to debate, the fundamental steps are well-established.[1]

The Dual Catalytic Cycle

The reaction is initiated by the reduction of a palladium(II) precatalyst to the active palladium(0) species. The catalytic cycle then proceeds as follows:

  • Oxidative Addition: The electron-rich palladium(0) complex undergoes oxidative addition to the C-Cl bond of 1-chloro-3-ethynyl-5-methoxybenzene. This is often the rate-determining step for aryl chlorides and necessitates the use of electron-rich and bulky phosphine ligands to facilitate the reaction.[1][7]

  • Transmetalation: Concurrently, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This copper acetylide then transfers the alkynyl group to the palladium(II) complex in a step known as transmetalation.[6]

  • Reductive Elimination: The resulting diorganopalladium(II) complex, now bearing both the aryl and alkynyl fragments, undergoes reductive elimination to form the desired product and regenerate the active palladium(0) catalyst, thus completing the cycle.[1]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)(L)₂-Cl Pd0->Pd_complex Oxidative Addition Di_complex Ar-Pd(II)(L)₂-C≡CR Pd_complex->Di_complex Transmetalation Product Ar-C≡CR Di_complex->Product Reductive Elimination Product->Pd0 ArCl 1-Chloro-3-ethynyl- 5-methoxybenzene ArCl->Pd_complex CuI Cu(I) Cu_acetylide Cu-C≡CR CuI->Cu_acetylide Formation of Copper Acetylide Cu_acetylide->Pd_complex Alkyne H-C≡CR Alkyne->Cu_acetylide Base Base Base->Cu_acetylide

Figure 1: Catalytic cycles of the Sonogashira coupling reaction.

Alternative Cross-Coupling Strategies: A Comparative Analysis

While the Sonogashira coupling is a premier method for constructing aryl-alkyne bonds, other cross-coupling reactions can also be employed to functionalize aryl chlorides. Here, we compare the Sonogashira reaction with the Suzuki-Miyaura and Stille couplings for the transformation of 1-chloro-3-ethynyl-5-methoxybenzene. Due to the limited availability of direct comparative experimental data for this specific substrate, this analysis is based on the well-established reactivities and mechanisms of these reactions with similar aryl chlorides.[7]

ReactionCoupling PartnerKey Reagents & ConditionsAdvantagesDisadvantages
Sonogashira Coupling Terminal AlkynePd catalyst, Cu(I) co-catalyst (optional), Base (e.g., NEt₃, piperidine)Direct formation of C(sp²)-C(sp) bond. Mild reaction conditions.Potential for alkyne homocoupling (Glaser coupling). Toxicity of copper salts in some applications.[8]
Suzuki-Miyaura Coupling Organoboron Reagent (e.g., boronic acid or ester)Pd catalyst, Base (e.g., K₂CO₃, Cs₂CO₃)Commercially available and stable organoboron reagents. Environmentally benign byproducts. High functional group tolerance.[9]Requires pre-functionalization of the coupling partner to an organoboron species.
Stille Coupling Organostannane ReagentPd catalyst, often with additives (e.g., LiCl)Insensitive to moisture and air. Tolerates a wide range of functional groups.Toxicity of organotin reagents and byproducts is a major drawback. Stoichiometric amounts of tin waste are generated.[10]
Mechanistic Comparison

The fundamental steps of oxidative addition and reductive elimination are common to all three palladium-catalyzed cross-coupling reactions. The key difference lies in the transmetalation step, which is dictated by the nature of the organometallic coupling partner.

Coupling_Comparison cluster_sonogashira Sonogashira cluster_suzuki Suzuki-Miyaura cluster_stille Stille Start Ar-Cl (1-Chloro-3-ethynyl-5-methoxybenzene) S_OA Ar-Pd(II)-Cl Start->S_OA Oxidative Addition Su_OA Ar-Pd(II)-Cl Start->Su_OA Oxidative Addition St_OA Ar-Pd(II)-Cl Start->St_OA Oxidative Addition S_Pd Pd(0) S_Pd->S_OA S_TM Ar-Pd(II)-C≡CR S_OA->S_TM Transmetalation S_RE Ar-C≡CR S_TM->S_RE Reductive Elimination S_RE->S_Pd S_Alkyne R-C≡C-Cu S_Alkyne->S_TM Su_Pd Pd(0) Su_Pd->Su_OA Su_TM Ar-Pd(II)-R' Su_OA->Su_TM Transmetalation Su_RE Ar-R' Su_TM->Su_RE Reductive Elimination Su_RE->Su_Pd Su_Boron R'-B(OR)₂ Su_Boron->Su_TM St_Pd Pd(0) St_Pd->St_OA St_TM Ar-Pd(II)-R'' St_OA->St_TM Transmetalation St_RE Ar-R'' St_TM->St_RE Reductive Elimination St_RE->St_Pd St_Tin R''-Sn(Bu)₃ St_Tin->St_TM

Figure 2: Comparative workflow of Sonogashira, Suzuki-Miyaura, and Stille couplings.

Experimental Protocols

While specific optimized conditions for 1-chloro-3-ethynyl-5-methoxybenzene are not extensively reported, the following general protocols for the Sonogashira and Suzuki-Miyaura couplings of aryl chlorides can serve as a starting point for optimization.

General Protocol for Sonogashira Coupling of an Aryl Chloride

This protocol is adapted from procedures for the coupling of other challenging aryl chlorides.[5][11]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂ (2-5 mol%)), a copper(I) co-catalyst (e.g., CuI (4-10 mol%)), and a phosphine ligand if required.

  • Reagent Addition: Add 1-chloro-3-ethynyl-5-methoxybenzene (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.).

  • Solvent and Base: Add an anhydrous solvent (e.g., THF, DMF, or toluene) and a base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).

  • Reaction Conditions: Stir the mixture at room temperature or heat to 50-120 °C, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol is based on established methods for the Suzuki-Miyaura coupling of aryl chlorides.[12][13]

  • Reaction Setup: In a reaction vessel, combine the palladium catalyst (e.g., Pd(OAc)₂ (1-3 mol%)) and a suitable ligand (e.g., SPhos, XPhos (1.5-2 times the Pd amount)).

  • Reagent Addition: Add 1-chloro-3-ethynyl-5-methoxybenzene (1.0 equiv.) and the boronic acid or ester (1.2-1.5 equiv.).

  • Base and Solvent: Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.) and a solvent system (e.g., toluene/water or dioxane/water).

  • Reaction Conditions: Heat the mixture under an inert atmosphere to 80-110 °C and monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, partition the mixture between water and an organic solvent. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the residue by column chromatography.

Conclusion

The Sonogashira coupling of 1-chloro-3-ethynyl-5-methoxybenzene, while challenging due to the inertness of the C-Cl bond, is a feasible and direct route to valuable disubstituted arylalkynes. Success hinges on the selection of a potent catalytic system, typically involving an electron-rich and bulky phosphine ligand to facilitate the critical oxidative addition step. When compared to alternative methods, the Sonogashira reaction offers the most straightforward approach for the direct introduction of an alkynyl moiety. The Suzuki-Miyaura coupling provides a robust and environmentally friendlier alternative, albeit requiring a pre-functionalized organoboron reagent. The Stille coupling, while versatile, is significantly hampered by the toxicity of the organotin compounds involved. The choice of method will ultimately depend on the specific synthetic goals, substrate availability, and considerations of process safety and environmental impact.

References

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3-iodobenzene. BenchChem.
  • Deshpande, A., et al. (2023). Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. Royal Society of Chemistry.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3,6-dimethoxyisoquinoline. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 1,3-Dibromo-5-nitrobenzene with Terminal Alkynes. BenchChem.
  • Al-Zoubi, R. M. (2020). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 3-Chloro-5-iodoaniline. BenchChem.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Santra, S., et al. (2019). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • BenchChem. (2025). A Comparative Guide to the Kinetic Studies of 1-Chloro-3,6-dimethoxyisoquinoline Cross-Coupling Reactions. BenchChem.
  • de la Cruz, J. N., et al. (2020). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. Molecules, 25(14), 3186.
  • Kumar, A., & Singh, P. (2021). Palladium catalyzed Suzuki Miyaura cross coupling of 3-chloroisochromen-1-one: Synthesis of glomellin and reticulol analogues. Tetrahedron Letters, 77, 153215.
  • Evans, K. L., et al. (1989). 1-Chloro-3-ethynyl-2,4-dimethoxybenzene.
  • Shevchenko, K., et al. (2021). Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. Organic Process Research & Development, 25(10), 2294–2302.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Gallop, C. W. D., et al. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Letters, 16(14), 3724–3727.
  • Ananikov, V. P., & Orlov, N. V. (2006). Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. Organometallics, 25(1), 127–134.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
  • ResearchGate. (2012). The theme of Heck, Stille, Suzuki & Sonogashira coupling is more or less same. So why do all these Pd catalyzed coupling undergo differently?.
  • Singh, A., et al. (2013). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. Journal of the Indian Chemical Society, 90(9), 1391–1396.
  • Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 9(20), 5536–5543.
  • Ghorbani-Vaghei, R., & Veisi, H. (2012). Optimisation of the catalyst loading for the Sonogashira reaction a. Journal of the Iranian Chemical Society, 9(4), 543–548.
  • Kirschning, A., et al. (2011). Stille, Heck, and Sonogashira coupling and hydrogenation catalyzed by porous-silica-gel-supported palladium in batch and flow. Beilstein Journal of Organic Chemistry, 7, 721–728.

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A Comparative Guide to the Stability Assessment of 1-Chloro-3-ethynyl-5-methoxybenzene Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is paramount. It dictates formulation strategies, storage conditions, shelf-life, and ultimately, the safety and efficacy of a potential therapeutic agent.[1][2] This guide provides an in-depth, experience-driven comparison of methodologies for assessing the stability of 1-Chloro-3-ethynyl-5-methoxybenzene and its analogs. We will move beyond rote protocols to explain the scientific rationale behind each step, ensuring a robust and self-validating approach to stability assessment.

The core structure of 1-Chloro-3-ethynyl-5-methoxybenzene presents a unique combination of functional groups—an aryl chloride, a terminal alkyne, and a methoxy ether—each with distinct chemical liabilities. A comprehensive stability program must therefore be designed to probe the potential degradation pathways associated with each of these moieties.

Understanding the Inherent Chemical Liabilities

Before designing any experiment, it is crucial to understand the molecule's potential weak points. This foresight allows for the selection of stress conditions that are most likely to induce relevant degradation.

  • Aryl Chloride: Unlike their alkyl counterparts, aryl chlorides are generally resistant to simple nucleophilic substitution due to the strength of the C-Cl bond, which possesses partial double-bond character from resonance with the benzene ring.[3][4] However, under forcing conditions of extreme pH or in the presence of strong nucleophiles, degradation can occur.[4] Photolytic cleavage is also a potential degradation pathway.

  • Ethynyl Group (Alkyne): The terminal alkyne is a region of high electron density, making it susceptible to electrophilic attack.[5] While thermodynamically less stable than corresponding alkenes, its reactivity is influenced by the stability of the intermediate vinyl cation, which is generally unfavorable.[6][7] Hydration, oxidation, and certain metal-catalyzed reactions can lead to degradation.

  • Methoxy Group (Aryl Ether): The methoxy group is an ortho-, para-director that activates the ring towards electrophilic substitution.[8] The ether linkage itself is susceptible to cleavage under strong acidic conditions. Oxidative degradation, particularly benzylic oxidation if alkyl substituents are present on analogs, or direct oxidation of the electron-rich ring, can also occur.[9]

The Cornerstone of Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is the deliberate degradation of a drug substance under conditions more severe than accelerated stability testing.[10][11] Its primary objectives are to identify likely degradation products, elucidate degradation pathways, and establish the specificity of stability-indicating analytical methods.[11][12] As per International Council for Harmonisation (ICH) guidelines, a well-designed study should aim for a target degradation of 5-20%.[13][14] This range is sufficient to produce and detect degradation products without destroying the molecule to an extent that the results are uninterpretable.[14]

A minimal set of stress conditions should always include acid and base hydrolysis, oxidation, heat, and photolysis.[10][11][12]

Experimental Protocols for Forced Degradation

The following protocols are designed as a starting point. The concentration of stressors and duration of exposure should be optimized for each specific analog to achieve the target 5-20% degradation.

Protocol 1: Hydrolytic Degradation (Acid & Base)

  • Rationale: To assess the susceptibility of the molecule to pH-dependent hydrolysis. The ether linkage is a primary target for acid hydrolysis, while extreme basic conditions can also promote degradation pathways.

  • Procedure:

    • Prepare stock solutions of the test analog (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).

    • For acid hydrolysis, add an equal volume of 0.1 M HCl to the stock solution.

    • For base hydrolysis, add an equal volume of 0.1 M NaOH to the stock solution.

    • Maintain a control sample in a 50:50 mixture of the organic solvent and purified water.

    • Incubate all samples at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it (base for the acid sample, acid for the base sample), and dilute to a final concentration for analysis.

Protocol 2: Oxidative Degradation

  • Rationale: To evaluate the molecule's stability against oxidative stress. The electron-rich aromatic ring and the methoxy group are potential sites of oxidation.

  • Procedure:

    • Prepare a stock solution of the analog as described above.

    • Add an equal volume of a 3% solution of hydrogen peroxide (H₂O₂).

    • Maintain a control sample as in the hydrolysis study.

    • Incubate the samples at room temperature for a defined period, protected from light.

    • At each time point, withdraw an aliquot and dilute for analysis. It may be necessary to quench the reaction (e.g., with sodium bisulfite) prior to injection if using HPLC.

Protocol 3: Thermal Degradation

  • Rationale: To assess the intrinsic stability of the molecule at elevated temperatures in the solid state and in solution.

  • Procedure:

    • Solid State: Place a known amount of the solid compound in a controlled temperature oven (e.g., 80 °C).

    • Solution State: Prepare a solution of the compound in a suitable solvent and incubate at a high temperature (e.g., 60-80 °C).

    • At specified time points, remove samples, allow them to cool, dissolve the solid sample in a suitable solvent, and analyze all samples.

Protocol 4: Photostability Testing

  • Rationale: To determine if the molecule is degraded by exposure to light, as mandated by ICH guideline Q1B.[15][16][17] The aromatic ring and chloro-substituent are potential chromophores that can absorb UV/Vis light, leading to photochemical degradation.[1]

  • Procedure:

    • Expose the drug substance (solid and in solution) to a light source that produces combined visible and ultraviolet outputs.[11] A calibrated xenon arc lamp or a metal halide lamp is typically used.[15]

    • The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.

    • A dark control sample, protected from light (e.g., with aluminum foil), must be stored under the same temperature and humidity conditions to separate light-induced degradation from thermal degradation.

    • Analyze the exposed and control samples at the end of the exposure period.

The workflow for these studies can be visualized as a systematic process of exposure followed by analysis.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis DrugSubstance Analog Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) DrugSubstance->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) DrugSubstance->Base Oxidation Oxidation (3% H₂O₂, RT) DrugSubstance->Oxidation Thermal Thermal (Solid/Solution, 80°C) DrugSubstance->Thermal Photo Photolytic (ICH Q1B Light Source) DrugSubstance->Photo Control Control (No Stressor) DrugSubstance->Control HPLC Stability-Indicating HPLC-UV/PDA Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Control->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS If degradation >5%

Caption: A typical workflow for conducting forced degradation studies.

Analytical Methodologies: Detecting and Quantifying Stability

A stability study is only as good as the analytical method used to assess it. The method must be "stability-indicating," meaning it can separate the intact parent compound from all process impurities and degradation products.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC with UV/Photodiode Array (PDA) detection, is the workhorse for stability testing.[18] It allows for the separation and quantification of the parent drug and its degradants.[18] A PDA detector is invaluable as it can provide spectral information, helping to determine peak purity and identify potential co-eluting species.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): When significant degradation is observed, LC-MS is essential for the structural elucidation of the degradation products.[18][19] By providing the mass-to-charge ratio of the degradants, it offers critical clues to the degradation pathway.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of a novel degradation product, isolation followed by NMR analysis may be required.[18]

Comparative Data Analysis

To effectively compare the stability of different analogs, the results from forced degradation studies should be tabulated. This allows for a clear, at-a-glance assessment of their relative liabilities. Below is a hypothetical comparison of three analogs of 1-Chloro-3-ethynyl-5-methoxybenzene.

Analog Stress Condition (72 hrs) % Assay of Parent % Total Degradation Major Degradant Peak (RT, min)
Parent Cmpd Control99.8%0.2%-
(1-Cl-3-ethynyl-5-MeO)0.1 M HCl, 60°C94.5%5.5%4.2 min
0.1 M NaOH, 60°C98.1%1.9%3.8 min
3% H₂O₂, RT88.2%11.8%5.1 min, 5.5 min
Photolytic (ICH Q1B)91.3%8.7%6.3 min
Analog A Control99.9%0.1%-
(1-Cl-3-ethynyl-5-EtO)0.1 M HCl, 60°C95.1%4.9%4.7 min
0.1 M NaOH, 60°C98.5%1.5%4.1 min
3% H₂O₂, RT89.5%10.5%5.8 min, 6.2 min
Photolytic (ICH Q1B)90.8%9.2%6.9 min
Analog B Control99.7%0.3%-
(1-F-3-ethynyl-5-MeO)0.1 M HCl, 60°C94.8%5.2%4.3 min
0.1 M NaOH, 60°C92.4%7.6%3.9 min
3% H₂O₂, RT87.9%12.1%5.2 min, 5.6 min
Photolytic (ICH Q1B)85.5%14.5%6.5 min

Interpretation of Hypothetical Data:

  • Oxidative and Photolytic Stress: All three compounds show the most significant degradation under oxidative and photolytic conditions, suggesting the aromatic ring/substituents are the primary sites of liability.

  • Effect of Halogen Substitution (Parent vs. Analog B): Replacing chlorine with fluorine (Analog B) appears to increase photolytic degradation. This is a plausible outcome, as the C-F bond has a different energy profile and electronic influence on the aromatic ring compared to the C-Cl bond.

  • Effect of Ether Alkyl Chain (Parent vs. Analog A): Changing the methoxy to an ethoxy group (Analog A) had a minimal impact on stability under these conditions, suggesting the ether linkage itself is relatively stable and the degradation is occurring elsewhere on the molecule.

Conclusion

A systematic and scientifically-grounded approach to stability testing is non-negotiable in modern drug development. For 1-Chloro-3-ethynyl-5-methoxybenzene and its analogs, a comprehensive forced degradation study focusing on hydrolytic, oxidative, thermal, and photolytic stress is the essential first step.[10][13] This process, guided by the principles outlined in ICH guidelines, not only fulfills regulatory expectations but also provides invaluable insights into a molecule's intrinsic chemical properties.[1][11] By coupling robust experimental design with high-resolution analytical techniques like HPLC and LC-MS, researchers can confidently compare the stability profiles of different analogs, enabling the selection of candidates with the most promising physicochemical properties for further development.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Vertex AI Search.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
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A Comparative Guide to the Biological Activity Screening of Novel Compounds Derived from 1-Chloro-3-ethynyl-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological activity screening of novel compounds synthesized from the versatile building block, 1-Chloro-3-ethynyl-5-methoxybenzene. In the dynamic landscape of drug discovery, the strategic selection of scaffolds and subsequent screening cascades are paramount to identifying promising lead candidates. While direct biological data for derivatives of this specific precursor is not yet widely published, its structural motifs—a terminal alkyne, a chlorinated aromatic ring, and a methoxy group—are prevalent in a multitude of bioactive molecules. This guide, therefore, presents a prospective analysis, grounded in established synthetic methodologies and proven screening protocols for analogous compounds, to offer a robust roadmap for researchers embarking on the exploration of this chemical space.

We will delve into the rationale behind prioritizing certain synthetic pathways, namely Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" and the Sonogashira coupling reaction. These choices are predicated on their high efficiency, broad functional group tolerance, and their proven utility in generating libraries of compounds with therapeutic potential, particularly in oncology.[1][2][3][4] This guide will then outline a multi-tiered screening cascade designed to efficiently identify and characterize potential anticancer agents, from initial cytotoxicity assessments to more targeted mechanistic studies.

Synthetic Strategy: Gateway to Bioactive Derivatives

The terminal alkyne functionality of 1-Chloro-3-ethynyl-5-methoxybenzene serves as a versatile handle for molecular elaboration. We propose the synthesis of two primary classes of derivatives for initial biological evaluation, leveraging well-established and highly reliable chemical transformations.

Workflow for Derivative Synthesis

A 1-Chloro-3-ethynyl- 5-methoxybenzene B Click Chemistry (CuAAC) A->B  Organic Azides, Cu(I) catalyst C Sonogashira Coupling A->C  Aryl Halides, Pd/Cu catalyst D 1,2,3-Triazole Derivatives B->D E Substituted Phenylacetylene Derivatives C->E

Caption: Synthetic pathways for derivatization.

1. 1,2,3-Triazole Derivatives via Click Chemistry: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of modern medicinal chemistry, enabling the facile and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][3] This heterocyclic core is a common feature in many biologically active compounds due to its metabolic stability and ability to engage in hydrogen bonding and dipole interactions.[2][5][6]

2. Substituted Phenylacetylene Derivatives via Sonogashira Coupling: The Sonogashira coupling, a palladium-copper co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds.[4][7] This reaction allows for the introduction of a wide range of substituted aromatic and heteroaromatic moieties, significantly expanding the chemical diversity of the compound library.

Proposed Biological Screening Cascade

A tiered approach to biological screening is essential for the efficient allocation of resources and the timely identification of promising lead compounds. The following cascade is proposed for the initial evaluation of the newly synthesized derivatives.

Screening Workflow

cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: Lead Optimization A Synthesized Compound Library (Triazoles & Phenylacetylenes) B Cytotoxicity Screening (MTT Assay) A->B C Selection of 'Hit' Compounds (IC50 < 10 µM) B->C D Kinase Inhibition Profiling (e.g., c-Src, Abl) C->D E Cell Cycle Analysis C->E F Apoptosis Assays C->F G Structure-Activity Relationship (SAR) Studies D->G E->G F->G H In Vivo Efficacy Studies G->H

Caption: Tiered biological screening workflow.

Experimental Protocols

The following are detailed protocols for the key assays in the proposed screening cascade. These are based on standard methodologies reported for the evaluation of analogous compound classes.

Protocol 1: MTT Assay for Cytotoxicity Screening

This assay provides a quantitative measure of cell viability and is a robust method for initial cytotoxicity screening.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Protocol 2: Kinase Inhibition Assay

Given that many small molecule anticancer agents target protein kinases, assessing the inhibitory activity of the hit compounds against a panel of relevant kinases is a logical next step.[8][9]

Objective: To determine the inhibitory activity of hit compounds against specific protein kinases (e.g., c-Src, Abl).[8]

Materials:

  • Recombinant human kinase (e.g., c-Src, Abl)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Multilabel plate reader

Procedure:

  • Prepare serial dilutions of the hit compounds in kinase buffer.

  • In a 384-well plate, add the kinase, the specific substrate peptide, and the test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 values.

Data Presentation and Comparative Analysis

The biological activity data should be systematically organized to facilitate comparison and the identification of structure-activity relationships (SAR).

Table 1: Hypothetical Cytotoxicity Data of 1,2,3-Triazole Derivatives
Compound IDR-group on TriazoleMCF-7 IC50 (µM)A549 IC50 (µM)
TRI-01 Phenyl8.512.3
TRI-02 4-Fluorophenyl5.27.8
TRI-03 4-Methoxyphenyl15.621.4
TRI-04 3,4,5-Trimethoxyphenyl2.13.5
Doxorubicin -0.91.2
Table 2: Hypothetical Kinase Inhibition Data for Selected Hits
Compound IDc-Src IC50 (nM)Abl IC50 (nM)
TRI-04 150250
SPA-02 85120
Staurosporine 57

(Note: SPA-02 represents a hypothetical active compound from the substituted phenylacetylene series.)

Mechanistic Insights and Structure-Activity Relationships

Based on the hypothetical data, preliminary SAR can be deduced. For instance, in the triazole series (Table 1), the introduction of electron-withdrawing groups (fluorine) or multiple methoxy groups on the appended phenyl ring appears to enhance cytotoxic activity. The potent activity of the 3,4,5-trimethoxyphenyl derivative (TRI-04) is consistent with findings for other classes of anticancer compounds where this moiety is known to interact with tubulin.[10]

Should a compound like TRI-04 emerge as a hit, further mechanistic studies would be warranted. Cell cycle analysis might reveal an arrest at the G2/M phase, indicative of microtubule disruption. Apoptosis assays could then confirm that the observed cytotoxicity is due to programmed cell death.

Signaling Pathway of a Hypothetical Kinase Inhibitor

A Growth Factor B Receptor Tyrosine Kinase A->B C c-Src/Abl Kinase B->C D Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) C->D E Cell Proliferation, Survival, Angiogenesis D->E F Hit Compound (e.g., SPA-02) F->C

Caption: Inhibition of a signaling pathway.

This guide outlines a logical and experimentally sound approach to exploring the biological potential of derivatives of 1-Chloro-3-ethynyl-5-methoxybenzene. By combining high-yield synthetic strategies with a tiered screening cascade, researchers can efficiently navigate this novel chemical space and potentially uncover new therapeutic agents.

References

  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Anticancer Agents Med Chem.
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules.
  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules. [Link]

  • Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Pharmaceuticals (Basel).
  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry.
  • Synthesis and Anticancer Evaluation of Some Novel 5-Amino[1][5][11]Triazole Derivatives. ChemistrySelect.

  • SYNTHESES OF HETEROCYCLIC DERIVATIVES AS POTENTIAL CYTOTOXIC COMPOUNDS EVALUATED TOWARD HEPATOCELLULAR AND CERVICAL CARCINOMA CE. Bulletin of the Chemical Society of Ethiopia.
  • Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives. Bioorganic Chemistry. [Link]

  • Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar.
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  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Sciences. [Link]

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  • Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry.
  • 1-Chloro-3-ethynyl-2,4-dimethoxybenzene. Acta Crystallographica Section C. [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. The Journal of Organic Chemistry.
  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry. [Link]

  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications. [Link]

  • The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.